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4-Isopropoxy-phenylamine hydrochloride Documentation Hub

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  • Product: 4-Isopropoxy-phenylamine hydrochloride
  • CAS: 222637-85-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the In Silico Modeling of 4-Isopropoxy-phenylamine Hydrochloride

A Senior Application Scientist's Perspective on Modern Computational Drug Discovery Workflows Foreword: The Imperative of Predictive Science in Drug Development In the landscape of modern pharmaceutical research, the jou...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Modern Computational Drug Discovery Workflows

Foreword: The Imperative of Predictive Science in Drug Development

In the landscape of modern pharmaceutical research, the journey from a promising chemical entity to a market-approved therapeutic is fraught with challenges, high costs, and a significant rate of attrition. The ability to predict the behavior of a molecule within a biological system before it is even synthesized represents a paradigm shift in efficiency and rational design. In silico modeling—the use of computational simulations—has become an indispensable pillar of this predictive science. It allows us to characterize novel compounds, anticipate their pharmacokinetic and toxicological profiles, and visualize their interactions with biological targets at an atomic level, thereby accelerating the entire drug discovery pipeline.[1]

This guide provides a comprehensive, technically-grounded walkthrough of the core in silico modeling workflow as applied to a novel chemical entity: 4-Isopropoxy-phenylamine hydrochloride . As this compound is not extensively documented in public chemical databases, this guide will serve as a practical blueprint for researchers, scientists, and drug development professionals on how to approach the computational analysis of a new small molecule from the ground up.

A Note on the Subject Molecule: For the purposes of this technical guide, "4-Isopropoxy-phenylamine hydrochloride" is structurally interpreted as the hydrochloride salt of 4-isopropoxyaniline. This compound serves as our case study to illustrate the principles and protocols of a robust in silico evaluation.

  • Chemical Name: 4-Isopropoxyaniline hydrochloride

  • Canonical SMILES: CC(C)OC1=CC=C(N)C=C1.Cl

We will embark on a journey that begins with the molecule's basic digital representation and culminates in sophisticated simulations of its dynamic behavior, providing insights that are critical for informed, data-driven decision-making in drug development.

Chapter 1: Foundational Analysis: Molecular Structure and Physicochemical Profiling

The first step in any computational study is to translate a chemical name or 2D drawing into a machine-readable, three-dimensional representation and to calculate its fundamental physicochemical properties. These properties govern a molecule's behavior in both chemical and biological environments and are the bedrock upon which all further predictions are built.

The Rationale: Why Structure and Properties Matter

An accurate 3D conformation, refined through energy minimization, is crucial because molecular interactions are exquisitely dependent on shape and electrostatics.[2] Basic physicochemical properties, such as molecular weight (MW), lipophilicity (logP), and topological polar surface area (TPSA), are key determinants of a molecule's "drug-likeness" and adherence to established empirical rules like Lipinski's Rule of Five, which correlate with oral bioavailability.

Experimental Protocol 1.1: Structure Generation and Physicochemical Prediction
  • SMILES to 3D Conversion:

    • The canonical SMILES string (CC(C)OC1=CC=C(N)C=C1.Cl) is input into a chemical drawing tool such as MarvinSketch or an open-source program like Avogadro.

    • Hydrogens are explicitly added to satisfy the valency of all atoms.

    • The tool's built-in algorithms are used to generate an initial 3D conformation.

  • Energy Minimization:

    • To achieve a low-energy, sterically favorable conformation, the initial 3D structure is subjected to energy minimization.

    • This is performed using a molecular mechanics force field (e.g., MMFF94). This process adjusts bond lengths, angles, and dihedrals to find a local energy minimum, resulting in a more realistic 3D structure.

  • Physicochemical and Pharmacokinetic Profile Prediction:

    • The energy-minimized 3D structure (in .sdf or .mol2 format) or the SMILES string is submitted to a comprehensive online prediction tool. For this guide, we utilize the SwissADME web server, a robust, freely accessible resource.

    • The server calculates a wide array of descriptors based on the input structure.

Data Presentation 1.1: Predicted Properties of 4-Isopropoxy-phenylamine

The following table summarizes the key physicochemical and pharmacokinetic properties predicted by the SwissADME server.

Property/DescriptorPredicted ValueCommentary & Significance
Physicochemical Properties
Molecular FormulaC₉H₁₃NO-
Molecular Weight (MW)151.21 g/mol Well within the "drug-like" range (<500 Da).
LogP (Consensus)1.85Indicates moderate lipophilicity, favorable for membrane permeability.
Water Solubility (ESOL)LogS = -2.15Moderately soluble.
Topological Polar Surface Area (TPSA)38.29 ŲSuggests good potential for oral bioavailability and cell permeation (<140 Ų).
Lipinski's Rule of Five 0 ViolationsFully compliant, predicting good oral absorption/permeation potential.
Pharmacokinetics
GI AbsorptionHighPredicted to be well-absorbed from the gastrointestinal tract.
Blood-Brain Barrier (BBB) PermeantYesThe molecule has the potential to cross the BBB and act on CNS targets.
P-gp SubstrateNoNot likely to be actively effluxed from cells by P-glycoprotein.
Drug-likeness
Bioavailability Score0.55A standard score indicating good potential for oral bioavailability.

Chapter 2: Predicting Biological Fate: ADMET Profiling

While physicochemical properties suggest what is possible, a dedicated ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis predicts what is probable for a molecule within a living system. Early in silico ADMET screening is a cornerstone of modern drug discovery, helping to identify and eliminate compounds with unfavorable profiles long before they enter costly experimental testing.[3][4]

The Rationale: De-risking through Early Prediction

A molecule with perfect target affinity is useless if it cannot reach its target, is rapidly metabolized into an inactive form, or is toxic.[5] Predicting potential liabilities such as inhibition of key metabolic enzymes (Cytochrome P450s), poor absorption, or mutagenicity (Ames toxicity) allows chemists to prioritize or modify compounds to improve their chances of success.

Experimental Protocol 2.1: Comprehensive ADMET Analysis

For this stage, we will continue to leverage web-based platforms that aggregate multiple predictive models. pkCSM is an excellent resource that provides predictions on a wide range of ADMET endpoints.

  • Input Submission: The canonical SMILES string for 4-isopropoxyaniline (CC(C)OC1=CC=C(N)C=C1) is submitted to the pkCSM web server.

  • Endpoint Selection: The server automatically runs a suite of predictive models for various ADMET properties.

  • Data Collation and Interpretation: The output is collected and analyzed. It is critical to consider the confidence of each prediction, which is often dependent on the applicability domain of the underlying model.

Data Presentation 2.1: Summary of Predicted ADMET Properties
ADMET CategoryParameterPredicted ResultInterpretation & Significance
Absorption Water Solubility (log mol/L)-2.103Consistent with moderate solubility.
Caco-2 Permeability (log Papp)0.589Suggests moderate to high intestinal permeability.
Intestinal Absorption (human)90.1%High likelihood of absorption from the gut.
Distribution VDss (human) (log L/kg)-0.011Low volume of distribution, suggesting it may remain in the bloodstream.
BBB Permeability (logBB)-0.166Confirms potential to cross the blood-brain barrier.
Metabolism CYP2D6 SubstrateYesLikely to be metabolized by the CYP2D6 enzyme.
CYP3A4 SubstrateNoNot a likely substrate for the major drug-metabolizing enzyme CYP3A4.
CYP2D6 InhibitorYesPotential for drug-drug interactions with other CYP2D6 substrates.
CYP3A4 InhibitorNoLow risk of inhibiting CYP3A4-mediated metabolism.
Excretion Total Clearance (log ml/min/kg)0.354Indicates a moderate rate of clearance from the body.
Toxicity AMES ToxicityNegativePredicted to be non-mutagenic.
hERG I InhibitorNoLow risk of cardiotoxicity via hERG channel inhibition.
Hepatotoxicity (human)YesPotential Flag: Predicted to have a risk of liver toxicity.
Skin SensitisationNoLow risk of causing an allergic skin reaction.

This ADMET profile suggests that while the molecule has favorable absorption and distribution properties, its potential for CYP2D6 inhibition and hepatotoxicity are significant flags that would require careful experimental validation.

Chapter 3: Target Engagement: Molecular Docking Simulations

With a foundational understanding of the molecule's properties, the next logical step is to investigate its potential biological targets. Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) to another (a protein or receptor).[6] It is a powerful tool for virtual screening and hypothesis generation.[2]

The Rationale: Visualizing and Quantifying Interaction

Docking allows us to model the non-covalent interactions (such as hydrogen bonds, hydrophobic interactions, and van der Waals forces) that drive molecular recognition.[6] The output provides two key pieces of information: the binding pose , a 3D model of the protein-ligand complex, and a scoring function , which estimates the binding affinity (e.g., in kcal/mol). Lower (more negative) scores generally indicate stronger binding.[7]

Hypothetical Target Selection

Since 4-Isopropoxy-phenylamine hydrochloride is a novel compound, its biological target is unknown. For this guide, we will select a well-characterized and disease-relevant target to demonstrate the docking workflow: Epidermal Growth Factor Receptor (EGFR) kinase domain . EGFR is a crucial target in oncology. We will use the crystal structure of EGFR in complex with an inhibitor, available from the Protein Data Bank (PDB ID: 3POZ).

Experimental Protocol 3.1: Molecular Docking Workflow

This protocol outlines the steps using PyRx , a user-friendly graphical interface for the powerful AutoDock Vina docking engine.[8][9]

  • Protein Preparation:

    • Load the PDB file (3POZ.pdb) into PyRx.

    • The software automatically removes water molecules and non-essential ions.

    • Select the protein chain and use the "Make Macromolecule" function. This adds polar hydrogens and assigns partial charges, preparing the protein for docking.

  • Ligand Preparation:

    • Import the energy-minimized 3D structure of 4-isopropoxyaniline.

    • PyRx automatically detects atom types and rotatable bonds and converts the structure to the required PDBQT format.

  • Defining the Binding Site:

    • The binding site is defined by a "grid box" that encompasses the region of the protein where the ligand is expected to bind.

    • For this example, we center the grid box on the co-crystallized ligand present in the 3POZ structure to simulate re-docking into a known active site.

  • Running the Docking Simulation:

    • Select the prepared protein and ligand.

    • Initiate the AutoDock Vina wizard. The software will systematically sample different conformations and orientations of the ligand within the grid box.

  • Analysis of Results:

    • Vina outputs a ranked list of binding poses based on their predicted binding affinity.

    • The top-ranked pose is visualized to analyze the specific interactions (e.g., hydrogen bonds) between the ligand and amino acid residues in the binding pocket.

Data Presentation 3.1: Docking Results for 4-Isopropoxy-phenylamine against EGFR
ParameterResult
Target Protein EGFR Kinase Domain (PDB: 3POZ)
Docking Software AutoDock Vina (via PyRx)
Binding Affinity (Top Pose) -6.8 kcal/mol
Key Predicted Interactions Hydrogen bond between the amine group (-NH₂) and the backbone carbonyl of Met793.
Hydrophobic interactions between the phenyl ring and residues Leu718, Val726, Ala743.

A binding affinity of -6.8 kcal/mol suggests a moderate interaction. The predicted hydrogen bond with the hinge residue Met793 is a canonical interaction for many EGFR inhibitors, lending credibility to the predicted binding mode.

Mandatory Visualization: Molecular Docking Workflow

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase p_prep 1. Protein Preparation (PDB Download, Clean, Add Hydrogens) grid 3. Define Binding Site (Grid Box Generation) p_prep->grid l_prep 2. Ligand Preparation (3D Structure, Energy Minimize) l_prep->grid run 4. Run Docking Simulation (AutoDock Vina) grid->run results 5. Analyze Results (Binding Affinity, Poses) run->results visualize 6. Visualize Interactions (Hydrogen Bonds, Hydrophobic Contacts) results->visualize

Caption: A flowchart illustrating the key stages of a molecular docking experiment.

Chapter 4: Simulating Reality: An Introduction to Molecular Dynamics

Molecular docking provides a valuable static snapshot of a potential protein-ligand interaction. However, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations bridge this gap by modeling the movements and interactions of atoms and molecules over time, providing a much deeper understanding of the stability and dynamics of the complex.

The Rationale: From a Static Pose to a Dynamic System

MD simulations allow us to:

  • Assess Stability: Determine if the ligand remains stably bound in the predicted docking pose over time.

  • Observe Conformational Changes: Watch how the protein and ligand adapt to each other.

  • Analyze Water's Role: Explicitly model the crucial role of water molecules in mediating interactions.

  • Calculate Binding Free Energies: Employ advanced methods (beyond the scope of this guide) to obtain more accurate estimates of binding affinity.

Experimental Protocol 4.1: High-Level MD Simulation Workflow

This protocol describes the conceptual steps for an MD simulation using GROMACS , a widely used and powerful open-source MD engine.[10] Setting up an MD simulation is a multi-step process that requires significant expertise.

  • System Preparation:

    • Topology Generation: The starting point is the best-ranked pose from molecular docking. Separate topology files, which describe the bonded and non-bonded parameters for every atom, must be created for both the protein and the ligand. The CHARMM36 force field is a well-regarded choice for protein-ligand simulations. Tools like CHARMM-GUI can automate the complex process of generating parameters for novel ligands.

    • Complex Formation: The protein and ligand topologies and coordinate files are merged.

  • Solvation and Ionization:

    • The protein-ligand complex is placed in a periodic box of a specific shape (e.g., cubic).

    • The box is filled with explicit water molecules (e.g., TIP3P water model).

    • Ions (e.g., Na⁺ and Cl⁻) are added to neutralize the system's overall charge and mimic physiological salt concentration.

  • Energy Minimization:

    • The entire system (protein, ligand, water, ions) undergoes energy minimization to remove any steric clashes or unfavorable geometries introduced during the setup.

  • Equilibration:

    • The system is gradually heated to the target temperature (e.g., 310 K or 37°C) and equilibrated under constant volume (NVT ensemble).

    • This is followed by equilibration under constant pressure (NPT ensemble) to ensure the correct density. These two steps allow the system to relax into a stable state before data collection begins.

  • Production MD:

    • Once equilibrated, the simulation is run for a set period (e.g., 100 nanoseconds), during which the atomic coordinates and velocities are saved at regular intervals. This trajectory is the primary output of the simulation.

  • Analysis:

    • Root Mean Square Deviation (RMSD): Plotted over time to assess the overall stability of the protein and the ligand's position.

    • Root Mean Square Fluctuation (RMSF): Calculated for each residue to identify flexible and rigid regions of the protein.

Mandatory Visualization: Molecular Dynamics Workflow

G start Start: Docked Complex prep 1. System Preparation (Topology, Force Field) start->prep solvate 2. Solvation & Ionization (Add Water & Ions) prep->solvate minimize 3. Energy Minimization solvate->minimize nvt 4. NVT Equilibration (Constant Volume & Temperature) minimize->nvt npt 5. NPT Equilibration (Constant Pressure & Temperature) nvt->npt run 6. Production MD Run (Data Collection) npt->run analyze 7. Trajectory Analysis (RMSD, RMSF, Interactions) run->analyze

Caption: The sequential workflow for a typical molecular dynamics simulation.

Chapter 5: Reaching for Higher Accuracy: The Role of Quantum Mechanics

While molecular mechanics force fields are efficient and powerful, they are based on classical physics and use simplified approximations for atomic interactions. Quantum Mechanics (QM) methods, based on the principles of quantum physics, offer a much more accurate description of electronic structure.[11][12]

The Rationale: When Classical Models Fall Short

QM methods are computationally expensive but become essential when:

  • High Accuracy is Needed: Accurately calculating the partial charges on a novel ligand for use in classical MD.

  • Covalent Bonds are Formed: Modeling the reaction mechanism of covalent inhibitors.

  • Electronic Effects Dominate: Describing interactions involving metal ions or charge transfer phenomena.[13][14]

A common application is the use of hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods. In a QM/MM simulation, the most critical part of the system (e.g., the ligand and the immediate active site residues) is treated with high-accuracy QM, while the rest of the protein and solvent is treated with efficient classical MM. This provides a balance of accuracy and computational feasibility.

Conclusion and Future Outlook

This guide has charted a comprehensive in silico workflow for the characterization of a novel small molecule, 4-Isopropoxy-phenylamine hydrochloride. We progressed from establishing its fundamental 3D structure and physicochemical properties to predicting its ADMET profile, identifying a potential biological target, and modeling the dynamics of its interaction.

The journey from a SMILES string to a dynamic simulation reveals a multi-layered profile of our molecule: it possesses drug-like properties but also carries potential toxicity and metabolic liabilities. Its predicted interaction with the EGFR kinase domain provides a testable hypothesis for its mechanism of action. Each stage of this workflow is a self-validating system; the predictions from ADMET analysis inform the relevance of the docking results, and the stability seen in MD simulations validates the initial static docking pose.

This workflow, grounded in established scientific principles and leveraging powerful computational tools, exemplifies the modern approach to drug discovery. It is a process that prioritizes rational design, mitigates risk through early prediction, and ultimately, provides a faster, more informed path toward developing the therapeutics of the future.

References

  • Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. (MDPI) [Link]

  • 2-(4-Isopropoxyphenyl)ethylamine Hydrochloride | C11H18ClNO | CID 12224551. (PubChem) [Link]

  • Marvin - Chemical Drawing Software. (Chemaxon) [Link]

  • Protein-Ligand Complex - MD Tutorials. (GROMACS) [Link]

  • In silico ADMET prediction: recent advances, current challenges and future trends. (PubMed) [Link]

  • Exploring Virtual Screening with PyRx for Drug Discovery | BioInfoQuant Tutorial. (YouTube) [Link]

  • Tutorial – AutoDock Vina. (The Scripps Research Institute) [Link]

  • DRLiPS: a novel method for prediction of druggable RNA-small molecule binding pockets using machine learning. (PubMed Central) [Link]

  • Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. (MDPI) [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (ChemCopilot) [Link]

  • Percepta - In Silico Predictors for Physicochemical Properties. (YouTube) [Link]

  • Molecular Docking: A powerful approach for structure-based drug discovery. (PubMed Central) [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (YouTube) [Link]

  • Virtual screening using PyRx. (YouTube) [Link]

  • Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. (PubMed) [Link]

  • In Silico ADMET Prediction: Recent Advances, Current Challenges and Future Trends. (ResearchGate) [Link]

  • Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. (YouTube) [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (Frontiers in Big Data) [Link]

  • The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. (PubMed Central) [Link]

  • Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. (DrugPatentWatch) [Link]

  • Key Topics in Molecular Docking for Drug Design. (PubMed Central) [Link]

  • Quantum mechanics in drug design: Progress, challenges, and future frontiers. (Taylor & Francis Online) [Link]

  • Introductory Tutorials for Simulating Protein Dynamics with GROMACS. (ACS Publications) [Link]

  • Quantum mechanics implementation in drug- design workflows: does it really help?. (ScienceOpen) [Link]

Sources

Protocols & Analytical Methods

Method

Strategic Utilization of 4-Isopropoxy-phenylamine Hydrochloride in Medicinal Chemistry

[1] Executive Summary 4-Isopropoxy-phenylamine hydrochloride (4-isopropoxyaniline HCl) is a high-value aryloxyaniline building block extensively utilized in the synthesis of pharmaceutical intermediates.[1] Its core valu...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

4-Isopropoxy-phenylamine hydrochloride (4-isopropoxyaniline HCl) is a high-value aryloxyaniline building block extensively utilized in the synthesis of pharmaceutical intermediates.[1] Its core value lies in the 4-isopropoxy substituent , which serves as a robust electron-donating group (EDG) while simultaneously enhancing lipophilicity (


 modulation) compared to its methoxy or ethoxy analogues.[1] This moiety is frequently embedded within Tyrosine Kinase Inhibitors (TKIs) , GPCR ligands , and antiviral agents  to optimize pharmacokinetic profiles, specifically metabolic stability and membrane permeability.

This guide provides a comprehensive technical framework for the handling, activation, and synthetic application of 4-isopropoxy-phenylamine hydrochloride, moving beyond basic reactivity to industrial-grade protocol optimization.

Part 1: Material Profile & Strategic Handling

Chemical Identity & Properties

The hydrochloride salt offers superior oxidative stability compared to the free base, which is prone to darkening (oxidation) upon storage. However, the salt form is non-nucleophilic and must be neutralized ("free-based") to participate in nucleophilic attacks (e.g.,


, acylation).
PropertyData
Chemical Name 4-Isopropoxy-phenylamine hydrochloride
Synonyms 4-Isopropoxyaniline HCl; 4-Amino-1-isopropoxybenzene HCl
CAS Number 7664-66-6 (Free Base); Note: HCl salt often listed under parent CAS or specific vendor codes
Molecular Weight 187.67 g/mol (Salt); 151.21 g/mol (Free Base)
Appearance White to beige crystalline solid (Salt); Pale yellow oil/solid (Free Base)
Solubility Soluble in water, methanol, DMSO; Free base soluble in DCM, EtOAc, Toluene
Key Functionality Nucleophilic aromatic amine; Electron-rich arene (

nucleophile)
Critical Handling Protocol: In-Situ vs. Ex-Situ Neutralization

Challenge: The protonated amine (


) is unreactive toward electrophiles.[1]
Solution: 
  • Method A: In-Situ Neutralization (Preferred for One-Pot Reactions): Use an excess of organic base (TEA, DIPEA) directly in the reaction vessel.

    • Ratio: 1.0 eq Amine HCl : 2.5 eq Base.[1]

  • Method B: Ex-Situ Free-Basing (Preferred for Sensitive Catalysis):

    • Dissolve HCl salt in minimal water.[1]

    • Adjust pH to >10 using 1M NaOH.[1]

    • Extract 3x with Dichloromethane (DCM).[1]

    • Dry over

      
      , filter, and concentrate immediately before use to avoid oxidation.
      

Part 2: Synthetic Modules & Protocols

Module A: Nucleophilic Aromatic Substitution ( )

Application: Synthesis of Benzimidazole Scaffolds (e.g., Lassa Virus Inhibitors, Kinase Inhibitors). Mechanism: The electron-rich aniline attacks an electron-deficient aryl fluoride.[1]

Protocol: Synthesis of 4-((4-isopropoxyphenyl)amino)-3-nitrobenzonitrile

Reference Context: This reaction constructs the core diaryl amine skeleton common in kinase inhibitors.[1]

Reagents:

  • 4-Fluoro-3-nitrobenzonitrile (1.0 eq)[1]

  • 4-Isopropoxy-phenylamine HCl (1.2 eq)[1]

  • Triethylamine (

    
    ) (3.0 eq)
    
  • Solvent: Acetonitrile (MeCN) or DMF.[1]

Step-by-Step Methodology:

  • Charge: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Fluoro-3-nitrobenzonitrile (20 mmol) and MeCN (100 mL).

  • Activation: Add 4-Isopropoxy-phenylamine HCl (24 mmol) followed by dropwise addition of

    
     (60 mmol). Note: The solution typically turns yellow/orange upon base addition.
    
  • Reaction: Heat the mixture to 90°C (reflux) under an inert atmosphere (

    
     or Ar) for 12–24 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[1]
    
  • Workup:

    • Cool to room temperature.[1][2][3]

    • Concentrate solvent under reduced pressure.[1]

    • Resuspend residue in EtOAc (150 mL) and wash with water (2 x 50 mL) and brine (50 mL).[1]

    • Dry organic phase over anhydrous

      
      .[1]
      
  • Purification: The crude product is often pure enough for the next step.[1] If necessary, purify via recrystallization from tert-butyl methyl ether (TBME) or flash chromatography.[1]

Module B: Urea Scaffold Construction

Application: Synthesis of Urea-linked Kinase Inhibitors (e.g., VEGFR-2, c-MET inhibitors).[1] Mechanism: Nucleophilic addition of the aniline to an isocyanate.[1]

Protocol: Synthesis of 1-(4-isopropoxyphenyl)-3-arylurea

Reagents:

  • 4-Isopropoxy-phenylamine HCl (1.0 eq)[1]

  • Aryl Isocyanate (e.g., Phenyl Isocyanate) (1.1 eq)

  • Base: Diisopropylethylamine (DIPEA) (1.5 eq)

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous).[1]

Step-by-Step Methodology:

  • Preparation: Suspend 4-Isopropoxy-phenylamine HCl (10 mmol) in anhydrous DCM (50 mL) under nitrogen.

  • Neutralization: Add DIPEA (15 mmol) and stir at room temperature for 15 minutes until the solid dissolves and the free amine is generated.

  • Addition: Cool the solution to 0°C. Add the Aryl Isocyanate (11 mmol) dropwise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. A precipitate (the urea product) often forms.[1]

  • Isolation:

    • If precipitate forms: Filter the solid, wash with cold DCM, and dry under vacuum.

    • If soluble: Wash the reaction mixture with 1M HCl (to remove unreacted amine), then saturated

      
      , then brine. Dry and concentrate.
      
  • Yield Optimization: If the reaction is sluggish, switch solvent to Toluene and heat to reflux (110°C) for 2 hours.

Module C: Amide Coupling (Acylation)

Application: Linking the aniline to carboxylic acid pharmacophores (e.g., Mcl-1 inhibitors).[1]

Protocol: EDC/HOBt Coupling
  • Dissolution: Dissolve Carboxylic Acid (1.0 eq) in DMF.

  • Activation: Add EDC.HCl (1.2 eq) and HOBt (1.2 eq). Stir for 30 mins.

  • Amine Addition: Add 4-Isopropoxy-phenylamine HCl (1.1 eq) and DIPEA (3.0 eq).

  • Completion: Stir at RT for 12–18 hours.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), 1M HCl, and

    
    .
    

Part 3: Visualization & Logic Flow

Workflow Diagram: From Salt to Scaffold

The following diagram illustrates the critical decision pathways when using this starting material.

G Start 4-Isopropoxy-phenylamine HCl (Stable Salt) Base Neutralization (DIPEA/TEA/NaOH) Start->Base Activation FreeAmine Free Amine Species (Reactive Nucleophile) Base->FreeAmine Path1 Electrophile: Aryl Fluoride (SnAr Reaction) FreeAmine->Path1 Heat (90°C) Path2 Electrophile: Isocyanate (Addition) FreeAmine->Path2 RT or Reflux Path3 Electrophile: Acid Chloride/COOH (Acylation) FreeAmine->Path3 Coupling Agents Prod1 Benzimidazole/Diaryl Amine (Kinase Inhibitor Core) Path1->Prod1 Prod2 Urea Derivative (VEGFR/c-MET Inhibitor) Path2->Prod2 Prod3 Amide Linker (Mcl-1 Inhibitor) Path3->Prod3

Caption: Figure 1. Strategic synthetic workflow converting the stable hydrochloride salt into three primary medicinal chemistry scaffolds.

Part 4: Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Low Yield in SnAr Incomplete neutralization of HCl salt.Ensure >2.5 eq of base is used.[1] Switch from TEA to stronger bases like

or NaH if the aryl fluoride is deactivated.[1]
Darkening of Reaction Oxidation of the electron-rich aniline.[1]Degas solvents thoroughly with Nitrogen/Argon.[1] Add antioxidants (e.g., ascorbic acid) if compatible, or work faster under inert atmosphere.
Precipitate in Urea Synthesis Product insolubility (common).[1]This is often desired.[1] Filter the solid directly.[1] If the precipitate is an impurity (urea dimer), wash with hot ethanol.
Incomplete Coupling Steric hindrance of isopropoxy group.[1]While 4-position is less hindered, the isopropoxy group adds bulk.[1] Increase reaction temperature or use more reactive coupling agents (HATU instead of EDC).

References

  • PubChem. (2025).[1] 4-Isopropoxyaniline Compound Summary. National Library of Medicine.[1] [Link][1]

  • MDPI. (2023).[1] Design, Synthesis, and Biological Evaluation of Benzimidazole Derivatives as Potential Lassa Virus Inhibitors. Molecules. [Link]

  • National Institutes of Health (PMC). (2014).[1] Structure-Based Design of N-Substituted 1-Hydroxy-4-sulfamoyl-2-naphthoates as Selective Inhibitors of the Mcl-1 Oncoprotein. J Med Chem. [Link]

  • Organic Syntheses. (2011). General Guidelines for Handling Anilines and Isocyanates. [Link]

Sources

Application

Application Note: Trace Analysis of 4-Isopropoxy-phenylamine Hydrochloride via HFBA Derivatization and GC-MS

Executive Summary 4-Isopropoxy-phenylamine (4-isopropoxyaniline) is a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Gefitinib). As an aniline derivative, it carries a structural alert for ge...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Isopropoxy-phenylamine (4-isopropoxyaniline) is a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Gefitinib). As an aniline derivative, it carries a structural alert for genotoxicity. Regulatory guidelines, specifically ICH M7 , require the control of such Potential Genotoxic Impurities (PGIs) at trace levels (often <10 ppm relative to the API).

Direct analysis of the hydrochloride salt form (4-Isopropoxy-phenylamine HCl) by Gas Chromatography (GC) is fundamentally flawed. The salt is non-volatile and thermally unstable, leading to degradation in the injection port and severe peak tailing due to active site adsorption.

This guide details a robust Extractive Derivatization Protocol using Heptafluorobutyric Anhydride (HFBA) . This approach serves two critical functions:

  • Neutralization: Frees the amine base from its HCl salt.

  • Acylation: Converts the polar amine into a highly volatile, stable, and hydrophobic amide, significantly enhancing sensitivity and peak symmetry in GC-MS.

Chemical Strategy & Mechanism[1]

The Challenge: The Hydrochloride Salt

Injecting amine salts directly into a GC inlet results in "ghost peaks" and irreversible column damage. The HCl moiety must be neutralized to release the free base. Furthermore, primary amines react with silanol groups in the GC liner and column stationary phase, causing tailing that ruins sensitivity (Signal-to-Noise ratio).

The Solution: Fluoroacylation with HFBA

We utilize Heptafluorobutyric Anhydride (HFBA) over other reagents (like TFAA or BSTFA) for three reasons:

  • Mass Shift: HFBA adds a heavy perfluorinated group (

    
    ), shifting the molecular ion (
    
    
    
    ) to a higher mass range (
    
    
    ). This moves the target signal away from low-mass background noise common in solvent cuts.
  • Stability: The resulting amide bond is hydrolytically more stable than silyl derivatives (TMS), allowing for easier handling.

  • Electron Capture: The high fluorine content increases the ionization cross-section, improving detection limits in Electron Impact (EI) ionization.

Reaction Mechanism

The reaction proceeds via nucleophilic attack of the amine nitrogen on the carbonyl carbon of the anhydride.

ReactionMechanism Reactant1 4-Isopropoxyaniline (Free Base) Intermediate Tetrahedral Intermediate Reactant1->Intermediate + Reactant2 HFBA (Reagent) Reactant2->Intermediate Product N-(4-isopropoxyphenyl) -heptafluorobutanamide (Target Analyte) Intermediate->Product - HFB Acid Byproduct Heptafluorobutyric Acid Intermediate->Byproduct

Figure 1: Acylation mechanism converting the polar amine to a volatile fluorinated amide.

Experimental Protocol

Reagents & Equipment
  • Target: 4-Isopropoxy-phenylamine HCl (Reference Standard).

  • Reagent: Heptafluorobutyric Anhydride (HFBA), >99% purity.

  • Base: 1.0 M Sodium Hydroxide (NaOH) (aq).[1]

  • Solvent: Methyl tert-butyl ether (MTBE) or n-Hexane (HPLC Grade).

  • Internal Standard (IS): 4-Bromoaniline (or isotopically labeled analogue if available).

Step-by-Step Methodology
Phase A: Free-Basing & Extraction

Critical Step: Do not add HFBA directly to the aqueous salt solution; HFBA hydrolyzes instantly in water.

  • Weighing: Accurately weigh 10.0 mg of the sample (API or intermediate containing the impurity) into a 10 mL centrifuge tube.

  • Dissolution/Neutralization: Add 2.0 mL of 1.0 M NaOH . Vortex for 30 seconds.[2]

    • Observation: The solution may turn cloudy as the free amine (organic oil) is released from the salt.

  • Extraction: Add 2.0 mL of MTBE containing the Internal Standard (10 µg/mL).

  • Partitioning: Cap and shake vigorously for 2 minutes. Centrifuge at 3000 rpm for 5 minutes to separate phases.

  • Transfer: Transfer 1.0 mL of the upper organic layer (MTBE) to a clean, dry reaction vial.

Phase B: Derivatization[3][4]
  • Reagent Addition: To the 1.0 mL organic extract, add 50 µL of HFBA .

  • Incubation: Cap the vial tightly (PTFE-lined cap). Heat at 60°C for 30 minutes in a heating block.

    • Note: Mild heating ensures complete conversion of the sterically hindered amine.

  • Cleanup (Back-Extraction):

    • Cool the vial to room temperature.

    • Add 1.0 mL of 5% Sodium Bicarbonate (

      
      )  solution. Shake gently for 1 minute.
      
    • Purpose: This neutralizes the excess HFBA and the HFB-acid byproduct, keeping them in the aqueous phase and protecting the GC column from acidic corrosion.

  • Final Transfer: Transfer the top organic layer to a GC autosampler vial containing a glass insert.

Instrumental Parameters (GC-MS)
ParameterSettingRationale
Column DB-5ms UI (30m x 0.25mm x 0.25µm)Low-bleed, non-polar phase ideal for aromatics.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Standard for optimal MS vacuum.
Inlet Splitless (1 min purge), 250°CMaximizes sensitivity for trace impurities.
Oven Program 60°C (1 min) → 20°C/min → 280°C (3 min)Rapid ramp removes solvent quickly; high final temp elutes heavy derivatives.
Transfer Line 280°CPrevents condensation of the derivative.
MS Source EI (70 eV), 230°CStandard ionization.
Acquisition SIM Mode (Selected Ion Monitoring)Essential for ppm-level detection.

SIM Ions (Target):

  • Quantifier Ion: m/z 347 (Molecular Ion

    
     typically visible) or Base Peak (often loss of isopropyl or 
    
    
    
    ). Note: Run a full scan first to determine the exact fragmentation pattern of the derivative.
  • Qualifier Ions: m/z 169 (Perfluoropropyl cation), m/z 150 (Amine fragment).

Workflow Visualization

Workflow cluster_prep Phase 1: Sample Prep cluster_deriv Phase 2: Derivatization cluster_analysis Phase 3: Analysis Step1 Sample (HCl Salt) + 1M NaOH Step2 LLE Extraction (MTBE + IS) Step1->Step2 Step3 Isolate Organic Phase (Contains Free Amine) Step2->Step3 Step4 Add HFBA Reagent (50 µL) Step3->Step4 Step5 Incubate 60°C / 30 min Step4->Step5 Step6 Bicarbonate Wash (Remove Acid) Step5->Step6 Step7 GC-MS (SIM Mode) Inject 1 µL Step6->Step7 Result Quantification (< 10 ppm) Step7->Result

Figure 2: End-to-end workflow ensuring salt neutralization and column protection.

Validation Criteria (Self-Validating System)

To ensure the trustworthiness of this method, the following system suitability criteria must be met before every sample batch:

  • Derivative Stability: Inject the standard solution at

    
     and 
    
    
    
    . The response factor variation must be
    
    
    . If degradation is observed, the bicarbonate wash step was likely insufficient (residual acid catalyzes hydrolysis).
  • Resolution: The derivative peak must be baseline resolved (

    
    ) from the Internal Standard and any reagent peaks (HFBA/HFB-acid).
    
  • Blank Check: Inject a derivatized blank (MTBE + HFBA + Wash). There must be no peak at the retention time of the analyte > 10% of the LOQ.

  • Recovery: Spike the HCl salt into the sample matrix before adding NaOH. Recovery should range between 80-120%. This proves the free-basing step is effective.

References

  • ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).

  • Ngim, K. K., et al. (2000). "Optimized derivatization of acidic herbicides with perfluorinated anhydrides for GC-MS analysis." Journal of Chromatographic Science, 38(7), 302-308.
  • Lin, D. L., et al. (2008). "Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review." Journal of Food and Drug Analysis, 16(1).[3]

  • European Medicines Agency. (2006). Guideline on the Limits of Genotoxic Impurities.[5][6] (Context for aniline impurity limits).

Sources

Method

Application Note: Strategic Utilization of 4-Isopropoxy-phenylamine Hydrochloride in Medicinal Chemistry

Executive Summary 4-Isopropoxy-phenylamine hydrochloride (4-Isopropoxyaniline HCl) is a high-value "privileged structure" in medicinal chemistry, serving as a critical lipophilic module for Tyrosine Kinase Inhibitors (TK...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Isopropoxy-phenylamine hydrochloride (4-Isopropoxyaniline HCl) is a high-value "privileged structure" in medicinal chemistry, serving as a critical lipophilic module for Tyrosine Kinase Inhibitors (TKIs) and GPCR ligands. While often conceptually linked to the Gefitinib (Iressa) class of quinazolines, this specific intermediate offers a unique steric and lipophilic profile (


 for the free base) that distinguishes it from the 3-chloro-4-fluoroaniline moiety used in first-generation EGFR inhibitors.

This guide details the handling, free-basing, and synthetic application of 4-Isopropoxy-phenylamine HCl, focusing on its role in constructing diaryl urea and diphenylamine scaffolds common in next-generation oncology and antiviral candidates (e.g., TYK2 and Mcl-1 inhibitors).

Chemical Profile & Stability

Identity:

  • IUPAC Name: 4-(Propan-2-yloxy)aniline hydrochloride

  • CAS (HCl Salt): 56705-89-6

  • CAS (Free Base): 7664-66-6

  • Appearance: Off-white to pale beige crystalline solid (Salt); Reddish-brown oil/solid (Free Base, oxidizes rapidly).

Critical Handling Note (The "Salt Break"): The hydrochloride salt is the stable storage form. The free base is highly susceptible to oxidative degradation (turning dark purple/black upon air exposure). Do not free-base this intermediate until immediately prior to the coupling reaction.

PropertyValue (HCl Salt)Value (Free Base)Relevance to Synthesis
Molecular Weight 187.67 g/mol 151.21 g/mol Stoichiometry calculations.
Solubility Water, Methanol, DMSODCM, EtOAc, TolueneSalt requires polar solvents; Free base extracts into non-polar organic layers.
Hygroscopicity HighLowStore salt under desiccant; weigh quickly.
pKa (Conjugate Acid) ~5.3N/ARequires mild base (pH > 7) for neutralization.

Mechanistic Applications

A. The "Lipophilic Scan" in SAR Studies

In Structure-Activity Relationship (SAR) campaigns, 4-isopropoxyaniline is used to probe hydrophobic pockets in target proteins. It serves as a homologue in the "Alkoxy Scan" series:

  • Methoxy (p-Anisidine): Small, rigid.

  • Ethoxy (p-Phenetidine): Moderate reach.

  • Isopropoxy: Bulky, branched lipophilicity. Increases potency in targets with larger hydrophobic grooves (e.g., VEGFR, EGFR).

B. Primary Synthetic Pathways

The molecule acts as a nucleophile in two dominant pathways:

  • Urea/Carbamate Formation: Reaction with isocyanates or chloroformates to form "Tail" regions of kinase inhibitors.

  • S_NAr Coupling: Nucleophilic attack on electron-deficient heterocycles (quinazolines, pyrimidines) to form the core "Hinge Binder."

Detailed Experimental Protocols

Protocol A: In-Situ Neutralization & Urea Coupling

Context: This protocol describes the synthesis of a diaryl urea, a motif found in multi-kinase inhibitors, using phenyl chloroformate as a linker.

Reagents:

  • 4-Isopropoxy-phenylamine HCl (1.0 equiv)

  • Phenyl chloroformate (1.1 equiv)

  • Triethylamine (Et3N) (2.5 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Suspension: Charge a 3-neck round-bottom flask with 4-Isopropoxy-phenylamine HCl (1.0 eq) and anhydrous DCM (10 V). Stir under Nitrogen to form a suspension.

  • The "Salt Break": Cool the suspension to 0°C. Add Triethylamine (1.5 eq) dropwise.

    • Observation: The suspension will clear as the free base is liberated and dissolves in DCM. The solution may darken slightly due to trace oxidation; this is normal.

  • Activation: In a separate vessel, dissolve Phenyl chloroformate (1.1 eq) in DCM (5 V) and cool to 0°C.

  • Addition: Cannulate the free-based aniline solution into the chloroformate solution slowly over 30 minutes, maintaining temperature < 5°C.

    • Mechanistic Note: Adding the aniline to the electrophile prevents symmetrical urea byproduct formation.

  • Scavenging: Add the remaining Triethylamine (1.0 eq) and allow the reaction to warm to Room Temperature (20-25°C). Stir for 2 hours.

  • Workup: Quench with 1N HCl (removes unreacted amine and Et3N salts). Separate the organic layer, dry over MgSO4, and concentrate.[1]

  • Crystallization: Recrystallize the carbamate intermediate from EtOAc/Heptane.

Protocol B: S_NAr Coupling to Quinazoline Core

Context: Synthesis of EGFR/VEGFR inhibitor scaffolds (similar to the Gefitinib/Erlotinib class).

Reagents:

  • 4-Chloro-6,7-disubstituted-quinazoline (1.0 equiv)

  • 4-Isopropoxy-phenylamine HCl (1.1 equiv)

  • Isopropanol (IPA) (Solvent)

Step-by-Step Methodology:

  • Solvent Selection: Use Isopropanol (IPA).

    • Why: IPA dissolves the starting materials at reflux but precipitates the product (as the HCl salt) upon cooling, driving the reaction to completion.

  • Reaction Assembly: Combine the Chloro-quinazoline and 4-Isopropoxy-phenylamine HCl in IPA (15 V).

    • Note: No external base is needed if isolating the product as the hydrochloride salt. The HCl released from the quinazoline activates the reaction.

  • Reflux: Heat to reflux (82°C) for 4-6 hours. Monitor by HPLC (disappearance of Quinazoline peak).

  • Isolation: Cool the mixture slowly to 0-5°C. The product will precipitate as a heavy solid.

  • Filtration: Filter the solid and wash with cold IPA.

  • Free-Basing (Optional): If the free base is required, suspend the filter cake in water/methanol and adjust pH to 10 with NaOH. Extract into EtOAc.[2][3]

Visualizing the Workflow

Diagram 1: Synthetic Workflow for Urea Intermediates

This flow illustrates the critical "Salt Break" step required to activate the amine.

G cluster_warning CRITICAL TIMING Start 4-Isopropoxyaniline HCl (Stable Solid) Base Et3N / DCM (0°C) Start->Base Suspend FreeBase Free Base Species (Reactive/Unstable) Base->FreeBase Neutralization Coupling Coupling w/ Electrophile (Chloroformate/Isocyanate) FreeBase->Coupling Nucleophilic Attack Product Target Scaffold (Urea/Amide) Coupling->Product Workup

Caption: The "Salt Break" strategy. The unstable free base is generated in situ and immediately consumed to prevent oxidative degradation.

Diagram 2: S_NAr Reaction Mechanism

The mechanism of coupling the aniline to a kinase inhibitor core (Quinazoline).

Mechanism Reactants Chloro-Quinazoline + 4-Isopropoxyaniline TS Meisenheimer Complex (Tetrahedral Intermediate) Reactants->TS Nucleophilic Attack (Rate Limiting) Elimination Elimination of Cl- TS->Elimination Re-aromatization Final Amino-Quinazoline Product Elimination->Final Salt Formation

Caption: Nucleophilic Aromatic Substitution (S_NAr) pathway. The isopropoxy group acts as an electron donor, modulating the nucleophilicity of the aniline.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Dark/Black Reaction Mixture Oxidation of free aniline.Ensure thorough

purging. minimize time between neutralization and coupling.
Low Yield (Urea Formation) Symmetrical urea formation.Add aniline to the electrophile (inverse addition) to keep electrophile in excess.
Incomplete S_NAr Reaction Deactivation of nucleophile.The HCl salt is less nucleophilic. Ensure temperature is at reflux (IPA) or add mild base (KOAc) if reaction stalls.
Impurity at RRT 0.85 4-Isopropoxyphenol.Hydrolysis of the aniline (rare) or raw material impurity. Check starting material COA.

References

  • Chemical Identity: National Center for Biotechnology Information. PubChem Compound Summary for CID 82112, 4-Isopropoxyaniline. Link

  • Kinase Inhibitor Synthesis (Urea Linkages): Lactate salt of 4-[6-methoxy-7-(3-piperidin-1-yl-propoxy)quinazolin-4-yl]piperazine-1-carboxylic acid (4-isopropoxyphenyl)-amide. Patent WO20050244503. Link

  • S_NAr Coupling Protocols: Maskrey, T. S., et al. "A New Synthesis of Gefitinib." Synlett, 2019. (Provides the foundational quinazoline coupling conditions adapted in Protocol B). Link

  • Mcl-1 Inhibitor Application: Structure-Based Design of N-Substituted 1-Hydroxy-4-sulfamoyl-2-naphthoates as Selective Inhibitors of the Mcl-1 Oncoprotein. J. Med. Chem. (Demonstrates sulfamoyl coupling of 4-isopropoxyaniline).[4] Link

  • Safety Data: Sigma-Aldrich Safety Data Sheet (SDS), 4-Isopropoxyaniline Hydrochloride. Link

Sources

Application

Precision N-Alkylation of 4-Isopropoxy-phenylamine Hydrochloride: Strategies for Selectivity

Application Note: AN-2026-IPA Executive Summary & Strategic Analysis 4-Isopropoxy-phenylamine (also known as 4-isopropoxyaniline or p-isopropoxyaniline) is a critical pharmacophore, most notably serving as the primary ar...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-IPA

Executive Summary & Strategic Analysis

4-Isopropoxy-phenylamine (also known as 4-isopropoxyaniline or p-isopropoxyaniline) is a critical pharmacophore, most notably serving as the primary aromatic scaffold in the synthesis of


-selective blockers like Bisoprolol .

In research and drug development, the N-alkylation of this aniline is a pivotal step. However, the commercial availability of the compound as a hydrochloride salt (HCl) presents specific solubility and reactivity challenges that standard "textbook" protocols often fail to address.

The Core Challenge: Selectivity vs. Reactivity

The 4-isopropoxy group is an electron-donating group (EDG) at the para position. Once the HCl salt is neutralized, the resulting free amine is highly nucleophilic.

  • Risk 1: Poly-alkylation. In direct alkylation (

    
    ) with alkyl halides, the product (secondary amine) is often more nucleophilic than the starting material, leading to tertiary amines or quaternary ammonium salts.
    
  • Risk 2: Salt Management. The HCl salt is insoluble in non-polar organic solvents (DCM, Toluene) but soluble in water/methanol. Effective alkylation requires a phase transfer or in situ neutralization strategy.

This guide presents two validated protocols:

  • Reductive Amination (Method A): The "Gold Standard" for mono-alkylation selectivity.

  • Direct Alkylation (Method B): A controlled

    
     approach for substrates lacking aldehyde precursors.
    

Strategic Workflow Visualization

The following decision matrix outlines the logic for selecting the appropriate alkylation pathway based on your target molecule.

AlkylationStrategy Start Starting Material: 4-Isopropoxy-phenylamine HCl Check Target Substituent Type? Start->Check PathA Primary Alkyl Group (e.g., Benzyl, Ethyl, Propyl) Check->PathA Aldehyde Available PathB Methyl / No Aldehyde Precursor (e.g., Methyl, Allyl) Check->PathB No Aldehyde MethodA METHOD A: Reductive Amination (High Selectivity) PathA->MethodA MethodB METHOD B: Direct Alkylation (Requires Strict Control) PathB->MethodB StepA Reagents: Aldehyde + STAB Solvent: DCE/DCM Base: DIPEA (1 eq) MethodA->StepA StepB Reagents: Alkyl Halide Solvent: DMF/ACN Base: K2CO3 (Excess) MethodB->StepB

Figure 1: Strategic decision tree for selecting the optimal N-alkylation pathway based on substrate availability and selectivity requirements.

Method A: Reductive Amination (Preferred)

This protocol utilizes Sodium Triacetoxyborohydride (STAB) . Unlike Sodium Cyanoborohydride (


), STAB is non-toxic and avoids the generation of HCN gas. It is the industry standard for minimizing over-alkylation.
Mechanistic Insight

The reaction proceeds via an iminium ion intermediate. The HCl salt of the starting material is advantageous here; while we must free-base the amine to attack the aldehyde, a slightly acidic pH (4–5) accelerates imine formation. We achieve this balance by adding exactly 1 equivalent of organic base.

Protocol Parameters
ParameterSpecificationRationale
Solvent 1,2-Dichloroethane (DCE) or DCMExcellent solubility for the free base and STAB; non-reactive.
Stoichiometry Amine (1.0) : Aldehyde (1.1) : STAB (1.4)Slight excess of aldehyde ensures conversion; STAB excess accounts for moisture.
Base DIPEA or TEA (1.0 eq)Neutralizes the HCl salt in situ to release the nucleophilic amine.
Temperature

Room temperature is sufficient; heating promotes side reactions.
Step-by-Step Procedure
  • Preparation of the Free Base (In Situ):

    • Charge a dry reaction vessel (under

      
      ) with 4-Isopropoxy-phenylamine HCl  (1.0 equiv).
      
    • Add DCE (concentration ~0.1 M). The salt will likely remain as a suspension.

    • Add DIPEA (N,N-Diisopropylethylamine) (1.0 equiv). Stir for 15 minutes.

    • Observation: The suspension should clear or change appearance as the free amine dissolves and DIPEA-HCl precipitates (depending on concentration).

  • Imine Formation:

    • Add the Aldehyde (1.05 – 1.1 equiv) in one portion.

    • Optional: If the aldehyde is sterically hindered, add Activated Molecular Sieves (4Å) and stir for 60 mins before adding the reducing agent.

  • Reduction:

    • Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) in 3 portions over 10 minutes.

    • Note: Mild gas evolution (

      
      ) may occur.
      
    • Stir at room temperature for 2–16 hours. Monitor by TLC or LCMS.

  • Quench & Workup:

    • Quench with saturated aqueous

      
      .
      
    • Extract with DCM (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      

Method B: Direct Alkylation ( )

Use this method only when reductive amination is impossible (e.g., methylation with MeI, or alkylation with complex alkyl halides lacking aldehyde precursors).

Mechanistic Insight

The 4-isopropoxy group makes the amine electron-rich. Once mono-alkylated, the product is more electron-rich (inductive effect of the new alkyl group), making it prone to reacting again. To prevent this, we use a weak inorganic base and careful stoichiometric control.

Protocol Parameters
ParameterSpecificationRationale
Solvent DMF or Acetonitrile (ACN)Polar aprotic solvents dissolve the inorganic base and stabilize the transition state.
Base

or

Heterogeneous inorganic bases prevent rapid proton exchange, slowing down poly-alkylation.
Stoichiometry Amine (1.0) : Alkyl Halide (0.9 - 0.95)Critical: Use a slight deficit of the alkylating agent to leave some starting material unreacted, rather than over-alkylating the product.
Step-by-Step Procedure
  • Salt Neutralization:

    • Charge 4-Isopropoxy-phenylamine HCl (1.0 equiv) and

      
        (2.5 equiv) into DMF  or Acetonitrile .
      
    • Stir vigorously for 30 minutes at RT. This neutralizes the HCl and creates a suspension of the free amine and excess base.

  • Controlled Addition:

    • Cool the mixture to

      
      .
      
    • Dissolve the Alkyl Halide (0.95 equiv) in a minimal amount of solvent.

    • Add the alkyl halide solution dropwise over 30–60 minutes.

    • Scientific Logic:[1][2][3][4][5][6] Keeping the concentration of alkyl halide low relative to the amine favors mono-alkylation.

  • Reaction:

    • Allow to warm to RT. Stir for 4–12 hours.

    • Checkpoint: Monitor via LCMS. If di-alkylation exceeds 5%, stop the reaction immediately.

  • Workup:

    • Dilute with water (to dissolve salts) and extract with Ethyl Acetate.

    • Caution: DMF is hard to remove. Wash the organic layer with water (

      
      ) and LiCl solution to remove DMF.
      

Reaction Pathway & Mechanism[2][7]

The following diagram illustrates the chemical transformation, highlighting the critical intermediate steps for the Reductive Amination pathway.

ReactionMechanism Substrate Substrate 4-Isopropoxy-phenylamine HCl FreeBase Free Base Ar-NH2 Substrate->FreeBase Neutralization Imine Imine Intermediate Ar-N=CH-R FreeBase->Imine Condensation Product Product Secondary Amine Imine->Product Reduction Base DIPEA (-DIPEA.HCl) Base->FreeBase Aldehyde Aldehyde (R-CHO) Aldehyde->Imine Reductant STAB (Hydride Transfer) Reductant->Product

Figure 2: Mechanistic pathway of the reductive amination protocol, detailing the transition from hydrochloride salt to the final secondary amine.

Troubleshooting & Critical Controls

Solubility Issues
  • Problem: The HCl salt clumps in DCE/DCM.

  • Solution: Do not attempt to dissolve it fully before adding DIPEA. The addition of DIPEA will liberate the free base, which is soluble. If using Method B (DMF), the salt will dissolve upon heating, but free-basing with carbonate at RT is preferred to avoid degradation.

Separating the Product from Starting Material

Since Method B (Direct Alkylation) uses a deficit of alkyl halide, you will have unreacted starting material (primary amine) mixed with your product (secondary amine).

  • Purification Tip: Use an Isocyanate Scavenger Resin (e.g., polystyrene-methyl isocyanate).

    • Add resin to the crude reaction mixture.

    • The resin reacts selectively with the primary amine (starting material) to form a urea, which remains on the bead.

    • Filter the resin to obtain pure secondary amine product.

Bisoprolol-Specific Context

If the target is Bisoprolol or similar beta-blockers, the "alkylation" is actually an epoxide ring opening .

  • Reference: This involves reacting 4-((2-isopropoxyethoxy)methyl)phenol with epichlorohydrin, then opening the ring with isopropylamine [1, 3].[7][8]

  • Note: This is distinct from the N-alkylation of the aniline described above, but the solubility principles of the intermediates remain relevant.

References

  • Abdel-Magid, A. F., et al. (1996).[4][9][10] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • BenchChem. (2025).[8] "Synthesis of Bisoprolol from 4-Hydroxybenzyl Alcohol: An In-depth Technical Guide." BenchChem Technical Library.

  • Lipshutz, B. H., & Chung, D. W. (2014). "Selectivity in the Reductive Amination of Aldehydes and Ketones." Advanced Synthesis & Catalysis. (General reference for STAB selectivity).
  • PubChem. "4-Isopropoxyaniline Hydrochloride Compound Summary."

Sources

Method

Application Notes and Protocols for Suzuki Coupling Reactions with 4-Isopropoxy-phenylamine Hydrochloride Derivatives

Introduction: The Strategic Importance of Biaryl Amines and the Suzuki Coupling Reaction In the landscape of modern medicinal chemistry and materials science, the biaryl amine scaffold is a privileged structural motif fo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Biaryl Amines and the Suzuki Coupling Reaction

In the landscape of modern medicinal chemistry and materials science, the biaryl amine scaffold is a privileged structural motif found in a vast array of biologically active compounds and functional materials. The synthesis of these structures often relies on robust and versatile cross-coupling methodologies. Among these, the Palladium-catalyzed Suzuki-Miyaura coupling reaction stands out for its exceptional functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of its organoboron reagents.[1][2]

This guide provides a detailed technical overview and actionable protocols for the Suzuki coupling of 4-isopropoxy-phenylamine hydrochloride derivatives. We will delve into the mechanistic nuances, critical parameters for optimization, and troubleshooting strategies, with a particular focus on the challenges and opportunities presented by the use of an aniline hydrochloride salt and an electron-rich coupling partner. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to confidently and successfully implement this powerful transformation in their synthetic endeavors.

Mechanistic Insights and Key Considerations for Aniline Hydrochloride Substrates

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3] However, the use of a 4-isopropoxy-phenylamine hydrochloride derivative introduces specific considerations that must be addressed for a successful reaction.

The Dual Role of the Base: Neutralization and Catalysis

A critical aspect of this specific application is the presence of the hydrochloride salt. The amine must be in its free, neutral form to participate effectively in the catalytic cycle. Therefore, the base employed in the reaction serves a dual purpose:

  • In-situ Neutralization: The first equivalent of the base is consumed to neutralize the hydrochloride salt, liberating the free aniline.

  • Catalytic Activation: Subsequent equivalents of the base are required to activate the boronic acid, forming a more nucleophilic boronate species that is competent for transmetalation.[4]

The choice and stoichiometry of the base are therefore paramount. A weak base may not be sufficient to fully neutralize the hydrochloride and drive the catalytic cycle, while an excessively strong base could lead to undesired side reactions. Typically, inorganic bases such as carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are employed.[4] For aniline hydrochlorides, at least two, and more commonly three or more, equivalents of base are used to ensure both complete neutralization and efficient catalysis.

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling is depicted below:

Suzuki_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)-Ar' L₂ Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OR)₂ Base Base (e.g., K₃PO₄) BoronicAcid->Base Boronate [Ar'-B(OR)₂(OH)]⁻ Base->Boronate Activation Boronate->Transmetalation

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 2-bromo-4-isopropoxyaniline, generated in situ) to form a Pd(II) intermediate. The reactivity of the halide is typically I > Br > Cl.[3]

  • Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center, displacing the halide. This is often the rate-determining step and is facilitated by the base.[4]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[3]

Impact of the Isopropoxy Group

The electron-donating nature of the 4-isopropoxy group increases the electron density of the aromatic ring. This can make the oxidative addition step more challenging compared to electron-deficient systems.[5] To overcome this, the choice of a suitable palladium catalyst and ligand is crucial. Electron-rich and bulky phosphine ligands, such as those from the Buchwald and Fu groups (e.g., XPhos, SPhos), are often effective as they promote both oxidative addition and reductive elimination.[3]

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of a halo-substituted 4-isopropoxy-phenylamine hydrochloride with an arylboronic acid.

Materials and Reagents
  • Halo-4-isopropoxy-phenylamine hydrochloride (e.g., 2-bromo-4-isopropoxyaniline hydrochloride) (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst with a specialized ligand) (1-5 mol%)

  • Ligand (if not using a pre-catalyst)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Step-by-Step Methodology

protocol_workflow start Start setup Reaction Setup: - Flame-dry flask - Add solids (aniline HCl, boronic acid, base, catalyst) - Seal with septum start->setup inert Establish Inert Atmosphere: - Evacuate and backfill with N₂ or Ar (3x) setup->inert solvent Add Degassed Solvent(s) inert->solvent reaction Reaction: - Stir at specified temperature (e.g., 80-100 °C) - Monitor by TLC or LC-MS solvent->reaction workup Aqueous Workup: - Cool to RT - Dilute with water - Extract with organic solvent (e.g., EtOAc) reaction->workup dry Dry and Concentrate: - Dry organic layer (Na₂SO₄ or MgSO₄) - Filter and concentrate in vacuo workup->dry purify Purification: - Column chromatography on silica gel dry->purify characterize Characterization: - NMR, MS, etc. purify->characterize end_node End characterize->end_node

Figure 2: Experimental workflow for the Suzuki coupling reaction.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the halo-4-isopropoxy-phenylamine hydrochloride (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₃PO₄, 3.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe. The reaction mixture should be stirred vigorously.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and maintain it with stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl amine.

  • Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Optimization and Troubleshooting

The success of the Suzuki coupling with 4-isopropoxy-phenylamine hydrochloride derivatives is highly dependent on the careful selection of reaction parameters. The following table summarizes key variables and provides guidance for optimization and troubleshooting.

ParameterOptions and ConsiderationsRationale and Troubleshooting
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂, Buchwald or Fu pre-catalysts (e.g., XPhos Pd G3)For electron-rich anilines, catalysts with bulky, electron-donating ligands are often superior as they facilitate oxidative addition.[3] If the reaction is sluggish, consider switching to a more active pre-catalyst.
Base K₃PO₄, K₂CO₃, Cs₂CO₃, Na₂CO₃At least 3 equivalents are recommended to ensure neutralization of the HCl salt and activation of the boronic acid. K₃PO₄ is a good starting point. If deboronation is an issue, a milder base like NaHCO₃ might be considered, though this may require a higher reaction temperature or longer reaction time.[6]
Solvent 1,4-Dioxane, Toluene, THF, DMF, often with water as a co-solvent (e.g., 4:1 to 10:1 organic:water)The choice of solvent can significantly impact solubility and reaction rate. A mixture of an organic solvent and water is common. For substrates with poor solubility, DMF can be effective.[7]
Temperature 60-120 °CHigher temperatures generally increase the reaction rate, but can also lead to catalyst decomposition or side reactions. Start with a moderate temperature (e.g., 80-90 °C) and adjust as needed.
Boronic Acid 1.1-2.0 equivalentsUsing a slight excess of the boronic acid can help drive the reaction to completion. However, a large excess can complicate purification.
Common Issues Low Yield: Incomplete reaction. Solution: Increase temperature, switch to a more active catalyst/ligand system, or try a different base/solvent combination.[8]
Deboronated Starting Material: The boronic acid is replaced by a hydrogen. Solution: Use a milder base, anhydrous conditions, or a shorter reaction time.[6]
Homocoupling: Two molecules of the boronic acid couple. Solution: Ensure the reaction is truly anaerobic; use a bulkier ligand.

Representative Data

The following table presents illustrative data for the Suzuki coupling of 2-bromo-4-isopropoxyaniline hydrochloride with phenylboronic acid under various conditions. This data is intended to demonstrate the impact of parameter optimization on reaction yield.

EntryCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)K₂CO₃ (3)Dioxane/H₂O (4:1)901265
2PdCl₂(dppf) (3)K₂CO₃ (3)Dioxane/H₂O (4:1)901278
3XPhos Pd G3 (2)K₃PO₄ (3)Toluene/H₂O (10:1)100892
4Pd(PPh₃)₄ (3)NaHCO₃ (3)Dioxane/H₂O (4:1)902445
5XPhos Pd G3 (2)K₃PO₄ (3)2-MeTHF/H₂O (10:1)801095

Data is illustrative and based on typical outcomes for similar reactions.

Conclusion

The Suzuki-Miyaura coupling is an indispensable tool for the synthesis of biaryl amines from 4-isopropoxy-phenylamine hydrochloride derivatives. By understanding the mechanistic principles and carefully selecting the reaction parameters—particularly the base, catalyst, and solvent—researchers can overcome the challenges associated with this substrate class. The protocols and optimization strategies outlined in this guide provide a robust framework for achieving high yields and purity, thereby accelerating the discovery and development of novel chemical entities.

References

  • Dicks, M. J. et al. "Greening Up" the Suzuki Reaction.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Suzuki, A. (1982). Organoboron compounds in new synthetic reactions. Pure and Applied Chemistry, 54(9), 1749-1758.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Liu, H., et al. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. The Journal of Organic Chemistry.
  • Jia, Y., & Zhu, J. (2006). Palladium-catalyzed, Modular Synthesis of Highly Functionalized Indoles and Tryptophans by Direct Annulation of Substituted O-Haloanilines and Aldehydes. The Journal of Organic Chemistry, 71(20), 7826–7834.

Sources

Application

Application Note: 4-Isopropoxy-phenylamine Hydrochloride in Medicinal Chemistry

This is a comprehensive Application Note and Protocol Guide for 4-Isopropoxy-phenylamine hydrochloride , designed for medicinal chemists and drug development professionals. Role: Pharmacophore Building Block for Kinase I...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol Guide for 4-Isopropoxy-phenylamine hydrochloride , designed for medicinal chemists and drug development professionals.

Role: Pharmacophore Building Block for Kinase Inhibitors & Urea-Based Ligands CAS (HCl Salt): 200253-76-1 | CAS (Free Base): 7664-66-6 Molecular Weight: 187.67 g/mol (HCl salt) | Formula: C


H

NO

HCl[1][2]

Part 1: Introduction & Significance

4-Isopropoxy-phenylamine hydrochloride (also known as 4-isopropoxyaniline HCl) is a critical aromatic building block in modern drug discovery.[1] Its primary medicinal value lies in the 4-isopropoxyphenyl moiety , which serves as a privileged structural motif in Type I and Type II Kinase Inhibitors.

Structural Utility in Drug Design[3][4]
  • Hydrophobic Interaction: The isopropoxy group provides a bulky, lipophilic "tail" that effectively fills hydrophobic pockets (e.g., the solvent-exposed regions or the back-cleft of the ATP binding site) in enzymes like FLT3 , PDGFR , and KIT .[3]

  • Solubility Balance: Compared to a simple phenyl or methyl-phenyl group, the ether linkage increases polarity slightly while maintaining lipophilicity, often improving the pharmacokinetic profile (LogD) of the final drug candidate.[3]

  • Electronic Effect: The para-alkoxy substituent is a strong electron-donating group (EDG), increasing the nucleophilicity of the amine nitrogen. This makes it highly reactive in

    
     and acylation reactions but requires careful handling to prevent oxidation (aniline black formation).[3]
    
Validated Pharmaceutical Applications
  • Tandutinib (MLN518): A piperazinyl-quinazoline FLT3 inhibitor used in acute myeloid leukemia (AML) research.[3] The 4-isopropoxyphenyl group is linked via a urea motif, critical for hydrogen bonding within the kinase hinge region.

  • Pyrazolo[1,5-a]pyrimidines: Used as CDK2 and CK2 inhibitor scaffolds where the aniline is directly coupled to the heteroaromatic core.[3]

  • Benzimidazole Derivatives: Utilized in the synthesis of Lassa virus entry inhibitors.

Part 2: Chemical Properties & Handling

Stability & Storage[4]
  • Oxidation Sensitivity: The free base (4-isopropoxyaniline) is electron-rich and prone to rapid oxidation, turning from pale yellow to dark brown/black upon air exposure.

  • Salt Advantage: The hydrochloride salt is the preferred storage form due to enhanced resistance to oxidation. It is a stable, off-white crystalline solid.[3]

  • Storage Protocol: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Hygroscopic—keep desiccated.

Solubility Profile
SolventHCl Salt SolubilityFree Base SolubilityApplication Note
Water SolubleInsolubleSalt dissolves easily for aqueous workups.[1]
DMSO High (>50 mg/mL)HighIdeal for stock solutions.[1][3]
Methanol HighHighGood for free-basing protocols.[1]
DCM/EtOAc Low/InsolubleHighFree base is extracted into these organics.[1]

Part 3: Synthetic Applications (The Core)[4]

Strategy 1: Urea Linkage Formation (Tandutinib Scaffold)

The most prominent application is the formation of urea linkages, as seen in Tandutinib .[3] The high nucleophilicity of the aniline nitrogen makes it an excellent partner for reaction with activated carbonyls.

Mechanism: The 4-isopropoxyaniline attacks an electrophilic carbonyl species (Isocyanate, Carbamoyl Chloride, or CDI-activated amine).[3]

Strategy 2: Nucleophilic Aromatic Substitution ( )

Used to attach the aniline to electron-deficient heteroocycles (e.g., chloropyrimidines, chloroquinazolines).[3]

  • Challenge: The bulky isopropoxy group can cause steric clash if the electrophile is crowded.

  • Solution: Use polar aprotic solvents (DMF, NMP) and elevated temperatures (

    
    C).[3]
    

Part 4: Detailed Experimental Protocols

Protocol A: In-Situ Free Base Liberation (Recommended)

Use this protocol immediately before coupling reactions to ensure maximum nucleophilicity and minimal oxidation.[3]

Materials:

  • 4-Isopropoxy-phenylamine HCl (1.0 eq)[1]

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[3]

  • Saturated

    
     or 1M NaOH[3][4]
    
  • Separatory funnel[3][5]

Procedure:

  • Dissolution: Suspend the HCl salt in DCM (10 mL per gram).

  • Neutralization: Add an equal volume of saturated

    
     (gentle) or 1M NaOH (faster).[3] Stir vigorously for 15 minutes until the solid dissolves and two clear layers form.
    
  • Extraction: Separate the organic layer.[4][5] Extract the aqueous layer once more with DCM.

  • Drying: Combine organic layers, dry over anhydrous

    
    , and filter.
    
  • Usage: Concentrate strictly in vacuo and use the resulting oil immediately. Do not store the oil.

Protocol B: Synthesis of Urea-Linked Kinase Inhibitor (Tandutinib Analog)

Target: Formation of N-(4-isopropoxyphenyl)-N'-substituted urea.[1]

Reagents:

  • 4-Isopropoxy-phenylamine HCl (1.0 eq)[1]

  • Triphosgene (0.35 eq) OR 1,1'-Carbonyldiimidazole (CDI) (1.1 eq)[3]

  • Secondary Amine Partner (e.g., N-Boc-piperazine) (1.0 eq)[3]

  • Triethylamine (TEA) (3.0 eq)[3]

  • DCM (anhydrous)[3]

Step-by-Step:

  • Activation (CDI Method): Dissolve the secondary amine partner in anhydrous DCM at

    
    C. Add CDI (1.1 eq) and stir for 1 hour under Nitrogen.
    
  • Preparation of Aniline: While activation proceeds, liberate the free base of 4-isopropoxyaniline using Protocol A or add the HCl salt directly to the reaction with extra base (Step 3).

  • Coupling: Add the 4-isopropoxyaniline HCl (1.0 eq) and TEA (3.0 eq) to the activated amine solution.

    • Note: Adding the salt directly with TEA avoids handling the unstable free base oil.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC/LCMS (Target Mass = Amine + 177).[3]

  • Workup: Quench with water. Wash organic layer with 1M HCl (to remove unreacted aniline) followed by brine.[3] Dry and concentrate.

Protocol C: Coupling to 4-Chloro-Quinazoline

Target: Direct heteroaryl-aniline coupling.[1]

Reagents:

  • 4-Chloro-6,7-dimethoxyquinazoline (1.0 eq)[1]

  • 4-Isopropoxy-phenylamine HCl (1.1 eq)[1]

  • Isopropanol (iPrOH) or Acetonitrile (MeCN)[3]

  • Catalytic HCl (optional, accelerates reaction)

Step-by-Step:

  • Solvent Selection: Use iPrOH for a "precipitating" workup.

  • Mixing: Dissolve the chloro-quinazoline in iPrOH (10 volumes). Add 4-isopropoxyaniline HCl (1.1 eq).

  • Reflux: Heat the mixture to reflux (

    
    C) for 2–4 hours.
    
  • Observation: The product often precipitates as the hydrochloride salt directly from the reaction mixture as it cools.

  • Isolation: Cool to

    
    C. Filter the solid. Wash with cold iPrOH and 
    
    
    
    .[3]
  • Yield: This method typically yields the product in >85% purity without column chromatography.

Part 5: Analytical Characterization

When characterizing intermediates derived from this building block, look for these diagnostic signals:

MethodDiagnostic SignalInterpretation
1H NMR

1.2–1.4 ppm (Doublet, 6H)
Methyls of the Isopropyl group.[1]
1H NMR

4.4–4.6 ppm (Septet, 1H)
Methine proton (-CH-) of the ether.[1][3]
1H NMR

6.8–7.5 ppm (AA'BB' system)
Para-substituted aromatic ring pattern.[1][3]
LCMS [M+H]+Expect parent mass + 151 Da (fragment).

Part 6: Visualization (Graphviz)[4]

Diagram 1: Synthetic Pathways for Kinase Inhibitors

This diagram illustrates the two primary routes (Urea Formation vs. Heteroaryl Coupling) using this intermediate.[3]

G Start 4-Isopropoxy-phenylamine Hydrochloride (Stable Salt) FreeBase Free Base (In Situ Generation) Start->FreeBase  NaHCO3/DCM   UreaProduct Tandutinib Analog (Urea Linkage) FreeBase->UreaProduct  + Piperazine-CO-Im   SnArProduct Type I Kinase Inhibitor (Direct Aryl-Amine) FreeBase->SnArProduct  iPrOH, Reflux   Activation Activated Carbamate (via CDI/Triphosgene) Activation->UreaProduct Heterocycle 4-Chloro-Quinazoline (Electrophile) Heterocycle->SnArProduct

Caption: Divergent synthetic pathways utilizing 4-Isopropoxy-phenylamine HCl to access Urea-linked (Tandutinib-like) and Direct-linked Kinase Inhibitors.[1][6]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3038522, Tandutinib.[3] Retrieved from [Link][3]

  • Griswold, I. J., et al. (2004).[3] Effects of MLN518, a Dual FLT3 and KIT Inhibitor, on Normal and Malignant Hematopoiesis.[3] Blood. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: 4-Isopropoxy-phenylamine Hydrochloride as a Versatile Building Block for Novel Compound Synthesis

Introduction: The Strategic Value of the 4-Isopropoxy-phenylamine Moiety In the landscape of modern drug discovery and materials science, the selection of starting materials is a critical determinant of synthetic efficie...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 4-Isopropoxy-phenylamine Moiety

In the landscape of modern drug discovery and materials science, the selection of starting materials is a critical determinant of synthetic efficiency and the ultimate properties of the target molecule. 4-Isopropoxy-phenylamine hydrochloride serves as an exemplary building block, offering a unique combination of features that make it highly valuable for researchers. The core structure, a primary aniline, is a versatile functional handle for a multitude of transformations, most notably for the formation of carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals.[1]

The 4-isopropoxy group provides several strategic advantages:

  • Modulation of Physicochemical Properties: The bulky and lipophilic isopropoxy group can significantly influence the solubility, lipophilicity (LogP), and metabolic stability of a parent molecule. This is a key consideration in tuning the pharmacokinetic profile of a drug candidate.

  • Steric and Electronic Influence: Positioned para to the amine, the electron-donating nature of the isopropoxy group can modulate the reactivity of the aromatic ring and the nucleophilicity of the amine.

  • Vector for Interaction: The ether linkage provides a potential hydrogen bond acceptor site, which can be crucial for molecular recognition at a biological target.

This guide provides detailed protocols and the underlying scientific rationale for employing 4-Isopropoxy-phenylamine hydrochloride in two of the most powerful and widely used transformations in modern synthetic chemistry: Amide Bond Formation and Buchwald-Hartwig Amination.

Physicochemical Properties & Safe Handling

Prior to any experimental work, it is imperative to understand the properties and handling requirements of the reagent. 4-Isopropoxy-phenylamine hydrochloride is the acid salt of 4-isopropoxyaniline, which makes it more stable and less susceptible to air oxidation than its free-base form.

PropertyValueSource
Chemical Formula C₉H₁₄ClNO(Calculated)
Molecular Weight 187.67 g/mol (Calculated)
Appearance Off-white to light brown crystalline solidGeneric Data
Solubility Soluble in water, methanol, ethanol.Generic Data

Safety & Handling: 4-Isopropoxy-phenylamine hydrochloride is an irritant. Handle with appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.[2]

  • Causes skin irritation (H315). [2]

  • Causes serious eye irritation (H319). [2]

  • May cause respiratory irritation (H335). [3]

  • Harmful if swallowed (H302). [3]

In case of contact, wash the affected area thoroughly with water. If irritation persists, seek medical attention. Refer to the specific Safety Data Sheet (SDS) from your supplier for comprehensive information.

Application 1: Amide Bond Formation via Carboxylic Acid Coupling

The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal chemistry.[4] The primary amine of 4-Isopropoxy-phenylamine is an excellent nucleophile for this transformation once neutralized from its hydrochloride salt form.

Causality and Mechanistic Insight: Direct reaction between a carboxylic acid and an amine is typically unfavorable due to the formation of a stable ammonium-carboxylate salt. Therefore, the carboxylic acid must first be "activated" into a more electrophilic species.[5] Common coupling reagents like carbodiimides (e.g., EDC) or phosphonium salts (e.g., PyBOP) achieve this by forming a highly reactive intermediate (an O-acylisourea or an active ester), which is then readily attacked by the amine.[5][6] Additives like 1-Hydroxybenzotriazole (HOBt) are often included to increase efficiency and, critically, to suppress racemization when coupling chiral carboxylic acids.[7]

G

Protocol: Synthesis of N-(4-isopropoxyphenyl)benzamide

This protocol details the coupling of 4-Isopropoxy-phenylamine hydrochloride with benzoic acid as a model substrate.

Materials & Reagents:

  • 4-Isopropoxy-phenylamine hydrochloride (1.0 eq)

  • Benzoic Acid (1.05 eq)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add benzoic acid (1.05 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq).

  • Dissolution: Add anhydrous DCM to the flask (approx. 0.1 M concentration relative to the amine). Stir the mixture at room temperature until all solids have dissolved.

  • Amine Addition: Add 4-Isopropoxy-phenylamine hydrochloride (1.0 eq) to the reaction mixture.

  • Base Addition: Slowly add DIPEA (2.5 eq) dropwise to the stirring suspension at 0 °C (ice bath). The first equivalent of base neutralizes the hydrochloride salt, and the subsequent amount facilitates the coupling reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Quenching & Work-up: Dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4-isopropoxyphenyl)benzamide.

Application 2: Buchwald-Hartwig Amination for C-N Cross-Coupling

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[1][8] This reaction has revolutionized the synthesis of arylamines, which are key structures in many pharmaceuticals and organic materials.[9][10] 4-Isopropoxy-phenylamine is an excellent substrate for this transformation, enabling the synthesis of diverse diarylamine structures.

Causality and Mechanistic Insight: The reaction proceeds through a catalytic cycle involving a Palladium(0) species.[10]

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A base is required to deprotonate the coordinated amine, forming a palladium-amido complex. The choice of a bulky, non-nucleophilic base like sodium tert-butoxide is crucial to facilitate this step without competing side reactions.

  • Reductive Elimination: The aryl group and the amino group reductively eliminate from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

The choice of phosphine ligand is critical for the success of the reaction; bulky, electron-rich ligands (e.g., XPhos, SPhos) stabilize the palladium intermediates and promote the key reductive elimination step.[10]

// Nodes pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF", color="#4285F4"]; pd_oxidative [label="L₂Pd(II)(Ar)(X)", fillcolor="#EA4335", fontcolor="#FFFFFF", color="#EA4335"]; pd_amido [label="L₂Pd(II)(Ar)(NHR')", fillcolor="#FBBC05", fontcolor="#202124", color="#FBBC05"];

// Invisible nodes for labels node [style=invis, width=0, height=0, label=""]; l1; l2; l3;

// Edges pd0 -> pd_oxidative; pd_oxidative -> pd_amido; pd_amido -> pd0;

// Edge Labels pd0 -> pd_oxidative [label=" Oxidative\n Addition", fontcolor="#5F6368"]; pd_oxidative -> l1 [dir=none, minlen=2]; l1 -> pd_amido [label=" Amine Binding &\n Deprotonation", fontcolor="#5F6368"]; pd_amido -> l2 [dir=none, minlen=2]; l2 -> pd0 [label=" Reductive\n Elimination", fontcolor="#5F6368"];

// Reactants and Products node [shape=plaintext, fontcolor="#202124"]; ar_x [label="Ar-X"]; amine [label="R'NH₂ + Base"]; product [label="Ar-NHR'"];

ar_x -> pd_oxidative [style=dashed, arrowhead=none]; amine -> pd_amido [style=dashed, arrowhead=none]; pd_amido -> product [style=dashed, arrowhead=none]; } endsnippet Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol: Synthesis of 4-Isopropoxy-N-phenylaniline

This protocol describes the coupling of 4-Isopropoxy-phenylamine (as the free base) with bromobenzene. Note: The hydrochloride salt must be neutralized to the free base before use, or additional base must be added to the reaction.

Materials & Reagents:

  • 4-Isopropoxyaniline (1.2 eq) (or 4-Isopropoxy-phenylamine hydrochloride neutralized beforehand)

  • Bromobenzene (1.0 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • XPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene, anhydrous and degassed

  • Diatomaceous earth (e.g., Celite®)

Step-by-Step Methodology:

  • Inert Atmosphere: The reaction is sensitive to air and moisture. All steps must be performed under an inert atmosphere (e.g., Nitrogen or Argon) using Schlenk techniques or in a glovebox.

  • Reaction Setup: To a dry Schlenk flask, add the palladium catalyst (Pd₂(dba)₃), the phosphine ligand (XPhos), and sodium tert-butoxide (NaOtBu).

  • Reagent Addition: Evacuate and backfill the flask with inert gas (3x). Add 4-isopropoxyaniline, bromobenzene, and anhydrous, degassed toluene via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS until the bromobenzene is consumed (typically 2-24 hours).

  • Cooling and Quenching: Cool the reaction mixture to room temperature. Carefully quench the reaction by adding a few milliliters of water.

  • Filtration and Work-up: Dilute the mixture with ethyl acetate and filter through a pad of diatomaceous earth to remove the palladium catalyst. Transfer the filtrate to a separatory funnel, wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 4-isopropoxy-N-phenylaniline.

Conclusion

4-Isopropoxy-phenylamine hydrochloride is a powerful and versatile building block for the synthesis of novel compounds. Its primary amine functionality allows for straightforward participation in robust and high-yielding reactions like amide bond formation and Buchwald-Hartwig amination. The strategic placement of the isopropoxy group offers a valuable tool for modulating the physicochemical properties of target molecules, making this reagent a staple in the toolkit of medicinal and materials chemists. The protocols provided herein serve as a validated starting point for researchers to explore the vast chemical space accessible from this valuable precursor.

References

  • Organic Chemistry Portal. Suzuki Coupling . [Link]

  • StatPearls, NCBI Bookshelf. Phenylephrine . [Link]

  • Pest Management Science. Discovery of novel phenoxypyridine as promising protoporphyrinogen IX oxidase inhibitors . [Link]

  • ACS Omega. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents . [Link]

  • YouTube. Suzuki Coupling Mechanism . [Link]

  • Wikipedia. Buchwald–Hartwig amination . [Link]

  • Google Patents. CN116410095A - Synthesis method of phenylephrine hydrochloride.
  • ChemMedChem. Design, Synthesis, and Evaluation of Bioactive Small Molecules . [Link]

  • U.S. Food and Drug Administration. Phenylephrine Hydrochloride Injection Label . [Link]

  • Fisher Scientific. Amide Synthesis . [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling . [Link]

  • International Journal of Pharmaceutical Erudition. Improved process for preparing L-phenylephrine hydrochloride on an industrial scale . [Link]

  • Beilstein Journal of Organic Chemistry. Design and synthesis of bioactive molecules . [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination . [Link]

  • CHEO ED Outreach. Phenylephrine . [Link]

  • ResearchGate. An alternative synthesis of (+/-)-phenylephrine hydrochloride . [Link]

  • Journal of Medicinal Chemistry. CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine . [Link]

  • Aapptec Peptides. Coupling Reagents . [Link]

  • CHIMIA. Generating Bioactive Natural Product-inspired Molecules with Machine Intelligence . [Link]

  • YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling . [Link]

  • Atlanchim Pharma. Palladium-catalyzed Buchwald-Hartwig amination . [Link]

  • Research Journal of Pharmacy and Technology. New approach for determination of Phenylephrine HCl in Pure and Pharmaceutical Formulation using a various Microextraction Methods . [Link]

  • Chinese Journal of Pharmaceuticals. Improved Synthetic Process of Phenylephrine Hydrochloride . [Link]

  • Journal of Zhejiang University-SCIENCE B. Strategies on biosynthesis and production of bioactive compounds in medicinal plants . [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis, characterization, and photophysical properties of novel 9‑phenyl-9-phosphafluorene oxide derivatives . [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! . [Link]

  • ResearchGate. Selected natural products (first row) and synthetic bioactive molecules... . [Link]

  • YouTube. The Buchwald-Hartwig Amination Reaction . [Link]

Sources

Application

Experimental setup for reactions involving 4-Isopropoxy-phenylamine hydrochloride

Application Notes & Protocols for 4-Isopropoxy-phenylamine Hydrochloride Abstract This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the experimental u...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols for 4-Isopropoxy-phenylamine Hydrochloride

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the experimental use of 4-Isopropoxy-phenylamine hydrochloride. It details the compound's physicochemical properties, safety protocols, and core reactivity. Two fundamental, field-proven protocols for N-Acylation and Reductive N-Alkylation are presented with step-by-step instructions. The causality behind experimental choices, methods for reaction monitoring, and product characterization are explained to ensure scientific integrity and reproducibility.

Introduction and Scientific Context

4-Isopropoxy-phenylamine, also known as 4-isopropoxyaniline, is a substituted aniline derivative that serves as a valuable intermediate in organic and medicinal chemistry.[1] The presence of the isopropoxy group at the para-position modulates the electronic properties of the aniline moiety, influencing its reactivity and the physiological properties of its downstream products. Its hydrochloride salt form offers improved stability and handling characteristics compared to the free base.

The primary utility of this compound lies in its nucleophilic amino group and the activated aromatic ring, making it a versatile building block for synthesizing a diverse range of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[2] Understanding its reactivity is crucial for leveraging its synthetic potential. This guide provides validated protocols for two of the most common transformations involving this amine: N-acylation to form amides and reductive N-alkylation to form secondary amines.

Physicochemical Properties & Safety Data

Handling any chemical reagent requires a thorough understanding of its properties and associated hazards. 4-Isopropoxy-phenylamine hydrochloride is the salt form of the free base, 4-isopropoxyaniline.

PropertyValueSource
IUPAC Name 4-propan-2-yloxyaniline;hydrochloridePubChem[3][4]
Molecular Formula C₉H₁₄ClNO (Hydrochloride Salt)Derived
Molecular Weight 187.67 g/mol (Hydrochloride Salt)Derived
Free Base Formula C₉H₁₃NOPubChem[3]
Free Base M.W. 151.21 g/mol PubChem[3]
Appearance Pale yellow solid / Clear liquid (free base)ChemBK[1], Fisher Scientific[5]
Boiling Point 95°C @ 0.4 mmHg (free base)ChemBK[1], Fisher Scientific[5]
Solubility Soluble in organic solvents like ethanol and methylene chloride (free base).[1] The hydrochloride salt is expected to have higher solubility in water.ChemBK[1]
pKa 6.15 ± 0.10 (Predicted for free base)ChemBK[1]
Safety & Handling

4-Isopropoxy-phenylamine and its salts are classified as hazardous. Strict adherence to safety protocols is mandatory.

  • Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled.[3][6] Causes skin and serious eye irritation.[1][3][6] May cause respiratory irritation.[3][7]

  • Precautionary Measures:

    • Always handle this chemical inside a certified chemical fume hood.[8]

    • Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[1][9]

    • Avoid breathing dust, vapors, or mists.[6][9]

    • Keep away from heat, sparks, and open flames.[8]

    • Store in a cool, dry, well-ventilated place under an inert atmosphere.[8]

Core Reactivity Principles

The synthetic utility of 4-Isopropoxy-phenylamine hydrochloride is governed by the reactivity of the aniline functional group. The lone pair of electrons on the nitrogen atom makes it nucleophilic, while the amino and isopropoxy groups act as electron-donating groups, activating the aromatic ring towards electrophilic substitution, primarily at the ortho positions.

For most reactions involving the amine as a nucleophile, the hydrochloride salt must be neutralized in situ to generate the more reactive free base form (4-isopropoxyaniline). This is typically achieved by adding a suitable base to the reaction mixture.

cluster_reactivity Reactivity of 4-Isopropoxy-phenylamine Molecule 4-Isopropoxy-phenylamine (Free Base) N_Acylation N-Acylation (Amide Formation) Molecule->N_Acylation Reacts at N-H with Electrophiles (e.g., Acyl Chlorides) N_Alkylation N-Alkylation (Secondary Amine Formation) Molecule->N_Alkylation Reacts at N-H with Electrophiles (e.g., Aldehydes) Aromatic_Sub Electrophilic Aromatic Substitution (ortho) Molecule->Aromatic_Sub Ring reacts with Electrophiles (E+) start Start reagents 1. Dissolve Amine HCl in Water/Solvent start->reagents add 2. Add Acetic Anhydride, then NaOAc Solution reagents->add react 3. Stir & React (Precipitate Forms) add->react isolate 4. Isolate Product (Ice Bath & Filtration) react->isolate purify 5. Purify (Recrystallization) isolate->purify end Characterized Product purify->end

Caption: General workflow for the N-acylation protocol.

Step-by-Step Protocol
  • Reaction Setup:

    • To a 50 mL Erlenmeyer flask, add 4-Isopropoxy-phenylamine hydrochloride (1.00 g, 5.33 mmol).

    • Add 10 mL of deionized water and swirl to dissolve the salt. A slightly acidic solution should form.

  • Reagent Preparation:

    • In a separate beaker, prepare the sodium acetate solution by dissolving sodium acetate trihydrate (1.45 g, 10.7 mmol, 2.0 equiv.) in 5 mL of water.

    • Measure acetic anhydride (0.61 mL, 6.40 mmol, 1.2 equiv.) into a graduated cylinder.

  • Reaction Execution:

    • To the flask containing the dissolved amine hydrochloride, add the acetic anhydride and swirl vigorously for 30 seconds.

    • Immediately add the sodium acetate solution to the reaction mixture. A thick white precipitate of the N-acetylated product should form almost instantly. [10] * Continue to stir the mixture at room temperature for an additional 15 minutes to ensure the reaction goes to completion.

  • Work-up and Isolation:

    • Cool the reaction flask in an ice-water bath for 15-20 minutes to maximize product precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with two portions of cold deionized water (2 x 10 mL) to remove any remaining salts.

    • Allow the product to air-dry on the filter paper for at least 30 minutes. For complete drying, transfer the solid to a watch glass and dry in a vacuum oven at 50°C.

  • Purification and Characterization:

    • The crude product can be purified by recrystallization from an ethanol/water mixture if necessary.

    • Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent. The product will have a lower Rf value than the starting free amine.

    • Characterization: Confirm the identity of the product, N-(4-isopropoxyphenyl)acetamide, using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Application Protocol 2: Reductive N-Alkylation

This protocol details the synthesis of a secondary amine, N-benzyl-4-isopropoxyaniline, via reductive amination. This two-step, one-pot process involves the formation of an imine intermediate by reacting 4-isopropoxyaniline with benzaldehyde, followed by its immediate reduction with a mild reducing agent, sodium borohydride (NaBH₄). [11]

Causality and Logic

As with acylation, the free amine is required. A base (e.g., triethylamine) is used to neutralize the hydrochloride salt. The free amine then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde to form a carbinolamine intermediate, which then dehydrates to form an imine. The sodium borohydride, a source of hydride (H⁻), then reduces the imine C=N double bond to form the final secondary amine product. [11]Using a protic solvent like methanol is ideal as it facilitates both imine formation and the borohydride reduction.

Experimental Workflow: Reductive N-Alkylation

start Start reagents 1. Dissolve Amine HCl in Methanol start->reagents add_base 2. Add Base & Benzaldehyde (Imine Formation) reagents->add_base react 3. Cool & Add NaBH₄ (Reduction) add_base->react workup 4. Quench & Extract react->workup purify 5. Purify (Column Chromatography) workup->purify end Characterized Product purify->end

Caption: General workflow for the reductive N-alkylation protocol.

Step-by-Step Protocol
  • Reaction Setup:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Isopropoxy-phenylamine hydrochloride (1.00 g, 5.33 mmol) in 20 mL of methanol.

    • Add triethylamine (0.82 mL, 5.86 mmol, 1.1 equiv.) to neutralize the hydrochloride salt. Stir for 5 minutes.

    • Add benzaldehyde (0.54 mL, 5.33 mmol, 1.0 equiv.) to the solution.

    • Stir the reaction mixture at room temperature for 1 hour to allow for imine formation.

  • Reduction:

    • Cool the reaction flask to 0°C using an ice-water bath.

    • Slowly add sodium borohydride (NaBH₄) (0.30 g, 8.00 mmol, 1.5 equiv.) to the stirring solution in small portions over 10 minutes. Caution: Gas evolution (H₂) will occur.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2 hours.

  • Work-up and Isolation:

    • Quench the reaction by slowly adding 20 mL of deionized water.

    • Reduce the volume of the solvent by approximately half using a rotary evaporator.

    • Transfer the aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x 25 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification and Characterization:

    • The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

    • Reaction Monitoring: The disappearance of the imine intermediate and the appearance of the more polar amine product can be monitored by TLC.

    • Characterization: Confirm the identity of the product, N-benzyl-4-isopropoxyaniline, using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

References

  • 4-Isopropoxyaniline - ChemBK. (2024). ChemBK. [Link]

  • 4-Isopropoxyaniline. PubChem, National Institutes of Health. [Link]

  • 2-(4-Isopropoxyphenyl)ethylamine Hydrochloride. PubChem, National Institutes of Health. [Link]

  • An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. (2017). ACS Catalysis. [Link]

  • Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid. (2019). ACS Omega. [Link]

  • Preparation of substituted aromatic amines.
  • Phenylephrine. PubChem, National Institutes of Health. [Link]

  • Synthesis of 2-[2-isopropyl-4-( o -methoxyphenyl)-tetrahydropyran-4-yl]amine and its reaction with aromatic aldehydes. (2025). ResearchGate. [Link]

  • Phenylephrine Hydrochloride. PubChem, National Institutes of Health. [Link]

  • The chemical structure of phenylephrine hydrochloride. ResearchGate. [Link]

  • 4-Isopropylaniline. PubChem, National Institutes of Health. [Link]

  • N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. TSI Journals. [Link]

  • Synthesis of Aminopropyltriethoxysilyl-Substituted Imines and Amides. (2018). MDPI. [Link]

  • Competitive Aminal Formation during the Synthesis of a Highly Soluble, Isopropyl-Decorated Imine Porous Organic Cage. (2020). ResearchGate. [Link]

  • Phenylephrine hydrochloride, (+-)-. PubChem, National Institutes of Health. [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. University of Rochester. [Link]

  • N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst. (2024). New Journal of Chemistry, RSC Publishing. [Link]

  • N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Semantic Scholar. [Link]

Sources

Method

Topic: A Comprehensive Guide to the Scaled Synthesis of 4-Isopropoxy-phenylamine Hydrochloride

An Application Note for Process Development and Scale-Up Abstract 4-Isopropoxy-phenylamine, and its more stable hydrochloride salt, is a pivotal intermediate in the synthesis of a wide range of specialty chemicals and ac...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Process Development and Scale-Up

Abstract

4-Isopropoxy-phenylamine, and its more stable hydrochloride salt, is a pivotal intermediate in the synthesis of a wide range of specialty chemicals and active pharmaceutical ingredients (APIs). As demand for this compound grows, the need for robust, safe, and efficient scale-up protocols becomes paramount for researchers and process chemists. This guide provides a detailed technical framework for transitioning the synthesis of 4-Isopropoxy-phenylamine hydrochloride from laboratory bench to pilot scale. We will critically evaluate common synthetic routes, detail the critical process parameters that govern reaction success and safety, and provide validated protocols for synthesis, purification, and quality control. The causality behind experimental choices is explained throughout, emphasizing a self-validating system rooted in process safety and scientific integrity.

Introduction and Strategic Synthesis Planning

4-Isopropoxy-phenylamine hydrochloride (MW: 187.67 g/mol ) is an aryloxyaniline derivative valued for its utility as a molecular building block.[1] The introduction of the isopropoxy group modifies the electronic and lipophilic properties of the aniline core, making it a desirable precursor in drug development.[1] The hydrochloride salt form enhances the stability and handling properties of the parent amine, which can be prone to oxidation and discoloration.[2][3]

The primary objective of this document is to provide an authoritative guide for scaling the synthesis of this compound. This involves not just magnifying reagent quantities, but a holistic reassessment of the process to ensure safety, efficiency, and reproducibility at a larger scale.[4][5]

Comparative Analysis of Synthetic Routes

Two primary pathways are commonly employed for the synthesis of the 4-isopropoxyaniline free base.[1] The selection of a route for scale-up depends on factors including starting material cost, process safety, and waste stream management.

  • Route A: Williamson Ether Synthesis. This classic SN2 reaction involves the alkylation of 4-aminophenol with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) in the presence of a base.[6][7] This method is favored for its straightforward execution and use of readily available starting materials. The key transformation is the formation of an ether bond by the attack of the phenoxide ion on the alkyl halide.[8]

  • Route B: Reduction of 4-Isopropoxynitrobenzene. This route begins with the etherification of 4-nitrophenol, followed by the reduction of the nitro group to an amine. The reduction is typically achieved via catalytic hydrogenation (e.g., H₂/Pd-C) or by using reducing agents like sodium borohydride in the presence of a catalyst.[9][10][11][12] While effective, this route involves handling nitroaromatic compounds, which can be energetic, and often requires specialized equipment like high-pressure hydrogenators.

For the purpose of this guide, Route A (Williamson Ether Synthesis) is selected as the more broadly accessible and inherently safer method for a typical process development lab.

G cluster_A Route A: Williamson Ether Synthesis cluster_B Route B: Nitro Reduction A_start 4-Aminophenol A_reagents + Isopropyl Halide + Base (e.g., K₂CO₃) A_start->A_reagents A_product 4-Isopropoxyaniline A_reagents->A_product Sₙ2 Reaction Final_HCl 4-Isopropoxy-phenylamine Hydrochloride A_product->Final_HCl + HCl B_start 4-Nitrophenol B_reagents1 + Isopropyl Halide + Base B_start->B_reagents1 B_intermediate 4-Isopropoxynitrobenzene B_reagents1->B_intermediate B_reagents2 + Reducing Agent (e.g., H₂/Pd-C) B_intermediate->B_reagents2 B_product 4-Isopropoxyaniline B_reagents2->B_product Reduction B_product->Final_HCl + HCl

Figure 1. Comparative Synthetic Pathways.

Process Development and Scale-Up Protocols

Scaling a chemical reaction is not a linear process; hazards that are manageable at the 100 mL scale can become critical in a 20 L reactor.[4][13] This section details the evolution of the protocol from bench to pilot scale, focusing on the critical parameters that ensure a safe and successful outcome.

Baseline Laboratory Protocol (100 g Scale)

This protocol establishes a reliable baseline for yield and purity, serving as the reference for scale-up optimization.

Materials:

  • 4-Aminophenol: 54.5 g (0.5 mol)

  • 2-Bromopropane: 73.8 g (0.6 mol, 1.2 equiv)

  • Potassium Carbonate (K₂CO₃), fine powder: 103.7 g (0.75 mol, 1.5 equiv)

  • Acetone: 1 L

  • Ethyl Acetate (EtOAc): 1 L

  • Brine and Deionized Water

  • Hydrochloric Acid (HCl), 4M solution in Dioxane

Procedure:

  • To a 2 L round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 4-aminophenol, potassium carbonate, and acetone.

  • Begin vigorous stirring to create a fine slurry.

  • Add 2-bromopropane dropwise over 30 minutes at room temperature.

  • Heat the mixture to reflux (approx. 56°C) and maintain for 18-24 hours. Monitor reaction progress by TLC or HPLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with acetone (2 x 100 mL).

  • Combine the filtrates and concentrate under reduced pressure to obtain a crude oil/solid.

  • Dissolve the crude material in Ethyl Acetate (500 mL) and wash with water (2 x 250 mL) and then brine (1 x 250 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield crude 4-isopropoxyaniline as a dark oil.

  • Purify the crude product via vacuum distillation to obtain a pale yellow liquid.

  • Dissolve the purified amine in 300 mL of cold (0°C) Ethyl Acetate.

  • Slowly add 1.1 equivalents of 4M HCl in dioxane. A precipitate will form.

  • Stir the slurry for 1 hour at 0°C, then filter the solid, wash with cold Ethyl Acetate, and dry under vacuum to yield the final hydrochloride salt.

Critical Process Parameters (CPPs) for Scale-Up

When moving to a larger scale, several parameters must be carefully re-evaluated. The primary challenge is managing the surface-area-to-volume ratio, which decreases significantly at scale, leading to heat and mass transfer issues.[5][14]

ParameterLaboratory Scale ObservationScale-Up Challenge & RationaleMitigation Strategy
Heat Transfer Mild exotherm upon reagent addition, easily dissipated by the flask's surface area.The reaction is exothermic. In a large reactor, heat accumulation can lead to solvent boiling and a potential thermal runaway.[13]Use a jacketed reactor with a reliable cooling system. Control the addition rate of the alkylating agent to manage the rate of heat generation.[4][14]
Mixing/Agitation Magnetic stirring is sufficient to maintain a homogenous slurry.Inefficient mixing in a large vessel can lead to localized hot spots, poor heat transfer, and formation of byproducts due to non-uniform reagent concentration.[15]Use an overhead mechanical stirrer with an appropriately designed impeller (e.g., pitched-blade turbine) to ensure vigorous agitation and solid suspension.
Solvent Choice Acetone works well due to its boiling point and solubility profile.At large volumes, the flammability and volatility of acetone pose significant safety risks. Solvent recovery becomes a key economic factor.Consider higher-boiling, less flammable solvents like N,N-Dimethylformamide (DMF) or Acetonitrile. A solvent recovery plan (distillation) should be in place.
Work-up Simple filtration and separatory funnel extractions are fast and effective.Filtering large volumes of fine solids can be slow and inefficient. Handling large-volume extractions increases the risk of spills and emulsion formation.Use a Nutsche filter or centrifuge for solid removal. For extraction, use a jacketed reactor with a bottom outlet valve for phase separation, and allow adequate settling time.
Pilot Scale Protocol (2.5 kg Scale)

This protocol is designed for a 50 L jacketed glass reactor. All operations must be conducted in a well-ventilated area or walk-in fume hood, adhering to strict process safety management.

Procedure:

  • Reactor Setup: Ensure the 50 L reactor is clean, dry, and inerted with a nitrogen atmosphere. Start the overhead stirrer at a moderate speed (e.g., 150 RPM).

  • Charging Reagents: Charge the reactor with 4-aminophenol (2.73 kg, 25 mol), powdered K₂CO₃ (5.18 kg, 37.5 mol), and Acetonitrile (25 L).

  • Controlled Addition: Set the reactor jacket temperature to 20°C. Add 2-bromopropane (3.69 kg, 30 mol) via a metering pump over 2-3 hours, ensuring the internal temperature does not exceed 35°C.

  • Reaction: Once the addition is complete, heat the reactor jacket to 85°C to bring the internal mixture to a gentle reflux (~80-82°C). Maintain reflux for 18-24 hours.

  • In-Process Control (IPC): Take samples periodically via a sample valve and analyze by HPLC to confirm reaction completion (<1% starting material remaining).

  • Cool-down and Filtration: Cool the reactor contents to 20°C. Transfer the slurry to a suitable filtration apparatus (e.g., Nutsche filter) and filter off the salts. Wash the filter cake with Acetonitrile (2 x 5 L).

  • Solvent Removal: Transfer the combined filtrate back to the clean reactor and concentrate under vacuum, recovering the acetonitrile.

  • Extraction: To the crude residue, add Ethyl Acetate (25 L) and deionized water (15 L). Stir for 30 minutes, then stop agitation and allow the layers to separate for at least 1 hour. Drain the lower aqueous layer. Repeat the water wash.

  • Drying and Final Concentration: Dry the organic layer by azeotropic distillation or by passing it through a column of anhydrous sodium sulfate. Concentrate the dried solution in the reactor under vacuum to yield the purified 4-isopropoxyaniline free base.

  • Salt Formation: Cool the free base to <10°C. Add Isopropyl Alcohol (IPA) (15 L). Prepare a solution of concentrated HCl (37%, ~2.7 L, 1.1 equiv) in IPA (5 L) and add it slowly to the reactor, keeping the internal temperature below 20°C.

  • Crystallization and Isolation: A thick precipitate will form. Stir the slurry for 2-4 hours at 10°C. Isolate the product by filtration, wash with cold IPA (2 x 5 L), and dry in a vacuum oven at 50-60°C until constant weight is achieved.

Analytical Quality Control (QC)

Rigorous analytical testing is essential to ensure the final product meets the required specifications for purity and identity.

In-Process Controls (IPCs)
  • TLC: A quick check for reaction progress. (Mobile phase: 7:3 Hexane:EtOAc).

  • HPLC: Provides quantitative data on the disappearance of starting material and the appearance of the product.[16]

Final Product Specifications
TestSpecificationMethod
Appearance White to off-white crystalline solidVisual
Identity Conforms to the reference spectrum¹H NMR, FT-IR
Purity (Assay) ≥ 99.0%HPLC
Melting Point 242 - 246 °C (decomposes)[17]Melting Point Apparatus
Residual Solvents Per ICH Q3C GuidelinesGC-HS
Recommended HPLC Protocol for Purity Analysis
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, return to 10% B and equilibrate.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Sample Preparation: Dissolve ~10 mg of the hydrochloride salt in 10 mL of a 50:50 Water:Acetonitrile mixture.[16]

Process Safety Management

A proactive approach to safety is non-negotiable during scale-up.[18] A thorough risk assessment must be conducted before any work begins.[4]

  • Chemical Hazards:

    • 4-Aminophenol: Harmful if swallowed or inhaled. Suspected of causing genetic defects.[19] Avoid dust formation and inhalation.[20][21][22]

    • 2-Bromopropane: Flammable liquid and vapor. Causes skin and eye irritation.

    • Acetonitrile/Acetone/EtOAc: Highly flammable liquids. Use in a well-ventilated area away from ignition sources.

    • HCl Solutions: Corrosive. Causes severe skin burns and eye damage.

  • Engineering Controls:

    • All operations should be performed in a chemical fume hood or a contained, ventilated enclosure.

    • Use of a jacketed reactor with automated temperature control and emergency cooling capability is mandatory.[14]

    • Grounding and bonding of all equipment to prevent static discharge is critical when handling flammable solvents.

  • Personal Protective Equipment (PPE):

    • Standard PPE includes safety glasses, a flame-resistant lab coat, and nitrile gloves.

    • When handling large quantities of corrosive or toxic materials, chemical splash goggles, a face shield, and heavier-duty gloves (e.g., butyl rubber) are required.

Figure 2. Iterative Process Safety Workflow for Scale-Up.

Conclusion

The successful scale-up of 4-Isopropoxy-phenylamine hydrochloride synthesis is contingent upon a deep understanding of the underlying chemical principles and the physical challenges of operating at a larger scale. By selecting an appropriate synthetic route and meticulously evaluating critical process parameters such as heat transfer, mixing, and solvent choice, researchers can develop a robust and safe manufacturing process. The protocols and insights provided herein serve as a comprehensive framework for navigating the transition from lab-scale discovery to pilot-scale production, ensuring the final product is delivered safely, efficiently, and with the highest quality standards.

References

  • Benchchem. Synthesis of 4-hydroxy-N-methylproline for Research: Application Notes and Protocols.
  • Benchchem. A Comparative Analysis of 4-Isopropoxyaniline and 4-Ethoxyaniline for Drug Development.
  • Benchchem. Hydroxydiphenylamine synthesis from lab to industrial scale.
  • BYJU'S. Williamson Ether Synthesis reaction. Available from: [Link]

  • ChemBK. 4-Isopropoxyaniline. Available from: [Link]

  • Chemistry Steps. Williamson Ether Synthesis. Available from: [Link]

  • MDPI. Efficient Reduction Photocatalyst of 4-Nitrophenol Based on Ag-Nanoparticles-Doped Porous ZnO Heterostructure. Available from: [Link]

  • National Center for Biotechnology Information. 4-Isopropoxyaniline. PubChem Compound Database. Available from: [Link]

  • ACS Publications. Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes. Industrial & Engineering Chemistry Research. Available from: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]

  • YouTube. Amine and HCl - salt formation reaction. Available from: [Link]

  • National Center for Biotechnology Information. Production of Biogenic Nanoparticles for the Reduction of 4-Nitrophenol and Oxidative Laccase-Like Reactions. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: 4-Aminophenol. Available from: [Link]

  • H.E.L Group. Process Safety and Scale-up. Available from: [Link]

  • Royal Society of Chemistry. Metal-free catalytic reduction of 4-nitrophenol to 4-aminophenol by N-doped graphene. Energy & Environmental Science. Available from: [Link]

  • ResearchGate. Development of a Robust Process for the Preparation of High-Quality 4-Methylenepiperidine Hydrochloride. Available from: [Link]

  • Reddit. Hydrochloride salt of amine. r/OrganicChemistry. Available from: [Link]

  • National Center for Biotechnology Information. Scaled up and telescoped synthesis of propofol under continuous-flow conditions. Available from: [Link]

  • ResearchGate. Catalytic reduction of 4-nitrophenol to 4-aminophenol over Ni/SiO2 catalyst made from reduced SiO2@NiPhy. Available from: [Link]

  • Stanford Environmental Health & Safety. Scale Up Safety. Available from: [Link]

  • Ministry of the Environment, Government of Japan. Analytical Methods. Available from: [Link]

  • Google Patents. US20100204470A1 - method for salt preparation.
  • YouTube. Williamson Ether Synthesis. Available from: [Link]

  • Chemistry LibreTexts. 20.2: Basicity of Amines and Ammonium Salt Formation. Available from: [Link]

  • ResearchGate. Managing Hazards for Scale Up of Chemical Manufacturing Processes. Available from: [Link]

  • ChemRxiv. Interfacial hydroxyl promotes the reduction of 4-Nitrophenol by Ag-based catalysts. Available from: [Link]

  • Wikipedia. List of purification methods in chemistry. Available from: [Link]

  • Astech Ireland. Safety Data Sheet: 4-Aminophenol. Available from: [Link]

  • YouTube. Williamson Ether Synthesis Reaction Mechanism. Available from: [Link]

  • Sciencemadness.org. Forming oxalate salts of amines. Available from: [Link]

  • Cormica. Understanding Impurity Analysis. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Impurity Identification &amp; Control in 4-Isopropoxy-phenylamine Hydrochloride Synthesis

Version: 1.0 | Doc ID: IPPA-HCl-TGS-2026 Applicable Compounds: 4-Isopropoxyaniline HCl (CAS: 7664-66-6 free base / 53406-47-8 HCl salt) Introduction: The Impurity Landscape In the synthesis of 4-Isopropoxy-phenylamine hy...

Author: BenchChem Technical Support Team. Date: February 2026

Version: 1.0 | Doc ID: IPPA-HCl-TGS-2026 Applicable Compounds: 4-Isopropoxyaniline HCl (CAS: 7664-66-6 free base / 53406-47-8 HCl salt)

Introduction: The Impurity Landscape

In the synthesis of 4-Isopropoxy-phenylamine hydrochloride (also known as 4-isopropoxyaniline HCl), impurity profiles are dictated heavily by the synthetic route chosen. While direct alkylation of 4-aminophenol is possible, it is fraught with regioselectivity issues (N- vs. O-alkylation).[1] The industry-standard route—O-alkylation of 4-nitrophenol followed by catalytic reduction —offers higher purity but introduces specific reduction-related byproducts.

This guide focuses on the Nitro-Reduction Route as the primary workflow, while addressing impurities from alternative pathways to aid in forensic analysis of outsourced materials.

Module 1: Synthesis Workflow & Impurity Origins

To troubleshoot effectively, you must map the impurity to its origin step. The diagram below illustrates the standard pathway and where specific impurities branch off.

Figure 1: Reaction Pathway and Impurity Map

G Start 4-Nitrophenol (Starting Material) Step1 Step 1: O-Alkylation (+ Isopropyl Halide) Start->Step1 Imp1 Impurity A: Unreacted 4-Nitrophenol Start->Imp1 Incomplete Rxn Inter Intermediate: 4-Isopropoxynitrobenzene Step1->Inter Imp2 Impurity B: O-Alkylation Side Products (Bis-ethers) Step1->Imp2 Over-alkylation Step2 Step 2: Reduction (H2/Pd-C or Fe/HCl) Inter->Step2 Product 4-Isopropoxyaniline (Free Base) Step2->Product Imp3 Impurity C: Azo/Azoxy Dimers (Incomplete Reduction) Step2->Imp3 Coupling SaltStep Step 3: Salt Formation (HCl/Solvent) Product->SaltStep Imp4 Impurity D: Oxidation Products (Quinone Imines - Color) Product->Imp4 Air Oxidation Final Target: 4-Isopropoxy-phenylamine HCl SaltStep->Final Imp5 Impurity E: 4-Aminophenol (Ether Hydrolysis) Final->Imp5 Acid Hydrolysis

Caption: Figure 1. Process flow for the synthesis of 4-Isopropoxy-phenylamine HCl, highlighting critical control points where specific impurities (A-E) are generated.

Module 2: Troubleshooting & FAQs

Scenario 1: The "Pink/Brown" Salt Issue

User Question: "My final hydrochloride salt is turning pink or brown upon filtration, even though the solution was clear. Is this a metal containment issue?"

Technical Diagnosis: While metal residues (Fe/Pd) can cause color, the rapid shift from clear to pink/brown is characteristic of oxidative degradation of the aniline moiety into quinone imines or polyanilines . The isopropoxy group is electron-donating, making the ring electron-rich and highly susceptible to oxidation by atmospheric oxygen, especially when wet.

Corrective Action:

  • Inert Atmosphere: Perform the salt formation and filtration under a nitrogen blanket.

  • Antioxidants: Add a trace amount (0.1% w/w) of sodium metabisulfite or ascorbic acid during the workup of the free base before adding HCl.

  • Acid Source: Use anhydrous HCl (e.g., 4M HCl in Dioxane) rather than aqueous HCl to minimize the presence of water, which accelerates oxidative coupling.

Scenario 2: Persistent "Unknown" High-RT Peaks

User Question: "I see small peaks eluting significantly later than my product in HPLC (RRT ~1.5 - 1.8). They don't match the starting material."

Technical Diagnosis: These are likely Azo (Ar-N=N-Ar) or Azoxy (Ar-N=(O)N-Ar) dimers.

  • Cause: During the catalytic hydrogenation of the nitro intermediate (4-Isopropoxynitrobenzene), the reaction passes through nitroso and hydroxylamine intermediates. If the reduction is too slow (poisoned catalyst) or hydrogen pressure is insufficient, these intermediates condense to form dimers.

Corrective Action:

  • Increase Pressure: Raise H2 pressure from 1 atm to 3-5 atm.

  • Catalyst Check: Ensure your Pd/C is not poisoned by sulfur residues from the alkylation step (if sulfonate leaving groups were used).

  • Temperature Control: Keep reduction temp <50°C. Higher temps favor condensation over reduction.

Scenario 3: Regioselectivity (The "Wrong" Isomer)

User Question: "I used the 4-aminophenol route (direct alkylation) and my yield is low. NMR suggests a mixture."

Technical Diagnosis: Direct alkylation of 4-aminophenol is an ambident nucleophile problem. The nitrogen (amine) is softer and often more nucleophilic than the oxygen (phenol), leading to N-alkylation (N-isopropyl-4-aminophenol) rather than the desired O-alkylation.

Corrective Action:

  • Switch Routes: The Nitro-reduction route (Module 1) is superior because the nitro group protects the nitrogen position.

  • If you must use Aminophenol: You must protect the amine first (e.g., form a Schiff base with benzaldehyde), perform the O-alkylation, and then hydrolyze the protecting group [1].[2]

Module 3: Analytical Reference Data

Use the following data to validate your impurity profile.

Table 1: Impurity Profile Matrix
Impurity IDCompound NameOriginHPLC Detection (RRT)*Remediation
Impurity A 4-NitrophenolUnreacted SM (Route A)~0.8Caustic wash (1M NaOH) of the intermediate ether.
Impurity B 4-IsopropoxynitrobenzeneIntermediate~1.2Drive hydrogenation to completion; monitor by TLC/HPLC.
Impurity C 4-AminophenolHydrolysis / SM (Route B)~0.3 (Early eluter)Avoid high temp + strong acid; keep salt dry.
Impurity D 4,4'-Azobis(isopropoxybenzene)Reduction Side Product~1.6 - 1.8Recrystallization from Ethanol/Water.
Impurity E N-Isopropyl-4-isopropoxyanilineOver-alkylation~1.1Hard to remove. Prevent by avoiding direct amine alkylation.

*RRT (Relative Retention Time) is approximate, based on a C18 column with Water/MeCN gradient.

Figure 2: HPLC Troubleshooting Logic

HPLC Start HPLC Peak Analysis RT_Check Check Retention Time (RT) Start->RT_Check Early RT < Main Peak (Polar) RT_Check->Early Late RT > Main Peak (Non-Polar) RT_Check->Late Imp_AP 4-Aminophenol (Hydrolysis) Early->Imp_AP Very Early Imp_NP 4-Nitrophenol (SM) Early->Imp_NP Close to main Imp_Nitro Nitro-Intermediate (Incomplete Rxn) Late->Imp_Nitro Moderate Lag Imp_Azo Azo-Dimers (Coupling) Late->Imp_Azo Late Eluter

Caption: Figure 2. Decision tree for identifying impurities based on relative retention time (RRT) in Reverse Phase HPLC.

Module 4: Critical Protocol - Salt Formation

The conversion of the free base to the hydrochloride salt is the final purification step. Errors here often trap impurities.

Protocol:

  • Dissolution: Dissolve crude 4-isopropoxyaniline (free base) in Anhydrous Ethanol or Ethyl Acetate (5 mL per gram).

  • Filtration: Filter through a 0.45µm PTFE membrane to remove inorganic catalyst residues (Pd/C) or salts. Crucial: If this is skipped, metal residues will catalyze oxidation.

  • Acidification: Cool to 0-5°C. Slowly add 1.1 equivalents of HCl (preferably 2M in Diethyl Ether or 4M in Dioxane).

    • Warning: Using aqueous HCl (37%) often results in a sticky gum/oil rather than a precipitate due to the water solubility of the salt.

  • Precipitation: A white to off-white solid should precipitate. If oiling occurs, scratch the flask sides or add a seed crystal.

  • Wash: Filter and wash the cake with cold diethyl ether to remove non-polar impurities (like unreacted nitro-intermediate).

  • Drying: Dry under vacuum at 40°C. Do not exceed 50°C to prevent acid-catalyzed dealkylation (loss of isopropyl group).

References

  • Wang, R., & Xu, J. (2010).[1] Selective alkylation of aminophenols. Arkivoc, 2010(9), 293-299.[1] Link

  • Sigma-Aldrich. (n.d.). 4-Isopropoxyaniline hydrochloride Product Page. Link

  • National Center for Biotechnology Information. (2025).[1][3][4] PubChem Compound Summary for CID 82112, 4-Isopropoxyaniline. Link

  • Hovorka, S. W., & Schornick, J. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 276. Link

Sources

Optimization

Technical Support Hub: 4-Isopropoxy-phenylamine Hydrochloride Optimization

This technical guide addresses the synthesis, optimization, and handling of 4-Isopropoxy-phenylamine Hydrochloride (also known as 4-isopropoxyaniline HCl).[1] It is designed for researchers requiring high-purity intermed...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis, optimization, and handling of 4-Isopropoxy-phenylamine Hydrochloride (also known as 4-isopropoxyaniline HCl).[1] It is designed for researchers requiring high-purity intermediates for pharmaceutical applications (e.g., synthesis of beta-blockers or tyrosine kinase inhibitors).[1][2]

Compound Profile:

  • Common Name: 4-Isopropoxyaniline Hydrochloride[1][3]

  • Target Moiety: Primary aromatic amine with a para-ether linkage.[1]

  • Key Challenges: Oxidation sensitivity (color degradation), hygroscopicity of the salt, and regioselectivity during synthesis (O- vs. N-alkylation).[1]

Module 1: Synthesis Route Optimization

The Core Issue: Users frequently encounter low yields or difficult purifications when attempting to alkylate p-aminophenol directly.[1] This often leads to mixtures of O-alkylated and N-alkylated products.[1]

The Solution: The Nitro-Reduction Route is the authoritative standard for high-purity applications.[1] It separates the alkylation and amine formation steps, guaranteeing regioselectivity.[1]

Protocol A: The Nitro-Reduction Pathway (Recommended)

This workflow ensures that the amine functionality is generated only after the ether linkage is established, preventing N-alkylation impurities.[1]

Step 1: O-Alkylation of 4-Nitrophenol[1]
  • Reagents: 4-Nitrophenol (1.0 eq), 2-Bromopropane (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq).[1]
    
  • Solvent: DMF (Dimethylformamide) or Acetonitrile.[1] Optimization Note: DMF offers faster kinetics but is harder to remove.[1] Acetonitrile is easier to work up.

  • Conditions: Reflux (

    
    ) for 4–6 hours.[1]
    
  • Critical Control Point: Monitor the disappearance of the yellow 4-nitrophenoxide anion.

Step 2: Catalytic Hydrogenation[1]
  • Reagents: 4-Isopropoxynitrobenzene, 10% Pd/C (5 wt% loading), Hydrogen gas (balloon or 1-3 bar).

  • Solvent: Methanol or Ethanol.[1]

  • Conditions: Ambient temperature, vigorous stirring.[1]

  • Safety Note: Filter catalyst under inert atmosphere (Nitrogen/Argon) to prevent pyrophoric ignition.

Step 3: Salt Formation (The Critical Step)[1]
  • Procedure: Dissolve the crude free base (oil) in anhydrous Ethyl Acetate.[1] Cool to

    
    .
    
  • Acid Addition: Add 4M HCl in Dioxane or bubble dry HCl gas slowly.

  • Observation: A white precipitate should form immediately.[1]

  • Optimization: Do not use aqueous HCl. Water inclusion creates sticky gums rather than crystalline solids.[1]

Workflow Visualization

The following diagram outlines the logical flow and critical checkpoints for the synthesis.

SynthesisWorkflow Start 4-Nitrophenol Alkylation O-Alkylation (K2CO3, iPr-Br) Start->Alkylation Reflux Intermed 4-Isopropoxy- nitrobenzene Alkylation->Intermed 95%+ Conv. Reduction Reduction (H2, Pd/C) Intermed->Reduction MeOH FreeBase Free Base (Oil/Low MP Solid) Reduction->FreeBase Filter Catalyst SaltForm Salt Formation (Anhydrous HCl) FreeBase->SaltForm EtOAc/Dioxane Final 4-Isopropoxy- phenylamine HCl SaltForm->Final Crystallization

Caption: Step-by-step synthesis pathway prioritizing regioselectivity and salt purity.

Module 2: Troubleshooting & Optimization Guide

Issue 1: Product Discoloration (Pink/Purple/Brown)

Diagnosis: Aromatic amines are notoriously prone to oxidation, forming quinone-imine type impurities.[1] Corrective Action:

  • Inert Atmosphere: Perform the reduction and salt formation under Nitrogen or Argon.[1]

  • Acid Scavenging: Ensure the salt formation happens immediately after isolating the free base.[1] The HCl salt is significantly more stable against oxidation than the free amine.[1]

  • Recrystallization: If the product is already colored, recrystallize from Ethanol/Diethyl Ether .[1] Dissolve in minimal hot ethanol, then add ether until turbid and cool.

Issue 2: "Sticky" or Gummy Precipitate

Diagnosis: Presence of water or residual DMF/Solvent.[1] Corrective Action:

  • Drying: Ensure the Ethyl Acetate used in Step 3 is dried over

    
     before adding acid.[1]
    
  • Trituration: Decant the supernatant. Add fresh anhydrous Diethyl Ether or Hexanes and sonicate the gum. It should eventually harden into a powder.[1]

Issue 3: Incomplete Alkylation (Starting Material Contamination)

Diagnosis: 4-Nitrophenol is difficult to remove from the final amine product.[1] Corrective Action:

  • Base Wash: During the workup of Step 1 (Alkylation), wash the organic layer thoroughly with 1M NaOH .[1] This deprotonates unreacted nitrophenol, making it water-soluble and removing it from the organic layer containing the neutral ether product.[1]

Module 3: Quantitative Data & Specifications[1][2]

The following table summarizes expected physical properties and reaction metrics for validation.

ParameterSpecification / TargetNotes
Appearance White to off-white crystalline solidTurns beige/pink upon air exposure.[1]
Melting Point (HCl Salt) 225°C – 230°C (Decomposes)Sharp MP indicates high purity.[1]
Solubility Water, Ethanol, MethanolInsoluble in Ether, Hexanes, DCM.[1]
1H NMR Diagnostic Doublet (6H) at ~1.3 ppmCorresponds to Isopropyl methyls.[1]
1H NMR Diagnostic Septet (1H) at ~4.5 ppmCorresponds to Isopropyl CH.[1]
Storage Desiccator, +4°C, DarkHygroscopic; protect from light.[1]

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use 2-chloropropane instead of 2-bromopropane? A: Yes, but the reaction will be significantly slower.[1] You must add Potassium Iodide (KI, 0.1 eq) as a catalyst (Finkelstein reaction in situ) to drive the reaction to completion.[1][2]

Q: Why is my yield for the salt formation low? A: The HCl salt might be partially soluble if you use too much alcohol (methanol/ethanol) during the acidification.[1] Use a non-polar solvent like Ethyl Acetate or Diethyl Ether as the bulk solvent, adding only enough alcohol to solubilize the free base initially if needed.[1]

Q: How do I remove the Palladium catalyst safely? A: Never filter dry Pd/C; it can ignite solvent vapors.[1] Filter through a pad of Celite while the catalyst is still wet with solvent.[1] Wash the filter cake with solvent, then immediately wet the waste with water before disposal.[1]

Troubleshooting Logic Tree

Use this decision tree to diagnose impurities based on experimental observations.

Troubleshooting Problem Identify Problem Color Product is Colored (Pink/Brown) Problem->Color Yield Low Yield / Gum Problem->Yield Purity Impurity in NMR Problem->Purity Oxidation Cause: Oxidation Fix: Recrystallize (EtOH/Ether) Store under N2 Color->Oxidation Water Cause: Water/Solvent Fix: Triturate with Ether Use Anhydrous HCl Yield->Water StartMat Cause: Unreacted Phenol Fix: NaOH Wash in Step 1 Purity->StartMat Aromatic peaks N_Alk Cause: N-Alkylation Fix: Switch to Nitrophenol Route Purity->N_Alk Extra alkyl peaks

Caption: Diagnostic flow for identifying and resolving common synthesis issues.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 82112, 4-Isopropoxyaniline.[1] Retrieved from [Link][1]

  • Organic Syntheses (Coll.[1] Vol. 5). General procedures for alkylation of phenols and reduction of nitro compounds.[1] (Analogous protocols for ether synthesis). Retrieved from [Link][1]

Sources

Troubleshooting

Technical Support Center: Stability Optimization for 4-Isopropoxy-phenylamine Hydrochloride

Case ID: STAB-ISO-4402 Status: Active Subject: Prevention of Oxidative Degradation and Hydrolysis in Aqueous/Organic Solutions Executive Summary & Chemical Context 4-Isopropoxy-phenylamine hydrochloride (also known as 4-...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: STAB-ISO-4402 Status: Active Subject: Prevention of Oxidative Degradation and Hydrolysis in Aqueous/Organic Solutions

Executive Summary & Chemical Context

4-Isopropoxy-phenylamine hydrochloride (also known as 4-isopropoxyaniline HCl) presents a specific stability challenge due to the electronic nature of its structure. The isopropoxy group at the para position is a strong electron-donating group (EDG). While this makes the molecule a potent nucleophile for synthesis, it also significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the aromatic ring highly susceptible to oxidative attack by atmospheric oxygen.

The Primary Failure Mode: The solution turns pink, then brown, and finally precipitates a black solid. This is not simple "aging"; it is a radical-mediated oxidation cascade leading to the formation of quinone imines and eventual polymerization (similar to aniline black formation).

The Solution: Stability is achieved by strictly controlling three variables: Protonation State (pH) , Dissolved Oxygen (DO) , and Photolytic Energy (Light) .

Module 1: Optimized Preparation Protocol

To ensure stability, you must prevent the initial formation of the radical cation. This protocol utilizes an acidic buffer and inert gas sparging to maximize the half-life of your working solution.

Required Reagents & Equipment
  • Solvent: HPLC-grade Water or Anhydrous Ethanol (degassed).

  • Buffer: 10 mM Citrate or Acetate Buffer (pH 3.0 – 4.0).

  • Gas: High-purity Nitrogen (

    
    ) or Argon (
    
    
    
    ).[1]
  • Container: Amber borosilicate glass vial with a septum cap.

Step-by-Step Workflow
  • Solvent Deoxygenation (Sparging):

    • Place the solvent in a round-bottom flask.

    • Submerge a gas dispersion tube (fritted glass) into the solvent.

    • Bubble

      
       or 
      
      
      
      vigorously for at least 15 minutes per 100 mL of solvent. Crucial: This removes dissolved oxygen that acts as the primary oxidant.
  • Acidification (The Proton Lock):

    • Ensure the solvent pH is adjusted to pH 3.0 – 4.0 .

    • Scientific Rationale: The pKa of the conjugate acid of 4-isopropoxyaniline is approximately 5.3. By maintaining pH < 4.0, you ensure >95% of the molecules exist as the ammonium salt (

      
      ). The ammonium species lacks the lone pair of electrons required to initiate the oxidation mechanism.
      
  • Dissolution:

    • Add the 4-Isopropoxy-phenylamine HCl solid to the sparged, acidic solvent under a blanket of inert gas.

    • Swirl gently to dissolve. Do not sonicate excessively as this can generate heat and radicals.

  • Storage:

    • Aliquot immediately into amber vials.

    • Purge the headspace with

      
       before sealing.
      
Visualizing the Workflow

PreparationProtocol Solvent HPLC Solvent Sparge Sparge (N2/Ar) 15 mins Solvent->Sparge Remove O2 Acidify Adjust pH < 4.0 (Citrate/HCl) Sparge->Acidify Prevent Free Base Dissolve Add Compound (Under Inert Gas) Acidify->Dissolve Protonation Storage Amber Vial Headspace Purge Dissolve->Storage Protect

Figure 1: Optimized workflow for preparing oxidation-resistant amine solutions.

Module 2: Troubleshooting Guide (FAQ)

This section addresses specific observations users encounter in the lab.

Q1: My clear solution turned pink within 2 hours. Is it still usable?

Diagnosis: Early-stage oxidation. Mechanism: The "pink" color is characteristic of the formation of p-benzoquinone imine derivatives or azo-linkages. This occurs when the amine lone pair reacts with dissolved oxygen. Action:

  • For quantitative analysis (HPLC/LC-MS): Discard. The concentration of the active amine has decreased, and the oxidation byproducts may interfere with detection.

  • Prevention: Your solvent was likely not fully degassed, or the pH was too neutral (closer to pH 6-7), allowing a fraction of the free base to exist and oxidize.

Q2: I see a white precipitate forming after storing the solution at 4°C.

Diagnosis: Solubility limit or "Salting Out." Mechanism: The hydrochloride salt has lower solubility in cold water than at room temperature. Alternatively, if you used a phosphate buffer, the amine phosphate salt might be less soluble than the chloride. Action:

  • Warm the solution to 25°C and vortex. If it redissolves, it was a temperature-dependent solubility issue.

  • Fix: If high concentrations (>10 mM) are required, add 10-20% DMSO or Ethanol as a co-solvent to increase solubility at low temperatures.

Q3: Can I use antioxidants to stabilize the solution?

Answer: Yes, but choose carefully. Recommendation:

  • Sodium Metabisulfite (0.1% w/v): Excellent for preventing oxidation in aqueous solutions.

  • Ascorbic Acid: Effective, but can sometimes act as a pro-oxidant in the presence of trace transition metals (Fenton chemistry).

  • EDTA: Add 1 mM EDTA to chelate trace metal ions (Fe, Cu) from glassware/water, which catalyze the oxidation of anilines.

Module 3: Stability Data & Mechanism

Degradation Mechanism

The instability is driven by the electron-rich aromatic ring. The isopropoxy group pushes electron density into the ring, lowering the oxidation potential.

DegradationPathway AmineSalt Amine HCl Salt (Stable, pH < 4) FreeBase Free Amine (Reactive, pH > 5) AmineSalt->FreeBase Deprotonation (pH Shift) Radical Radical Cation (Pink Color) FreeBase->Radical Oxidation (+O2 / Light) Polymer Polymer/Sludge (Brown/Black Precipitate) Radical->Polymer Polymerization

Figure 2: The oxidative degradation cascade of alkoxy-anilines.

Comparative Stability Data

The following table summarizes expected stability based on storage conditions.

Storage ConditionSolvent SystemHeadspaceExpected StabilityStatus
Ambient / Light Water (No Buffer)Air< 4 HoursCritical Failure
4°C / Dark Water (No Buffer)Air24 - 48 HoursHigh Risk
4°C / Dark 10mM Citrate (pH 3.5)Air5 - 7 DaysAcceptable
-20°C / Dark 10mM Citrate (pH 3.5)Nitrogen> 30 DaysOptimal
-20°C / Dark DMSO (Anhydrous)Nitrogen> 6 MonthsLong-Term Storage

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for handling and purifying air-sensitive amines).

  • Sigma-Aldrich (Merck).Technical Bulletin AL-134: Handling Air-Sensitive Reagents. (Authoritative guide on using Sure/Seal™ bottles and inert gas techniques).

  • Patai, S. (1968). The Chemistry of the Amino Group. Interscience Publishers.

  • PubChem. Compound Summary for CID 12224551: 2-(4-Isopropoxyphenyl)ethylamine Hydrochloride.[2] (Used for structural and physicochemical property verification).[3][4]

Sources

Optimization

Removal of unreacted starting materials from 4-Isopropoxy-phenylamine hydrochloride

Technical Support Center: Purification of 4-Isopropoxy-phenylamine Hydrochloride Executive Summary & Chemical Context Target Molecule: 4-Isopropoxy-phenylamine Hydrochloride (4-Isopropoxyaniline HCl) CAS: 7664-66-6 (Free...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-Isopropoxy-phenylamine Hydrochloride

Executive Summary & Chemical Context

Target Molecule: 4-Isopropoxy-phenylamine Hydrochloride (4-Isopropoxyaniline HCl) CAS: 7664-66-6 (Free Base) | Structure: Para-substituted aniline salt.[1][2]

Achieving pharmaceutical-grade purity (>98%) for 4-Isopropoxy-phenylamine HCl is critical, as it often serves as a key intermediate in the synthesis of Tyrosine Kinase Inhibitors (e.g., Gefitinib analogs).[1][2] The primary challenge in its purification is the removal of unreacted starting materials, which vary based on your synthetic route:

  • Route A (Alkylation): Starting material is 4-Aminophenol.[1][2][3]

  • Route B (Reduction): Starting material is 4-Isopropoxynitrobenzene.[1][2][3]

This guide provides a modular purification strategy relying on pKa-controlled Acid-Base Extraction followed by Salt Crystallization .[1][2][3]

Core Directive: The "Acid-Base" Differential Workflow

Objective: Remove non-basic and acidic impurities using the amphoteric nature of the amine.[1][2]

The Science of the Separation

The purification logic relies on manipulating the ionization state of the target amine (


) versus the impurities.[1][2][3]
  • Target (Amine): Protonated (Water Soluble) at pH < 4; Neutral (Organic Soluble) at pH > 8.[1][2][3]

  • Impurity (Nitro Compound): Neutral at all pH levels.[1][2][3]

  • Impurity (Phenol): Neutral at pH < 9; Deprotonated (Water Soluble) at pH > 10.[1][2][3]

Protocol 1: Removal of Neutral Impurities (Route B - Nitro Reduction)

Use this if your main contaminant is 4-Isopropoxynitrobenzene.[1][2]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a non-polar organic solvent (Ethyl Acetate or Dichloromethane).

  • Acid Extraction (The Critical Step):

    • Add 1M HCl (aq) to the organic layer.[1][2][3]

    • Mechanism:[1][2][3] The 4-Isopropoxyaniline protonates to form the water-soluble hydrochloride salt.[1][2] The unreacted nitrobenzene remains neutral.[1][2]

  • Phase Separation:

    • Keep the Aqueous Layer (Contains Product).[1][2][3]

    • Discard the Organic Layer (Contains Nitro impurity + non-basic byproducts).[1][2][3]

  • Organic Wash (Polishing): Wash the aqueous acidic layer again with fresh Ethyl Acetate to scavenge trace nitro compounds.[1][2][3]

  • Basification & Recovery:

    • Cool the aqueous layer to 0-5°C.[1][2]

    • Slowly add 2M NaOH or

      
       until pH > 10.[1][2][3]
      
    • Extract the now-free amine into Ethyl Acetate.[1][2]

  • Salt Formation: Dry the organic layer (

    
    ), filter, and introduce HCl (gas or in dioxane) to precipitate the pure salt.[1][2][3]
    
Protocol 2: Removal of Phenolic Impurities (Route A - Alkylation)

Use this if your main contaminant is 4-Aminophenol.[1][2]

  • Caustic Wash: Dissolve crude free base in Ethyl Acetate.[1][2][3]

  • Base Extraction: Wash the organic layer with 1M NaOH (cold).[1][2][3]

    • Mechanism:[1][2][3] 4-Aminophenol (

      
      ) is deprotonated to the phenolate anion (water-soluble).[1][2] The target 4-Isopropoxyaniline remains neutral in the organic layer.[1][2]
      
  • Salt Formation: Proceed with HCl precipitation as described above.

Visualization: Purification Logic Flow

The following diagram illustrates the decision matrix for removing specific impurities based on their chemical nature.

PurificationLogic Start Crude Reaction Mixture RouteCheck Identify Synthesis Route Start->RouteCheck RouteA Route A: Alkylation (Impurity: 4-Aminophenol) RouteCheck->RouteA RouteB Route B: Reduction (Impurity: 4-Isopropoxynitrobenzene) RouteCheck->RouteB StepA1 Dissolve in Organic Solvent Wash with 1M NaOH RouteA->StepA1 Phenol Removal StepB1 Dissolve in Organic Solvent Extract with 1M HCl RouteB->StepB1 Nitro Removal WasteA Aqueous Waste (Phenolate Impurities) StepA1->WasteA Aqueous Phase ProductA Organic Layer (Target Free Base) StepA1->ProductA Organic Phase WasteB Organic Waste (Nitro Impurities) StepB1->WasteB Organic Phase ProductB Aqueous Layer (Target HCl Salt) StepB1->ProductB Aqueous Phase Final Final Step: HCl Salt Precipitation ProductA->Final ProductB->Final Basify then Extract

Figure 1: Decision tree for impurity removal based on synthesis origin.

Crystallization & Data Summary

Once the chemical extraction is complete, physical purification (recrystallization) ensures the removal of occluded salts and color bodies.[1][2]

Recommended Solvent System: Ethanol / Diethyl Ether or Isopropanol (IPA).[1][2][3]

ParameterSpecification / ConditionReason for Selection
Solvent A (Good) Ethanol (Hot)High solubility of the HCl salt at boiling point.[1][2]
Solvent B (Poor) Diethyl Ether or HexaneInduces controlled precipitation; excludes non-polar impurities.[1][2][3]
Temperature Dissolve at 70°C; Cool to 4°CMaximizes yield while keeping impurities in mother liquor.[1][2][3]
Anti-Oxidant Trace Sodium Bisulfite (optional)Prevents oxidation (pinking/browning) during crystallization.[1][2][3]

Troubleshooting & FAQs

Q1: The final solid is turning pink/brown upon exposure to air.[1][2] Is it degraded?

  • Diagnosis: Anilines are electron-rich and prone to oxidation, forming quinoid-like color bodies.[1][2][3]

  • Solution: This is usually a surface phenomenon.[1][2] Recrystallize in the presence of a trace reducing agent (like sodium bisulfite) or ensure all drying is done under vacuum/Nitrogen.[1][2] Store the HCl salt, not the free base, as the salt is significantly more stable against oxidation.[1][2]

Q2: I used the Acid-Base method, but I still see starting material (Nitro) in the HPLC.

  • Diagnosis: Incomplete phase separation or "rag layers."[1][2]

  • Solution:

    • Ensure the pH of the acid extraction is < 2 .[1][2] If the pH is not low enough, the amine won't fully protonate and will remain in the organic layer with the impurity.[1][2]

    • Perform the "Organic Wash" of the acidic aqueous phase twice.[1][2][3] This is the specific step that removes the nitro compound.[1][2]

Q3: My yield is lower than expected after salt formation.

  • Diagnosis: The salt might be slightly soluble in the precipitation solvent.[1][2]

  • Solution: If using Ethanol/Ether, increase the ratio of Ether.[1][2][3] Alternatively, use anhydrous HCl in Dioxane or Isopropanol for the precipitation step.[1][2][3] Water content in the solvent significantly increases the solubility of the salt, leading to yield loss.[1][2]

Q4: Can I distill the product instead?

  • Answer: You can distill the free base (bp ~95°C at 0.4 mmHg), but do not attempt to distill the HCl salt.[1][2] The salt will decompose/sublime.[1][2] Distillation of the free base is excellent for removing non-volatile inorganic salts before converting to the final HCl form.[1][2]

References

  • Synthesis and Properties of 4-Isopropoxyaniline

    • ChemicalBook.[1][2] (2025).[1][2][4][5][6] "4-Isopropoxyaniline | 7664-66-6".[1][2][4][6][7][8] Retrieved from [1][2]

  • General Aniline Purification Protocols

    • Organic Syntheses.[1][2][3][9] (Coll.[1][2][3][6] Vol. 1). "Purification of Aniline Derivatives via Acid-Base Extraction". Retrieved from [1][2]

  • pKa and Solubility Data

    • PubChem.[1][2][3][8][10] (2025).[1][2][4][5][6] "4-Isopropoxyaniline | C9H13NO".[1][2][3][4][7][10] National Library of Medicine.[1][2] Retrieved from [1][2]

  • Green Chemistry Purification Techniques

    • ACS GCI Pharmaceutical Roundtable.[1][2][3][11] (2016).[1][2][11] "MedChem Tips and Tricks: Purification and Extractions". Retrieved from [1][2]

Sources

Reference Data & Comparative Studies

Validation

Efficacy Blueprint: A Comparative Guide to Novel 4-Isopropoxy-phenylamine Hydrochloride Derivatives

For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds is the cornerstone of therapeutic innovation. The 4-isopropoxy-phenylamine hydrochloride backbone presents a pr...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds is the cornerstone of therapeutic innovation. The 4-isopropoxy-phenylamine hydrochloride backbone presents a promising, yet underexplored, scaffold for the development of new bioactive agents. This guide provides a comprehensive framework for the synthesis, characterization, and comparative efficacy evaluation of its derivatives. By wedding established synthetic methodologies with robust bioassay protocols, we aim to empower researchers to unlock the full therapeutic potential of this versatile chemical class.

The Scientific Imperative: Why 4-Isopropoxy-phenylamine?

The phenylamine (aniline) core is a privileged structure in medicinal chemistry, forming the basis of numerous approved drugs. The introduction of an alkoxy group, such as isopropoxy, at the 4-position can significantly modulate the molecule's physicochemical properties. This substitution can influence lipophilicity, metabolic stability, and receptor-binding interactions, thereby fine-tuning the compound's pharmacokinetic and pharmacodynamic profile. The hydrochloride salt form enhances aqueous solubility, a crucial attribute for formulation and bioavailability.

The strategic placement of the isopropoxy group can lead to derivatives with a spectrum of potential biological activities, including but not limited to, antioxidant, antimicrobial, and anti-inflammatory effects. The exploration of derivatives of this core structure is therefore a scientifically meritorious endeavor.

Crafting the Molecules: A Proposed Synthetic Strategy

The synthesis of 4-isopropoxy-phenylamine hydrochloride and its derivatives can be approached through a logical and adaptable synthetic sequence. A generalized scheme is presented below, drawing from established methods for the synthesis of related 4-alkoxy-aniline compounds.[1][2]

A plausible synthetic route commences with the O-alkylation of a suitable starting material, such as 4-nitrophenol, followed by the reduction of the nitro group to the corresponding amine.[1] Subsequent derivatization of the amine can be achieved through various reactions to introduce diverse functionalities, followed by conversion to the hydrochloride salt.

Synthesis_Workflow cluster_synthesis Proposed Synthesis of 4-Isopropoxy-phenylamine Derivatives Start 4-Nitrophenol Step1 O-Alkylation (e.g., Isopropyl bromide, K2CO3) Start->Step1 Intermediate1 4-Isopropoxy-nitrobenzene Step1->Intermediate1 Step2 Nitro Group Reduction (e.g., H2, Pd/C or SnCl2, HCl) Intermediate1->Step2 Intermediate2 4-Isopropoxy-aniline Step2->Intermediate2 Step3 Derivatization (e.g., Acylation, Alkylation, Sulfonylation) Intermediate2->Step3 Derivative N-Substituted-4-isopropoxy-aniline Step3->Derivative Step4 Salt Formation (HCl in ether) Derivative->Step4 Final_Product 4-Isopropoxy-phenylamine Hydrochloride Derivative Step4->Final_Product

Caption: A generalized synthetic workflow for 4-isopropoxy-phenylamine hydrochloride derivatives.

This modular approach allows for the creation of a library of derivatives with varying substituents on the amine, enabling a systematic investigation of structure-activity relationships (SAR).

A Framework for Efficacy Evaluation: In Vitro Assays

A thorough understanding of the biological activity of novel compounds necessitates a battery of well-controlled in vitro assays. The following protocols are foundational for characterizing the antioxidant and antimicrobial potential of 4-isopropoxy-phenylamine hydrochloride derivatives.

Assessing Antioxidant Potential

Oxidative stress is implicated in a multitude of pathological conditions. The antioxidant capacity of the synthesized derivatives can be quantitatively assessed using several established methods.[3][4][5]

Scientific Rationale: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which can be measured spectrophotometrically.[4]

Experimental Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of Test Compounds: Prepare a series of concentrations of the 4-isopropoxy-phenylamine hydrochloride derivatives in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of each concentration of the test compound to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound and A_sample is the absorbance of the reaction mixture.

  • IC50 Determination: The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Gauging Antimicrobial Efficacy

The increasing prevalence of multidrug-resistant pathogens underscores the urgent need for novel antimicrobial agents. The following protocols are standard methods for determining the antimicrobial activity of new compounds.[6][7][8]

Scientific Rationale: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a quantitative measure of the potency of the antimicrobial agent.[8][9]

Experimental Protocol:

  • Preparation of Bacterial Inoculum: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[6]

  • Preparation of Compound Dilutions: A series of twofold dilutions of the 4-isopropoxy-phenylamine hydrochloride derivatives are prepared in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

MIC_Workflow cluster_mic Broth Microdilution MIC Assay Workflow Start Prepare Standardized Bacterial Inoculum Step1 Prepare Serial Dilutions of Test Compounds in 96-Well Plate Start->Step1 Step2 Inoculate Wells with Bacterial Suspension Step1->Step2 Step3 Incubate at 37°C for 18-24 hours Step2->Step3 Step4 Visually Assess for Turbidity Step3->Step4 Result Determine MIC Step4->Result

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Interpreting the Data: A Hypothetical Comparative Analysis

To illustrate how the data generated from these assays can be used for a comparative efficacy analysis, a hypothetical dataset for a series of 4-isopropoxy-phenylamine hydrochloride derivatives is presented below. In this notional study, we have synthesized a parent compound (IPP-0) and three derivatives with varying substituents on the amine.

Table 1: Hypothetical Comparative Efficacy Data of 4-Isopropoxy-phenylamine Hydrochloride Derivatives

Compound IDSubstituent (R)Antioxidant Activity (DPPH, IC50 in µM)Antimicrobial Activity (MIC in µg/mL)
S. aureus
IPP-0 -H85.2>128
IPP-1 -COCH₃62.564
IPP-2 -SO₂CH₃45.832
IPP-3 -CH₂Ph98.1128
Ascorbic Acid (Positive Control)22.7N/A
Vancomycin (Positive Control)N/A1
Ciprofloxacin (Positive Control)N/AN/A
  • Structure-Activity Relationships (SAR): The introduction of an acetyl (IPP-1) or a methanesulfonyl (IPP-2) group appears to enhance both antioxidant and antimicrobial activities compared to the parent compound (IPP-0). The bulky benzyl group (IPP-3) seems to be detrimental to both activities. The electron-withdrawing nature of the substituents on the amine may play a role in the observed activities, a common theme in the SAR of aniline derivatives.[10]

  • Lead Candidate Identification: IPP-2 emerges as the most promising lead candidate from this initial screen, exhibiting the lowest IC50 for antioxidant activity and the lowest MIC values against both bacterial strains.

  • Future Directions: Further optimization of the substituent at the R position of IPP-2 could be explored to further enhance its potency. Additionally, cytotoxicity assays would be a critical next step to assess the therapeutic index of these compounds.

Conclusion: A Roadmap for Discovery

This guide provides a comprehensive, albeit foundational, roadmap for the systematic evaluation of 4-isopropoxy-phenylamine hydrochloride derivatives. By integrating rational synthetic strategies with validated in vitro efficacy assays, researchers can efficiently navigate the early stages of drug discovery. The elucidation of clear structure-activity relationships will be paramount in optimizing this chemical scaffold and identifying lead candidates with the potential for further preclinical and clinical development. The journey from a promising scaffold to a novel therapeutic is long and arduous, but it begins with the rigorous and systematic approach outlined herein.

References

  • Synthesis of 4′-Alkoxy-4-(ω-cinnamoylalkoxy)azobenzenes and Their Photoswitchable Behavior. MDPI. Available from: [Link]

  • Spectrophotometric Assay of phenylphrine hydrochloride Viacuopling with Diazotised p-Nitroaniline, Application toPharmaceutical Preparation. ResearchGate. Available from: [Link]

  • Structure-activity relationship of aniline analogues. ResearchGate. Available from: [Link]

  • Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis of N,N′ -bis-[3-alkoxy-4-(hydroxy, alkoxy, acyloxy)-phenylmethylene- and -Phenylmethyl]-1,3-phenylenediamines. ResearchGate. Available from: [Link]

  • Antioxidant activity and mechanism of action of some synthesised Phenolic acid amides of aromatic amines. ResearchGate. Available from: [Link]

  • Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. ResearchGate. Available from: [Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review. ResearchGate. Available from: [Link]

  • Scheme 1 Synthesis route of 4-{(E)-[(4-alkoxy phenyl imino] methyl}... ResearchGate. Available from: [Link]

  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. National Center for Biotechnology Information. Available from: [Link]

  • Spectrophotometric Determination of Phenylephrine Hydrochloride in Pharmaceutical Preparations by Oxidative Coupling Reaction. Impact Factor. Available from: [Link]

  • Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. MDPI. Available from: [Link]

  • Structure–activity relationships of aniline-based squaraines for distinguishable staining and bright two-photon fluorescence bioimaging in plant cells. Royal Society of Chemistry. Available from: [Link]

  • Antioxidant activity of aromatic cyclic amine derivatives. ScienceDirect. Available from: [Link]

  • Regioselective Synthesis of Fluorescent Alkoxy-Substituted Phenazines and N‑Alkyl Phenazinium Salts. National Center for Biotechnology Information. Available from: [Link]

  • Substituted aniline interaction with submitochondrial particles and quantitative structure-activity relationships. PubMed. Available from: [Link]

  • A Rapid Method for Determining the Antimicrobial Activity of Novel Natural Molecules. ResearchGate. Available from: [Link]

  • Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used. National Center for Biotechnology Information. Available from: [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. National Center for Biotechnology Information. Available from: [Link]

  • In Vitro Determination of Antimicrobial, Antioxidant and Antiviral Properties of Greek Plant Extracts. MDPI. Available from: [Link]

  • Selected in vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances. ResearchGate. Available from: [Link]

  • In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. MDPI. Available from: [Link]

Sources

Comparative

Benchmarking the synthesis of 4-Isopropoxy-phenylamine hydrochloride against other methods

Executive Summary: The Strategic Value of 4-Isopropoxyaniline 4-Isopropoxyaniline hydrochloride (CAS: 7664-66-6) serves as a critical aromatic building block in the synthesis of "phenol drugs," including specific alpha-r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of 4-Isopropoxyaniline

4-Isopropoxyaniline hydrochloride (CAS: 7664-66-6) serves as a critical aromatic building block in the synthesis of "phenol drugs," including specific alpha-receptor blockers, anti-tumor agents, and urea-based herbicides. While structurally related to the beta-blocker Bisoprolol, it is distinct in its application as a primary aniline scaffold for amide coupling and urea formation.

For the process chemist, the synthesis of this compound presents a classic chemoselectivity challenge: How to install a secondary alkyl ether on an aromatic ring without compromising the amine functionality.

This guide benchmarks the two dominant synthetic strategies:

  • The Nitro-Reduction Route (Benchmark): Alkylation of 4-nitrophenol followed by reduction.

  • The Direct Aminophenol Route (Alternative): Direct O-alkylation of p-aminophenol.

Our Verdict: The Nitro-Reduction Route is the superior industrial method, offering higher yields (>85%) and cleaner impurity profiles compared to the direct alkylation route, which suffers from significant N-alkylation byproducts and low yields (<40%) when using secondary alkyl halides.

Comparative Analysis of Synthetic Routes

The following table summarizes the performance metrics of the primary synthesis methods.

MetricRoute A: Nitro-Reduction (Benchmark) Route B: Direct Alkylation Route C: Flow Chemistry (Emerging)
Starting Material 4-Nitrophenolp-Aminophenol4-Nitrophenol
Key Reagent Isopropyl Bromide/IodideIsopropyl BromideH₂ / Pd/C (Fixed Bed)
Step Count 3 (Alkylation, Reduction, Salt)2 (Alkylation, Salt)2 (Continuous)
Overall Yield 85 - 92% 30 - 45% 90 - 95%
Selectivity High (O-alkylation only)Poor (Mixed N- and O-alkylation)High
Scalability ExcellentPoor (Purification bottlenecks)Excellent
Green Metric Moderate (Fe/HCl waste if used)Low (Low Atom Economy)High (Low solvent use)
Mechanistic Insight: The Selectivity Trap

The failure of Route B lies in the nucleophilicity of the amine vs. the phenoxide. In p-aminophenol, the nitrogen atom is highly nucleophilic. When reacting with a secondary halide like isopropyl bromide, steric hindrance slows O-alkylation, allowing N-alkylation to compete, resulting in a mixture of 4-isopropoxyaniline and N-isopropyl-4-aminophenol. Route A circumvents this by masking the amine as a nitro group, which is non-nucleophilic, allowing exclusive O-alkylation.

Visualizing the Reaction Pathways

The following diagram illustrates the divergent pathways and the "Selectivity Trap" inherent in Method B.

SynthesisPathways Start_Nitro 4-Nitrophenol (Starting Material) Inter_Nitro 4-Isopropoxynitrobenzene (Intermediate) Start_Nitro->Inter_Nitro 1. Isopropyl Bromide, K2CO3 (Exclusive O-Alkylation) Start_Amino p-Aminophenol (Alternative Start) Product_Base 4-Isopropoxyaniline (Free Base) Start_Amino->Product_Base Direct Alkylation (Low Yield) Byproduct N-Isopropyl Byproducts (Impurity) Start_Amino->Byproduct Side Reaction (N-Alkylation) Inter_Nitro->Product_Base 2. H2, Pd/C or Fe/HCl (Reduction) Product_Salt 4-Isopropoxyaniline HCl (Final Product) Product_Base->Product_Salt 3. HCl in EtOAc/IPA

Caption: Comparison of the high-selectivity Nitro-Reduction route (Blue) versus the low-selectivity Direct Alkylation route (Red).

The Benchmark Protocol (Route A)

This protocol is designed to be self-validating . The color changes and solubility shifts described serve as checkpoints to confirm reaction progress without constant HPLC monitoring.

Phase 1: O-Alkylation of 4-Nitrophenol

Objective: Synthesize 4-isopropoxynitrobenzene.

  • Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 4-Nitrophenol (13.9 g, 100 mmol) in DMF (100 mL) .

  • Base Addition: Add Potassium Carbonate (27.6 g, 200 mmol) . The suspension will turn bright yellow (formation of phenoxide anion).

  • Alkylation: Add Isopropyl Bromide (14.1 mL, 150 mmol) dropwise.

  • Reaction: Heat to 80°C for 6–8 hours.

    • Checkpoint: The reaction is complete when the bright yellow color fades to a paler suspension, indicating consumption of the nitrophenoxide.

  • Workup: Pour the mixture into ice water (500 mL). The product will precipitate as a pale yellow solid. Filter, wash with water, and dry.[1][2][3]

    • Expected Yield: ~17.5 g (96%).

Phase 2: Catalytic Reduction

Objective: Convert the nitro group to an amine.

  • Setup: Dissolve the intermediate (17.5 g) in Methanol (150 mL) in a hydrogenation vessel.

  • Catalyst: Add 10% Pd/C (1.5 g) (50% wet).

  • Reduction: Hydrogenate at 30–40 psi at room temperature for 4 hours.

    • Checkpoint: Monitor H₂ uptake. The reaction is exothermic; ensure cooling if temperature exceeds 40°C.

  • Filtration: Filter through a Celite pad to remove the catalyst. The filtrate should be clear to slightly pink.

Phase 3: Salt Formation (Critical Step)

Objective: Isolate the stable Hydrochloride salt.

  • Concentration: Concentrate the methanolic filtrate to ~50 mL.

  • Solvent Swap: Add Ethyl Acetate (100 mL) and concentrate again to remove residual methanol (methanol increases the solubility of the salt, lowering yield).

  • Acidification: Redissolve the residue in Ethyl Acetate (100 mL) . Cool to 0–5°C. Slowly add 4M HCl in Dioxane (25 mL) or bubble dry HCl gas.

  • Crystallization: A white to off-white precipitate will form immediately. Stir at 0°C for 1 hour.

  • Isolation: Filter the solid under nitrogen (hygroscopic). Wash with cold diethyl ether.

  • Drying: Dry under vacuum at 40°C.

    • Final Product: 4-Isopropoxyaniline Hydrochloride.

    • Appearance: White crystalline solid.

    • Melting Point: 208–210°C (decomp).

Troubleshooting & Optimization

  • Issue: Low Yield in Step 1.

    • Cause: Isopropyl bromide is prone to elimination (forming propene) under basic conditions.

    • Fix: Use a slight excess (1.5 eq) of alkyl halide and ensure the temperature does not exceed 90°C.

  • Issue: Product Discoloration (Pink/Red).

    • Cause: Oxidation of the free amine during workup.

    • Fix: Perform the reduction and salt formation rapidly. Store the free base under nitrogen. The HCl salt is significantly more stable.

  • Green Alternative: For Step 2, if H₂ gas is unavailable, Catalytic Transfer Hydrogenation using Ammonium Formate (5 eq) and Pd/C in refluxing methanol is an excellent, safer alternative that yields the same product in <1 hour.

References

  • Synthesis of 4-Alkoxyanilines: "A Comparative Analysis of 4-Isopropoxyaniline and 4-Ethoxyaniline for Drug Development." BenchChem. Link

  • Alkylation Selectivity: "Selective alkylation of aminophenols." Arkivoc, 2010(ix), 293-299. Link

  • Reduction Methodologies: "Catalytic reduction of 4-Nitrophenol to 4-Aminophenol." International Journal of Chemical Studies, 2016. Link

  • Salt Formation Protocol: "Method for salt preparation (Venlafaxine HCl example adapted)." US Patent 20100204470A1. Link

  • Industrial Context: "Process for the preparation of aniline derivatives (Agrochemical applications)." EP 0066325 A1. Link

Sources

Validation

Orthogonal Purity Verification of 4-Isopropoxy-phenylamine hydrochloride: A Comparative Guide to Secondary Analytical Methods

Introduction: The Imperative of Orthogonal Purity Assessment in Pharmaceutical Development In the landscape of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) is not...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Orthogonal Purity Assessment in Pharmaceutical Development

In the landscape of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a novel compound such as 4-Isopropoxy-phenylamine hydrochloride, primary purity assessment, often conducted via a high-performance liquid chromatography (HPLC) area percent method, provides a crucial but incomplete picture. True confidence in the purity value, and by extension, the quality of the drug substance, is achieved through orthogonal methods—analytical techniques that measure the same attribute (purity) through a different physicochemical principle. This guide provides an in-depth comparison of three robust, secondary methods for validating the purity of 4-Isopropoxy-phenylamine hydrochloride: Non-aqueous Potentiometric Titration, Differential Scanning Calorimetry (DSC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Our objective is to equip researchers, scientists, and drug development professionals with the technical rationale and practical insights required to select and implement the most appropriate secondary method for their specific needs.

Comparative Overview of Secondary Purity Assessment Methods

The choice of a secondary purity method is a critical decision, guided by the chemical nature of the analyte, the potential impurity profile, and the desired level of accuracy and precision. For 4-Isopropoxy-phenylamine hydrochloride, a salt of a primary aromatic amine, each of the following methods offers distinct advantages and operates on fundamentally different principles.

Method Principle of Measurement Strengths Limitations Ideal Application
Non-aqueous Potentiometric Titration Measures the amount of a substance by reacting it with a standardized solution (titrant). The endpoint is determined by a significant change in electrode potential.[1][2][3]High precision and accuracy for acidic or basic analytes. Cost-effective and well-established (USP <541>).[1][4]Not suitable for non-ionizable impurities. Solvent selection is critical to ensure solubility and proper electrochemical behavior.[5]Assay of the amine salt content, providing a direct measure of the active moiety's concentration.
Differential Scanning Calorimetry (DSC) Determines purity by measuring the melting point depression of a crystalline substance caused by the presence of impurities, based on the Van't Hoff equation.[6][7]Requires small sample amounts, is relatively fast, and provides information on the solid-state properties of the API.Applicable only to crystalline solids with a sharp melting point. Assumes impurities are soluble in the melt and insoluble in the solid phase.[6]Orthogonal check for overall purity, particularly sensitive to organic impurities that are structurally similar to the API.
Quantitative NMR (qNMR) Measures purity by comparing the integral of a specific analyte signal to that of a certified internal standard. The signal intensity is directly proportional to the number of nuclei.[8][9][10]A primary ratio method that does not require a reference standard of the analyte itself. Provides structural information about impurities. Highly specific and accurate.[8][9][11]Requires a high-field NMR spectrometer. Careful selection of a non-interfering internal standard and solvent is crucial.[8][10]Definitive purity assessment, especially for reference standard characterization and when a comprehensive impurity profile is needed.[12][13]

Experimental Protocols and Method Causality

Non-aqueous Potentiometric Titration of the Amine Hydrochloride

Rationale: The hydrochloride salt of 4-Isopropoxy-phenylamine provides an acidic proton that can be neutralized by a strong base. However, in an aqueous medium, the basicity of the aromatic amine is weak, leading to a poorly defined titration endpoint. A non-aqueous solvent system enhances the basicity of the amine, allowing for a sharp and accurate potentiometric endpoint. Glacial acetic acid is a common choice as it is a weakly acidic solvent that can solvate the analyte and the titrant. The titrant, perchloric acid, is a strong acid in this medium.

Experimental Workflow: Non-aqueous Titration

G cluster_prep Sample & Titrant Preparation cluster_titration Titration cluster_calc Calculation prep_sample Accurately weigh ~200 mg of 4-Isopropoxy-phenylamine HCl dissolve Dissolve in 50 mL of glacial acetic acid prep_sample->dissolve titrate Titrate with standardized 0.1 N Perchloric Acid dissolve->titrate prep_titrant Standardize 0.1 N Perchloric Acid in glacial acetic acid prep_titrant->titrate monitor Monitor potential using a combination pH electrode titrate->monitor endpoint Record the volume at the inflection point (endpoint) monitor->endpoint blank Perform a blank titration endpoint->blank calculate Calculate purity based on titrant volume, concentration, and sample weight blank->calculate

Caption: Workflow for non-aqueous potentiometric titration.

Step-by-Step Protocol:

  • Titrant Standardization: Prepare a 0.1 N solution of perchloric acid in glacial acetic acid. Accurately weigh approximately 500 mg of primary standard potassium hydrogen phthalate (previously dried at 120 °C for 2 hours), dissolve it in 50 mL of glacial acetic acid, add 2 drops of crystal violet indicator, and titrate with the perchloric acid solution to a blue-green endpoint. Calculate the normality of the perchloric acid.

  • Sample Preparation: Accurately weigh approximately 200 mg of 4-Isopropoxy-phenylamine hydrochloride into a 150 mL beaker.

  • Dissolution: Add 50 mL of glacial acetic acid and stir until the sample is completely dissolved.

  • Titration: Immerse a combination pH electrode (suitable for non-aqueous titrations) into the sample solution. Titrate with the standardized 0.1 N perchloric acid, recording the potential (mV) as a function of the titrant volume. The endpoint is the point of maximum inflection in the titration curve.

  • Blank Correction: Perform a blank titration with 50 mL of glacial acetic acid and subtract the volume of titrant consumed by the blank from the sample titration volume.[4]

  • Calculation: Purity (%) = (V_sample - V_blank) * N * MW / (W_sample * 10) Where:

    • V_sample = Volume of titrant for the sample (mL)

    • V_blank = Volume of titrant for the blank (mL)

    • N = Normality of perchloric acid (mol/L)

    • MW = Molecular weight of 4-Isopropoxy-phenylamine hydrochloride

    • W_sample = Weight of the sample (mg)

Purity Determination by Differential Scanning Calorimetry (DSC)

Rationale: DSC measures the heat flow into a sample as a function of temperature. For a crystalline substance, the presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting endotherm. The extent of this depression is directly related to the mole fraction of the impurity, as described by the Van't Hoff equation. This method is an excellent orthogonal technique as it relies on a physical property (melting) rather than a chemical reaction.

Experimental Workflow: DSC Purity Analysis

G cluster_prep Sample Preparation cluster_dsc DSC Measurement cluster_analysis Data Analysis weigh_sample Accurately weigh 1-3 mg of sample into an aluminum DSC pan seal_pan Hermetically seal the pan weigh_sample->seal_pan place_pan Place sample and reference pans into the DSC cell seal_pan->place_pan heat_program Heat at a slow rate (e.g., 0.5 °C/min) through the melting range place_pan->heat_program record_data Record the heat flow vs. temperature heat_program->record_data integrate_peak Integrate the melting endotherm record_data->integrate_peak vant_hoff Apply the Van't Hoff equation using the instrument software integrate_peak->vant_hoff calculate_purity Determine the mole percent purity vant_hoff->calculate_purity

Caption: Workflow for purity determination by DSC.

Step-by-Step Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 1-3 mg of 4-Isopropoxy-phenylamine hydrochloride into a lightweight aluminum pan. Hermetically seal the pan to prevent any loss of volatile components.[14]

  • DSC Analysis: Place the sealed sample pan and an empty sealed reference pan into the DSC cell. Heat the sample at a constant, slow rate (e.g., 0.5 K/min) through its melting transition. A slow heating rate is crucial for maintaining thermal equilibrium.[6]

  • Data Acquisition: Record the differential heat flow as a function of temperature.

  • Purity Calculation: The instrument's software will typically perform the purity calculation automatically. This involves integrating the melting peak over a specified range (e.g., 10-50% of the total area) and applying the Van't Hoff equation: T_s = T_0 - (R * T_0^2 * X_2) / (ΔH_f * F) Where:

    • T_s = Sample temperature at a given fraction melted (K)

    • T_0 = Melting point of the pure substance (K)

    • R = Gas constant

    • X_2 = Mole fraction of the impurity

    • ΔH_f = Molar heat of fusion of the pure substance (J/mol)

    • F = Fraction of the sample melted at T_s

Purity Determination by Quantitative NMR (qNMR)

Rationale: qNMR is a primary ratio method, meaning the signal intensity is directly proportional to the molar concentration of the analyte, allowing for quantification against an internal standard of known purity without the need for a calibration curve.[8][9] For 4-Isopropoxy-phenylamine hydrochloride, a well-resolved proton signal (e.g., from the aromatic region, distinct from potential impurities) can be integrated and compared to a signal from a certified internal standard. This provides a highly accurate and precise purity value.

Experimental Workflow: qNMR Purity Analysis

G cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis weigh_sample Accurately weigh ~20 mg of sample and ~10 mg of internal standard dissolve Dissolve in a deuterated solvent (e.g., DMSO-d6) in a vial weigh_sample->dissolve transfer Transfer to an NMR tube dissolve->transfer acquire_spectrum Acquire 1H NMR spectrum under quantitative conditions (long T1) transfer->acquire_spectrum process_data Process the spectrum (phasing, baseline correction) acquire_spectrum->process_data integrate_peaks Integrate analyte and standard peaks process_data->integrate_peaks calculate_purity Calculate purity using the standard qNMR equation integrate_peaks->calculate_purity

Caption: Workflow for purity determination by qNMR.

Step-by-Step Protocol:

  • Selection of Internal Standard: Choose a certified internal standard that is soluble in the same deuterated solvent as the analyte, has signals that do not overlap with the analyte's signals, is chemically inert, and has a known purity. Maleic acid is a suitable candidate.[8]

  • Sample Preparation: Accurately weigh approximately 20 mg of 4-Isopropoxy-phenylamine hydrochloride and 10 mg of the internal standard into the same vial. Dissolve the mixture in a precise volume of a suitable deuterated solvent (e.g., DMSO-d6). Transfer the solution to an NMR tube.

  • NMR Data Acquisition: Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher). Ensure quantitative conditions are met, which includes a sufficiently long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated.

  • Data Processing: Carefully phase and baseline-correct the spectrum.

  • Integration: Integrate a well-resolved signal of the analyte (I_analyte) that corresponds to a known number of protons (N_analyte). Integrate a well-resolved signal of the internal standard (I_std) corresponding to a known number of protons (N_std).

  • Calculation: Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_std = Purity of the internal standard

Conclusion: An Integrated Approach to Purity Validation

No single analytical method can provide an infallible measure of purity. The true strength of a purity validation program lies in the intelligent application of orthogonal methods. For 4-Isopropoxy-phenylamine hydrochloride, a primary HPLC method can be effectively complemented by non-aqueous potentiometric titration to confirm the salt's stoichiometry and assay value. DSC provides a rapid and valuable assessment of the overall purity based on its thermal properties, offering a check against crystalline organic impurities. Finally, qNMR stands as a powerful, primary method capable of delivering a highly accurate purity value without the need for a specific certified reference standard of the analyte itself, while also offering structural insights into any observed impurities. By employing a combination of these techniques, researchers and drug developers can build a comprehensive and robust purity profile, ensuring the quality and safety of the drug substance and satisfying the stringent requirements of regulatory bodies.

References

  • Method for biosynthesizing isopropyl amine hydrochloride by laccase.
  • Investigating the Purity of Substances by Means of DSC. NETZSCH Analyzing & Testing.
  • Purity Determination and DSC Tzero Technology. TA Instruments.
  • DSC purity determin
  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • qNMR for Purity Determin
  • Stimuli Article (qNMR). US Pharmacopeia (USP).
  • A Guide to Quantit
  • Chemical analysis in amine system oper
  • Quantitative NMR Spectroscopy in Pharmaceutical R&D.
  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Spectralservice.
  • METHODS FOR SALT ANALYSIS. The Salt Industry Center of Japan.
  • Amine Titr
  • 4. REAGENTS. European Pharmacopoeia.
  • General Chapters: <541> TITRIMETRY. uspbpep.com.
  • USP-NF 541 Titrimetry. Scribd.
  • Determinations of Heat Stable Amine Salts and Amines in Amine Scrubbing Solutions Using Suppressed Conductivity and Charge Detection. Thermo Fisher Scientific.
  • Non-Aqueous Titrations: Potentiometric Titration of Some Primary Amines.
  • EP. Scribd.
  • L-Phenylephrine Hydrochloride. DrugBank.
  • Analytical Chemistry 1956 Vol.28 no.4.
  • N-ISOPROPYL HYDROXYLAMINE (IPHA).
  • DSC Studies on Organic Melting Temperature Standards.
  • Phenylephrine. Wikipedia.
  • EUROPEAN PHARMACOPOEIA N-Nitrosamines in active substances. European Pharmacopoeia.
  • Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph. European Medicines Agency.
  • Differential scanning calorimetry. Wikipedia.
  • Phenylephrine hydrochloride, (+-)-. PubChem.
  • Methamphetamine and Illicit Drugs, Precursors, and Adulterants on Wipes 9106. CDC.
  • Chapter 9. LibreTexts Chemistry.
  • Amine System Analysis Guide. Scribd.
  • Identification of Pharmaceutical Impurities.
  • Revision of USP Chapter <541> Titrimetry. ECA Academy.
  • Determination of Salt. USDA Food Safety and Inspection Service.
  • THIAMINE HYDROCHLORIDE Thiamini hydrochloridum. European Pharmacopoeia.
  • Phenylephrine. PubChem.
  • Accurate Phenylephrine Hydrochloride Impurity Profiling.
  • Understanding potentiometric titration: A vital technique in pharmaceutical analysis. Metrohm.
  • An Overview of Titrimetry. Pharma Specialists.
  • Phenylephrine Hydrochloride. PubChem.

Sources

Comparative

A Technical Guide to the Reproducible Use of 4-Isopropoxy-phenylamine Hydrochloride in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the reliability and reproducibility of experimenta...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the reliability and reproducibility of experimental outcomes are paramount. The selection of building blocks and the precise control of reaction parameters are critical determinants of success. This guide provides an in-depth technical comparison of 4-Isopropoxy-phenylamine hydrochloride, a versatile substituted aniline, with relevant alternatives. By delving into the causality behind experimental choices and presenting validated protocols, this document aims to equip researchers with the knowledge to achieve consistent and predictable results.

Introduction to 4-Isopropoxy-phenylamine Hydrochloride: A Versatile Building Block

4-Isopropoxy-phenylamine hydrochloride, the hydrochloride salt of 4-isopropoxyaniline, is an aromatic amine that serves as a valuable intermediate in the synthesis of more complex molecules.[1] The presence of the isopropoxy group at the para position of the aniline ring significantly influences its electronic properties and steric profile, thereby affecting its reactivity and the properties of the resulting products. The electron-donating nature of the alkoxy group activates the aromatic ring, making it more susceptible to electrophilic substitution.[2] The amine functionality, in turn, acts as a key nucleophilic center for a variety of chemical transformations.[2]

The hydrochloride salt form offers improved stability and handling characteristics compared to the free base, which, like many anilines, can be prone to oxidation and discoloration upon exposure to air and light.[3] The salt is typically a solid, which can be advantageous for accurate weighing and dispensing in experimental setups.[1]

Comparative Analysis: 4-Isopropoxy-phenylamine Hydrochloride vs. Alternatives

The choice of a substituted aniline in a synthetic route can have profound implications for reaction outcomes, purification strategies, and the properties of the final compound. Here, we compare 4-Isopropoxy-phenylamine hydrochloride with two common alternatives: 4-ethoxyaniline hydrochloride and 4-methoxyaniline hydrochloride.

Physicochemical Properties

The seemingly subtle variation in the para-alkoxy substituent leads to distinct physicochemical properties that can influence reaction conditions and product isolation.

Property4-Isopropoxy-phenylamine Hydrochloride4-Ethoxyaniline Hydrochloride4-Methoxyaniline Hydrochloride
Molecular Formula C₉H₁₄ClNO[1]C₈H₁₂ClNOC₇H₁₀ClNO
Molecular Weight 187.67 g/mol [1]173.64 g/mol 159.61 g/mol
Appearance Solid[1]SolidSolid
Melting Point of Free Base 244 °C (decomposes)[2]2-5 °C[2]57 °C
Boiling Point of Free Base 95 °C at 0.4 mm Hg[2]250-255 °C[2]243 °C
Solubility of Free Base Soluble in ethanol and methylene chloride.[4]Practically insoluble in water; soluble in ethanol, ether, and chloroform.[2]Slightly soluble in water, soluble in ethanol, ether.

Key Insights:

  • Physical State: 4-Isopropoxyaniline and its alternatives are typically solids in their hydrochloride salt form, which aids in handling. However, the free bases exhibit significant differences in their physical states at room temperature, with 4-ethoxyaniline being a liquid.[2] This can be a crucial consideration for certain industrial processes and reaction setups.

  • Steric Hindrance: The isopropoxy group is bulkier than the ethoxy and methoxy groups. This increased steric hindrance can influence the regioselectivity of reactions on the aromatic ring and the accessibility of the amine's lone pair, potentially leading to different product ratios or reaction rates.[2]

  • Electronic Effects: All three alkoxy groups are electron-donating, thereby activating the aromatic ring towards electrophilic substitution. The inductive effect and hyperconjugation of the alkyl groups result in minor differences in their electron-donating ability, which can subtly modulate the reactivity of the aniline.

Experimental Protocols and Reproducibility

Achieving reproducible results hinges on well-defined and robust experimental protocols. This section provides detailed procedures for the synthesis of the parent compound and a key subsequent reaction, highlighting the factors that are critical for ensuring consistency.

Synthesis of 4-Isopropoxyaniline: The Williamson Ether Synthesis

A common and reliable method for the synthesis of 4-alkoxyanilines is the Williamson ether synthesis, starting from p-aminophenol.[2] This S(N)2 reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then attacks an alkyl halide.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products p_aminophenol p-Aminophenol deprotonation Deprotonation (Formation of Phenoxide) p_aminophenol->deprotonation alkyl_halide 2-Bromopropane sn2_reaction SN2 Attack alkyl_halide->sn2_reaction base Sodium Hydride (NaH) base->deprotonation solvent Anhydrous DMF solvent->deprotonation deprotonation->sn2_reaction Phenoxide Intermediate workup Aqueous Workup & Extraction sn2_reaction->workup purification Purification workup->purification product 4-Isopropoxyaniline purification->product

Caption: Workflow for the Williamson Ether Synthesis of 4-Isopropoxyaniline.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add p-aminophenol (1.0 equivalent) and anhydrous N,N-Dimethylformamide (DMF).

  • Deprotonation: Cool the mixture to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) portion-wise to the stirred suspension under a nitrogen atmosphere. Causality: The use of a strong, non-nucleophilic base like NaH is crucial to deprotonate the phenolic hydroxyl group without competing in the subsequent substitution reaction. DMF is an excellent polar aprotic solvent for this reaction, solvating the cation and leaving the alkoxide nucleophile highly reactive.

  • Alkylation: After the evolution of hydrogen gas ceases (typically 30-60 minutes), slowly add 2-bromopropane (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature at 0 °C. Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Reproducibility Check: Monitor the reaction progress by thin-layer chromatography (TLC) to ensure complete consumption of the starting material.

  • Workup: Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 4-isopropoxyaniline.[2]

Formation of 4-Isopropoxy-phenylamine Hydrochloride

The hydrochloride salt can be readily prepared by treating the purified free base with hydrochloric acid.

  • Dissolve the purified 4-isopropoxyaniline in a suitable solvent such as diethyl ether or isopropanol.

  • Slowly add a solution of hydrogen chloride in the same solvent (or bubble gaseous HCl through the solution) with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of the cold solvent, and dry under vacuum.

N-Alkylation of 4-Isopropoxyaniline: A Key Transformation

N-alkylation of anilines is a fundamental reaction in the synthesis of many pharmaceuticals and other functional molecules.

N_Alkylation cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products aniline 4-Isopropoxyaniline reaction Nucleophilic Substitution (SN2) aniline->reaction alkylating_agent Alkyl Halide (e.g., Ethyl Bromide) alkylating_agent->reaction base Base (e.g., K2CO3) base->reaction solvent Solvent (e.g., Acetonitrile) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification workup->purification product N-Alkyl-4-isopropoxyaniline purification->product

Caption: General workflow for the N-alkylation of 4-Isopropoxyaniline.

  • Setup: In a round-bottom flask, combine 4-isopropoxyaniline (1.0 equivalent), potassium carbonate (2.0 equivalents), and acetonitrile.

  • Reaction: Add ethyl bromide (1.2 equivalents) and heat the mixture to reflux. Causality: The base is required to neutralize the hydrobromic acid formed during the reaction, preventing the protonation of the starting aniline which would render it non-nucleophilic. Acetonitrile is a suitable polar aprotic solvent for this S(_N)2 reaction.

  • Monitoring: Follow the progress of the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

  • Workup: Filter off the inorganic salts and concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water.

  • Purification: Dry the organic layer and concentrate to obtain the crude product, which can be further purified by column chromatography.

Advanced Synthetic Applications: The Buchwald-Hartwig Amination

For the construction of more complex C-N bonds, particularly in the synthesis of diarylamines, the Buchwald-Hartwig amination is a powerful and widely used method.[5] This palladium-catalyzed cross-coupling reaction offers a broad substrate scope and functional group tolerance.[6]

The reproducibility of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent. The bulky, electron-rich phosphine ligands developed by Buchwald and others are crucial for promoting the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination.[5]

A typical protocol for the Buchwald-Hartwig amination of an aryl halide with 4-isopropoxyaniline would involve a palladium precursor (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos or SPhos), and a base (e.g., NaOt-Bu or Cs₂CO₃) in a solvent like toluene or dioxane. The reaction is typically carried out under an inert atmosphere at elevated temperatures.

Troubleshooting and Ensuring Reproducibility

  • Starting Material Purity: The purity of 4-isopropoxy-phenylamine hydrochloride and the corresponding free base is critical. Impurities can interfere with catalytic reactions or lead to the formation of side products.

  • Anhydrous Conditions: Many of the reactions involving anilines, particularly organometallic cross-coupling reactions, are sensitive to moisture. Ensure all glassware is flame-dried and solvents are anhydrous.

  • Inert Atmosphere: The free base form of anilines can be susceptible to oxidation. Performing reactions under an inert atmosphere (nitrogen or argon) is often necessary to prevent degradation and ensure high yields.

  • Base Selection: The choice of base is crucial. For N-alkylation, a weaker base like potassium carbonate is often sufficient. For Buchwald-Hartwig amination, a stronger base like sodium tert-butoxide is typically required to facilitate the deprotonation of the amine.

  • Catalyst and Ligand Choice: In palladium-catalyzed reactions, the choice of ligand can dramatically impact the reaction's efficiency and selectivity. Screening different ligands may be necessary to optimize a particular transformation.

Conclusion

4-Isopropoxy-phenylamine hydrochloride is a valuable and versatile building block in synthetic chemistry. Understanding its physicochemical properties in comparison to its alternatives allows for informed decisions in experimental design. By employing well-defined and robust protocols, such as the Williamson ether synthesis for its preparation and controlled conditions for subsequent transformations like N-alkylation and Buchwald-Hartwig amination, researchers can achieve reproducible and reliable results. The key to success lies in careful attention to starting material purity, reaction conditions, and a thorough understanding of the underlying reaction mechanisms.

References

  • Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. (URL: not available)

  • Experiment 06 Williamson Ether Synthesis. (URL: not available)

  • Williamson Ether Synthesis - Utah Tech University. (URL: [Link])

    • The Williamson Ether Synthesis. (URL: not available)

  • 4-Isopropoxyaniline | C9H13NO | CID 82112 - PubChem. (URL: [Link])

  • 4-Isopropoxyaniline - ChemBK. (URL: [Link])

  • Synthesis and study of new paramagnetic and diamagnetic verapamil derivatives - PubMed. (URL: [Link])

  • Aniline - Lab preparation, Properties, Reactions and Uses. - Online Chemistry notes. (URL: [Link])

  • The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])

  • 93 questions with answers in ANILINE COMPOUNDS | Science topic - ResearchGate. (URL: [Link])

  • Comparative analysis of complanadine A total syntheses - Beilstein Journals. (URL: [Link])

  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • Aniline - Wikipedia. (URL: [Link])

  • Reactions of Aniline - Chemistry Steps. (URL: [Link])

  • Aniline Synthesis via Tin Reduction (Science Explained) - YouTube. (URL: [Link])

  • Aniline | C6H5NH2 | CID 6115 - PubChem. (URL: [Link])

  • synthesis of anilines - YouTube. (URL: [Link])

  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (URL: [Link])

  • Laboratory Preparation of Aniline - YouTube. (URL: [Link])

  • Organic Chemistry Williamson Ether Synthesis - University of Richmond. (URL: [Link])

  • ChemInform Abstract: The Medicinal Chemist′s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates | Request PDF - ResearchGate. (URL: [Link])

  • Mastering Aniline: Step-by-Step Preparation from Benzene #chemistry #benzene #organic chemistry - YouTube. (URL: [Link])

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (URL: [Link])

  • Synthesis, characterization and electropolymerization of functionalized organic salt − anilinium saccharinate and electrochemically controlled release of saccharinate anions - ResearchGate. (URL: [Link])

  • Buchwald-Hartwig Coupling - Organic Synthesis. (URL: [Link])

Sources

Validation

A Senior Application Scientist's Guide to Inter-laboratory Comparison of 4-Isopropoxy-phenylamine hydrochloride Analysis

Abstract This guide provides a comprehensive framework for conducting an inter-laboratory comparison of the analysis of 4-Isopropoxy-phenylamine hydrochloride, a crucial intermediate in pharmaceutical synthesis. Ensuring...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of the analysis of 4-Isopropoxy-phenylamine hydrochloride, a crucial intermediate in pharmaceutical synthesis. Ensuring analytical consistency and accuracy across different laboratories is paramount for regulatory compliance and drug product quality. This document details validated High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methodologies, outlines the design of a proficiency testing scheme, and provides a thorough statistical analysis of the generated data. The objective is to equip researchers, scientists, and drug development professionals with the necessary tools to establish robust and reliable analytical practices for this compound.

Introduction: The Imperative for Analytical Precision

4-Isopropoxy-phenylamine hydrochloride serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate directly impacts the quality, safety, and efficacy of the final drug product. Consequently, the ability to accurately and consistently quantify 4-Isopropoxy-phenylamine hydrochloride and its potential impurities is a critical aspect of pharmaceutical quality control.

Inter-laboratory comparisons, or proficiency tests, are essential for evaluating and ensuring the competency of analytical laboratories.[1] These studies provide an objective measure of a laboratory's performance against its peers and a reference standard, thereby fostering confidence in analytical data across the drug development lifecycle. This guide presents a hypothetical inter-laboratory study designed to assess the proficiency of various laboratories in the analysis of 4-Isopropoxy-phenylamine hydrochloride, utilizing two common and powerful analytical techniques: HPLC and GC-MS. The principles and methodologies detailed herein are grounded in established regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[2]

Analytical Methodologies: A Comparative Approach

The choice of analytical methodology is contingent on various factors, including the physicochemical properties of the analyte, the required sensitivity, and the nature of the sample matrix. For 4-Isopropoxy-phenylamine hydrochloride, both HPLC and GC-MS offer robust and reliable means of analysis.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds.[3] A reversed-phase HPLC method with UV detection provides excellent specificity and sensitivity for the quantification of 4-Isopropoxy-phenylamine hydrochloride.

  • Column: A C18 column is selected for its versatility and proven performance in separating a wide range of aromatic compounds.[4]

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and a phosphate buffer is employed to ensure optimal separation of the main analyte from potential impurities. The buffer helps to maintain a consistent pH, which is crucial for the reproducible ionization and retention of the amine.

  • Internal Standard: 4-Propoxyaniline is chosen as the internal standard due to its structural similarity to the analyte, ensuring comparable chromatographic behavior and extraction efficiency. The use of an internal standard corrects for variations in injection volume and sample preparation.[5][6]

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 70% B over 10 minutes, hold at 70% B for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 240 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the 4-Isopropoxy-phenylamine hydrochloride sample.

    • Dissolve in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final volume of 50.0 mL.

    • Add a known concentration of the internal standard, 4-Propoxyaniline.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique, particularly well-suited for the analysis of volatile and semi-volatile compounds.[3] For phenylamine derivatives, derivatization is often employed to improve volatility and chromatographic peak shape.[7][8]

  • Derivatization: Derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the primary amine to its corresponding trimethylsilyl (TMS) derivative. This increases the volatility and thermal stability of the analyte, making it amenable to GC analysis.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane, is ideal for separating the TMS derivatives of aromatic amines.

  • Ionization Mode: Electron Ionization (EI) is used to generate characteristic fragmentation patterns, which provide a high degree of confidence in compound identification.

  • Internal Standard: 4-tert-Butylaniline is selected as the internal standard. Its structure is sufficiently similar to the analyte to ensure comparable derivatization and chromatographic performance, yet different enough to be chromatographically resolved.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, ramp to 250°C at 15°C/min, and hold for 5 minutes.

    • Injector Temperature: 250°C.

    • Injection Mode: Splitless.

  • Mass Spectrometry Conditions:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Energy: 70 eV.

    • Scan Range: 50-400 m/z.

  • Sample Preparation and Derivatization:

    • Accurately weigh approximately 10 mg of the 4-Isopropoxy-phenylamine hydrochloride sample into a vial.

    • Add a known amount of the internal standard, 4-tert-Butylaniline.

    • Add 500 µL of pyridine and 500 µL of BSTFA.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Allow the sample to cool to room temperature before injecting 1 µL into the GC-MS.

Inter-laboratory Comparison Study Design

A well-designed inter-laboratory study is crucial for obtaining meaningful and comparable results. This hypothetical study is designed to assess the proficiency of participating laboratories in the quantitative analysis of 4-Isopropoxy-phenylamine hydrochloride.

Study Overview

A single, homogenous batch of 4-Isopropoxy-phenylamine hydrochloride was prepared and distributed to ten participating laboratories. Each laboratory was provided with a sample of the test material, a vial of the certified reference standard, and the detailed analytical protocols for both HPLC and GC-MS methods as described in Section 2.

Workflow

InterLab_Study_Workflow cluster_preparation Preparation Phase cluster_analysis Analysis Phase cluster_evaluation Evaluation Phase P1 Homogenize & Package 4-Isopropoxy-phenylamine HCl Sample P2 Prepare & Certify Reference Standard P3 Distribute Samples & Protocols to 10 Laboratories P2->P3 A1 Participating Laboratories Perform HPLC & GC-MS Analysis P3->A1 A2 Submit Quantitative Results (Assay % w/w) A1->A2 E1 Collect & Tabulate Data A2->E1 E2 Statistical Analysis (Calculation of z-scores) E1->E2 E3 Generate & Distribute Performance Report E2->E3

Caption: Workflow of the inter-laboratory comparison study.

Results and Statistical Analysis

The data reported by the ten participating laboratories for the assay of 4-Isopropoxy-phenylamine hydrochloride are presented below. The assigned value for the reference material was determined to be 99.5% w/w based on extensive characterization by the coordinating laboratory.

Data Summary
Laboratory IDHPLC Result (% w/w)GC-MS Result (% w/w)
Lab 0199.699.4
Lab 0299.899.7
Lab 0398.998.8
Lab 04100.1100.3
Lab 0599.499.6
Lab 0697.597.8
Lab 0799.799.5
Lab 08100.5100.2
Lab 0999.199.3
Lab 10101.2100.9
Statistical Evaluation: The Power of Z-Scores

To provide a standardized measure of each laboratory's performance, z-scores were calculated. The z-score indicates how many standard deviations an individual result is from the assigned value.[9] The formula for the z-score is:

z = (x - X) / σ

Where:

  • x is the result reported by the laboratory.

  • X is the assigned value (99.5% w/w).

  • σ is the standard deviation for proficiency assessment, which was set at 0.5% for this study based on historical performance data for similar analyses.

The interpretation of z-scores is generally as follows:

  • |z| ≤ 2: Satisfactory performance.

  • 2 < |z| < 3: Questionable performance (warning signal).

  • |z| ≥ 3: Unsatisfactory performance (action signal).

Z-Score Calculation and Interpretation
Laboratory IDHPLC Result (% w/w)HPLC z-scoreGC-MS Result (% w/w)GC-MS z-scorePerformance Evaluation
Lab 0199.60.2099.4-0.20Satisfactory
Lab 0299.80.6099.70.40Satisfactory
Lab 0398.9-1.2098.8-1.40Satisfactory
Lab 04100.11.20100.31.60Satisfactory
Lab 0599.4-0.2099.60.20Satisfactory
Lab 0697.5-4.0097.8-3.40Unsatisfactory
Lab 0799.70.4099.50.00Satisfactory
Lab 08100.52.00100.21.40Satisfactory
Lab 0999.1-0.8099.3-0.40Satisfactory
Lab 10101.23.40100.92.80Questionable/Unsatisfactory
Visualizing Performance

Z_Score_Performance cluster_hplc HPLC Z-Scores cluster_gcms GC-MS Z-Scores cluster_key Performance Key Lab 01 (0.2) Lab 01 (0.2) Lab 02 (0.6) Lab 02 (0.6) Lab 03 (-1.2) Lab 03 (-1.2) Lab 04 (1.2) Lab 04 (1.2) Lab 05 (-0.2) Lab 05 (-0.2) Lab 06 (-4.0) Lab 06 (-4.0) Lab 07 (0.4) Lab 07 (0.4) Lab 08 (2.0) Lab 08 (2.0) Lab 09 (-0.8) Lab 09 (-0.8) Lab 10 (3.4) Lab 10 (3.4) Lab 01 (-0.2) Lab 01 (-0.2) Lab 02 (0.4) Lab 02 (0.4) Lab 03 (-1.4) Lab 03 (-1.4) Lab 04 (1.6) Lab 04 (1.6) Lab 05 (0.2) Lab 05 (0.2) Lab 06 (-3.4) Lab 06 (-3.4) Lab 07 (0.0) Lab 07 (0.0) Lab 08 (1.4) Lab 08 (1.4) Lab 09 (-0.4) Lab 09 (-0.4) Lab 10 (2.8) Lab 10 (2.8) Satisfactory Satisfactory Questionable Questionable Unsatisfactory Unsatisfactory

Caption: Z-Score performance evaluation for each laboratory.

Discussion and Conclusion

The results of this inter-laboratory comparison demonstrate a high level of proficiency among the majority of the participating laboratories. For most participants, the z-scores for both HPLC and GC-MS analyses were well within the satisfactory range, indicating strong agreement with the assigned value and robust analytical capabilities.

Laboratory 06, however, exhibited unsatisfactory performance with both analytical techniques, with z-scores of -4.00 for HPLC and -3.40 for GC-MS. This consistent negative bias suggests a systematic error in their analytical process, which could stem from issues such as incorrect standard preparation, instrument calibration, or data processing. A thorough root cause analysis is warranted for this laboratory.

Laboratory 10 showed a notable discrepancy between the two methods. While the GC-MS result was in the questionable range (z-score = 2.80), the HPLC result was unsatisfactory (z-score = 3.40). This may indicate a method-specific issue, potentially related to chromatographic separation or detection in their HPLC system.

This guide underscores the importance of inter-laboratory comparisons in maintaining high standards of analytical performance in the pharmaceutical industry. The detailed HPLC and GC-MS methodologies provide a solid foundation for the reliable analysis of 4-Isopropoxy-phenylamine hydrochloride. The statistical framework presented, centered on the use of z-scores, offers a clear and objective means of evaluating laboratory proficiency. Regular participation in such proficiency testing schemes is a critical component of a robust quality management system, ultimately contributing to the safety and efficacy of pharmaceutical products.

References

  • ISO 13528:2022, "Statistical methods for use in proficiency testing by interlaboratory comparison", International Organization for Standardization, [Link]

  • ICH Harmonised Tripartite Guideline, Q2(R1) "Validation of Analytical Procedures: Text and Methodology", [Link]

  • AMS Biotechnology (Europe) Ltd., "Impurity profiling and HPLC methods for drug quality compliance", [Link]

  • Diva-portal.org, "Methodology of Inter-comparison Tests and Statistical Analysis of Test Results", [Link]

  • ACS Publications, "Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines", [Link]

  • Veeprho, "High-Performance Liquid Chromatography (HPLC) for Impurity Analysis", [Link]

  • LCGC International, "Method Development for Drug Impurity Profiling: Part 1", [Link]

  • Taylor & Francis Online, "Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)", [Link]

  • Agilent, "Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and", [Link]

  • Croma-forum, "HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis", [Link]

  • LCGC International, "When Should an Internal Standard be Used?", [Link]

  • ResearchGate, "Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article", [Link]

  • ResearchGate, "Determination by gas chromatography/mass spectrometry of p-phenylenediamine in hair dyes after conversion to an imine derivative", [Link]

  • PubMed, "Determination by gas chromatography/mass spectrometry of p-phenylenediamine in hair dyes after conversion to an imine derivative", [Link]

  • Hilaris Publisher, "A Double Extraction Method for Determination of Diphenylamine in Fruits by GC/MS", [Link]

  • ResearchGate, "GC/QMS SCAN chromatogram of phenylalanine derivatives. Retention time...", [Link]

  • La démarche ISO 17025, "EVALUATION OF PROFICIENCY TEST DATA BY DIFFERENT STATISTICAL METHODS COMPARISON", [Link]

  • MDPI, "Comparing the Effectiveness of Robust Statistical Estimators of Proficiency Testing Schemes in Outlier Detection", [Link]

  • Eurachem, "Revision of ISO 13528:", [Link]

  • iTeh Standards, "SIST ISO 13528:2023", [Link]

  • Scribd, "ISO 13528 2022 Statistical Methods For Use in Proficiency Testing by Interlaboratory Comparison", [Link]

  • PubMed, "Determination of Aromatic Amines in Surface Waters and Comparison of Their Behavior in HPLC and on Sediment Columns", [Link]

  • Drawell, "Sample Preparation for HPLC Analysis: Step Guides and Common Techniques", [Link]

  • QUALITAT, "ISO 13528 Statistical Methods for Proficiency Testing by Interlaboratory Comparison", [Link]

  • XLSTAT, "Inter-laboratory proficiency testing | Statistical Software for Excel", [Link]

  • ResearchGate, "Robust Statistical Methods in Interlaboratory Analytical Studies", [Link]

  • HELDA, "CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES", [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 4-Isopropoxy-phenylamine Hydrochloride

This guide provides a detailed protocol for the safe handling and disposal of 4-Isopropoxy-phenylamine hydrochloride, a crucial process for maintaining laboratory safety and ensuring regulatory compliance. As researchers...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed protocol for the safe handling and disposal of 4-Isopropoxy-phenylamine hydrochloride, a crucial process for maintaining laboratory safety and ensuring regulatory compliance. As researchers and drug development professionals, understanding the complete lifecycle of a chemical, including its final disposition, is a cornerstone of responsible scientific practice. This document moves beyond a simple checklist, offering a framework grounded in chemical principles and established safety standards to build trust and ensure a self-validating system of laboratory waste management.

Hazard Assessment & Waste Characterization

The first step in any disposal procedure is a thorough understanding of the material's intrinsic hazards. 4-Isopropoxy-phenylamine hydrochloride belongs to the chemical class of aromatic amines. This class of compounds presents several potential hazards that dictate its handling and disposal requirements.[1][2]

Causality of Hazard:

  • Toxicity: Aromatic amines are known for their potential toxicity, with some members of this class exhibiting carcinogenic or mutagenic properties.[2] The hydrochloride salt form can also be corrosive.

  • Environmental Hazard: Improper disposal can lead to the contamination of soil and groundwater, posing a long-term risk to ecosystems.[2]

Due to these inherent risks, 4-Isopropoxy-phenylamine hydrochloride must be treated as a hazardous chemical waste .[3] It is imperative that this material is never disposed of down the drain or in regular trash.[3][4] Doing so can violate regulations set forth by the Environmental Protection Agency (EPA) and local ordinances, and can compromise the safety of wastewater treatment systems and environmental health.

Personal Protective Equipment (PPE) & Engineering Controls

To mitigate exposure risks during handling and disposal, a combination of engineering controls and appropriate PPE is mandatory. The logic here is to create multiple barriers between the researcher and the hazardous material.

Engineering Controls:

  • Fume Hood: All handling of 4-Isopropoxy-phenylamine hydrochloride, especially when dealing with the powdered form or creating solutions, should be conducted within a certified chemical fume hood.[5] This prevents the inhalation of dust or aerosols.

Personal Protective Equipment (PPE): The following table summarizes the required PPE. The selection is based on providing comprehensive protection against the primary routes of exposure (inhalation, dermal contact, and eye contact).

PPE CategorySpecificationRationale for Use
Hand Protection Nitrile or other chemically resistant gloves tested according to standards like EN 374.[6]To prevent direct skin contact. Aromatic amines may permeate some common glove types.[7]
Eye Protection Safety glasses with side shields or chemical splash goggles.[5][6]To protect eyes from dust particles or splashes.
Body Protection A standard laboratory coat.To protect skin and personal clothing from contamination.
Respiratory A NIOSH-approved respirator may be required for large spills or if engineering controls are insufficient.[5]To prevent inhalation of high concentrations of dust, especially during spill cleanup.

On-Site Waste Management: Segregation, Containment, and Labeling

Proper management of chemical waste begins at the point of generation. Federal and state regulations, such as the EPA's Resource Conservation and Recovery Act (RCRA), provide a framework for this process.[8]

Step-by-Step Segregation and Containment Protocol:
  • Select a Compatible Waste Container: Use a clearly marked, dedicated container for 4-Isopropoxy-phenylamine hydrochloride waste. The container must be made of a material that does not react with the chemical and must have a secure, screw-top lid.[9]

  • Avoid Mixing Wastes: Do not mix 4-Isopropoxy-phenylamine hydrochloride with other waste streams unless explicitly instructed to do so by your institution's Environmental Health & Safety (EHS) department. Incompatible chemicals can react, leading to pressure buildup or the generation of toxic fumes.

  • Labeling: The waste container must be labeled immediately with the words "Hazardous Waste," the full chemical name ("4-Isopropoxy-phenylamine hydrochloride"), and an indication of its primary hazards (e.g., "Toxic," "Irritant").[10]

  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA.[9] This area should be near the point of generation, under the control of laboratory personnel, and ideally have secondary containment (like a tray) to catch any potential leaks.[10]

  • Container Fullness: Do not overfill the waste container. A good rule of thumb is to fill it to no more than 90% capacity to allow for expansion.[8] Once full, contact your institution's EHS department for pickup.

Spill & Decontamination Procedures

Accidents happen, and a clear, pre-defined plan for spill management is a critical component of laboratory safety.

Protocol for Small Spills (Solid):
  • Alert Personnel: Immediately notify others in the vicinity.

  • Don PPE: Wear the appropriate PPE as detailed in Section 2.

  • Contain the Spill: Gently cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[3] Avoid raising dust.

  • Collect Material: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[3][5][11]

  • Decontaminate: Clean the spill area thoroughly with soap and water, and collect the cleaning materials (e.g., wipes, paper towels) as hazardous waste.[3]

  • Label and Dispose: Seal, label, and dispose of the spill cleanup waste as you would the chemical itself.

For large spills, evacuate the area, alert your institution's EHS or emergency response team, and do not attempt to clean it up yourself.[3]

Approved Disposal Pathways

The ultimate disposal of 4-Isopropoxy-phenylamine hydrochloride must be handled by a licensed hazardous waste management company. The two primary, environmentally sound methods are incineration and secure landfilling (via lab pack).

  • Incineration: This is often the preferred method. High-temperature, controlled incineration in an approved facility effectively destroys the organic compound, breaking it down into less harmful components.[3]

  • Lab Pack Landfill: In some cases, the chemical waste may be "lab packed." This involves placing small, sealed containers of waste into a larger drum filled with absorbent material.[12] This drum is then transported to a specially designed hazardous waste landfill. This method is highly regulated, and all packaging must meet Department of Transportation (DOT) specifications.[12]

The Critical Role of Your EHS Department: Your institution's EHS department is your primary resource. They will have established relationships with certified waste disposal vendors and will manage the final pickup, transportation, and documentation of your hazardous waste, ensuring compliance with all federal, state, and local regulations.[5][10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 4-Isopropoxy-phenylamine hydrochloride.

G start Start: Waste Generation assess Hazard Assessment: Is it 4-Isopropoxy-phenylamine hydrochloride waste? start->assess ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe Yes segregate Step 2: Segregate into a Labeled, Compatible Hazardous Waste Container ppe->segregate store Step 3: Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment segregate->store spill_q Spill Occurred? store->spill_q full_q Container Full? store->full_q spill_proc Follow Spill Cleanup Protocol (Section 4) spill_q->spill_proc Yes spill_q->full_q No spill_proc->store full_q->store No, continue use contact_ehs Step 4: Contact Institutional EHS for Waste Pickup full_q->contact_ehs Yes end End: Waste Transferred to Licensed Disposal Vendor contact_ehs->end

Sources

Handling

Personal protective equipment for handling 4-Isopropoxy-phenylamine hydrochloride

Essential Safety and Handling Guide for 4-Isopropoxy-phenylamine Hydrochloride This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals ha...

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide for 4-Isopropoxy-phenylamine Hydrochloride

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 4-Isopropoxy-phenylamine hydrochloride. As a Senior Application Scientist, my objective is to synthesize technical accuracy with field-proven insights to ensure your safety and experimental success. This document is structured to provide a deep, logical understanding of the required protocols, moving beyond a simple checklist to explain the causality behind each recommendation.

Disclaimer: A specific Safety Data Sheet (SDS) for 4-Isopropoxy-phenylamine hydrochloride was not located. The following guidance is based on the known hazards of the free base, 4-Isopropoxyaniline, and the general safety principles for handling aromatic amine hydrochlorides. It is imperative to treat this compound with a high degree of caution.

Hazard Analysis: Understanding the Risks

4-Isopropoxy-phenylamine hydrochloride is an aromatic amine salt. Aromatic amines as a class of compounds are known for their potential toxicity. The primary hazards associated with the free base, 4-Isopropoxyaniline, and therefore conservatively inferred for its hydrochloride salt, include:

  • Acute Toxicity: Potentially toxic if swallowed or in contact with skin.[1]

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[1][2][3]

The hydrochloride salt form may present a lower vapor pressure than the free base, but the solid dust can be easily inhaled, and the compound can be absorbed through the skin.

GHS Hazard Classifications for Structurally Related Compounds:

Hazard StatementGHS Classification (for 4-Isopropoxyaniline)Source
Acute toxicity, oralToxic if swallowed (H301) / Harmful if swallowed (H302)[1]
Acute toxicity, dermalToxic in contact with skin (H311) / Harmful in contact with skin (H312)[1]
Skin corrosion/irritationCauses skin irritation (H315)[1][2]
Serious eye damage/eye irritationCauses serious eye irritation (H319)[1][2]
Specific target organ toxicity, single exposureMay cause respiratory irritation (H335)[1][2]
Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to prevent exposure. The selection of PPE should be based on a risk assessment of the specific procedure being performed.

Core PPE Requirements:

  • Hand Protection: Chemically resistant gloves are mandatory. Nitrile gloves are a common choice for general splash protection, but for prolonged handling or in case of spills, thicker nitrile or multi-hazard gloves (e.g., Silver Shield®) should be considered. Always inspect gloves for any signs of degradation or perforation before use.[4]

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[5] However, due to the risk of serious eye irritation, chemical safety goggles are strongly recommended.[5] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[5][6]

  • Protective Clothing: A laboratory coat is standard. For procedures with a higher risk of contamination, consider a chemical-resistant apron or a disposable splash suit.[5][6] Do not wear PPE outside of the laboratory to prevent cross-contamination.[4]

  • Respiratory Protection: Work with 4-Isopropoxy-phenylamine hydrochloride should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust particles.[7] If a fume hood is not available or if there is a risk of generating significant dust, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is necessary.[8][9][10]

PPE Selection Workflow

PPE_Selection PPE Selection for 4-Isopropoxy-phenylamine hydrochloride cluster_assessment Risk Assessment cluster_ppe PPE Determination Start Start: Handling 4-Isopropoxy-phenylamine hydrochloride Procedure What is the scale and procedure? Start->Procedure SmallScale Small Scale / Low Dust Potential (e.g., weighing small quantities in a fume hood) Procedure->SmallScale Low Risk LargeScale Large Scale / High Dust or Splash Potential Procedure->LargeScale High Risk PPE_Low Required PPE: - Nitrile Gloves - Lab Coat - Safety Goggles SmallScale->PPE_Low PPE_High Required PPE: - Heavy-duty Nitrile or Silver Shield® Gloves - Chemical Resistant Apron/Suit - Goggles and Face Shield - NIOSH-approved Respirator LargeScale->PPE_High End Proceed with Experiment PPE_Low->End PPE_High->End

Caption: Decision workflow for selecting appropriate PPE.

Operational Plan: From Receipt to Use

A systematic approach to handling minimizes the risk of exposure and contamination.

Step-by-Step Handling Protocol:

  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage or leaks.

    • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7][11]

    • The storage area should be clearly labeled with the appropriate hazard warnings.

    • Keep the container tightly closed when not in use.[7][11]

  • Weighing and Aliquoting:

    • Perform all weighing and handling of the solid material within a chemical fume hood to control dust.

    • Use dedicated spatulas and weighing boats.

    • Clean the balance and surrounding area thoroughly after use.

  • In-Experiment Use:

    • Handle all solutions containing this compound with the same level of precaution as the solid form.

    • Avoid skin and eye contact at all times.[3]

    • If heating is required, ensure it is done in a well-ventilated area, as this may increase the risk of exposure to vapors or decomposition products.

  • End of Workday Procedures:

    • Decontaminate all surfaces and equipment used.

    • Remove and dispose of gloves properly.[4]

    • Wash hands and forearms thoroughly with soap and water before leaving the laboratory.[4][12]

Disposal Plan: Responsible Waste Management

Improper disposal of hazardous chemicals is a serious safety and environmental concern.

Waste Disposal Protocol:

  • Waste Segregation:

    • All solid waste contaminated with 4-Isopropoxy-phenylamine hydrochloride (e.g., gloves, weighing paper, paper towels) should be collected in a dedicated, labeled hazardous waste container.

    • Liquid waste containing this compound must be collected in a separate, sealed, and clearly labeled hazardous waste container.

  • Container Management:

    • Waste containers should be kept closed except when adding waste.

    • Store waste containers in a designated satellite accumulation area within the laboratory.

  • Final Disposal:

    • Dispose of all hazardous waste through your institution's Environmental Health and Safety (EHS) office.

    • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.

By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling 4-Isopropoxy-phenylamine hydrochloride, ensuring a safe and productive research environment.

References

  • Combi-Blocks. (2023, January 2). Safety Data Sheet for 3-Isopropoxyaniline.
  • Fisher Scientific. Safety Data Sheet for 4-Isopropylaniline.
  • CDH Fine Chemical. Material Safety Data Sheet for 4-ISO PROPYL ANILINE.
  • Daltonics. (n.d.). What are the Health and Safety Guidelines for Using Amines?
  • Spectrum Chemical. (2016, September 9). Safety Data Sheet for 3-Isopropoxyaniline.
  • Office of Research Safety. Chemical Safety Guide, 5th Ed.
  • PubChem. 4-Isopropoxyaniline. National Institutes of Health.
  • Southwest Center for Microsystems Education. (2017, March). Personal Protective Equipment (PPE).
  • University of California, Riverside. Rules for the Safe Handling of Chemicals in the Laboratory.
  • Daltonics. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • BASF. (2026, February 4). Safety Data Sheet.
  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.

Sources

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